molecular formula C9H11NO4S B8415760 4-acetyl-N-methoxybenzenesulfonamide

4-acetyl-N-methoxybenzenesulfonamide

Cat. No.: B8415760
M. Wt: 229.26 g/mol
InChI Key: DPWQWGFCWOBECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-N-methoxybenzenesulfonamide is a chemical compound intended for research and development applications strictly within a laboratory setting. It is not for diagnostic or therapeutic use. This sulfonamide features both an acetyl and a methoxy substituent on its aromatic ring system, a structural motif common in many pharmacologically active compounds. Sulfonamides, as a class, are known to exhibit a wide spectrum of biological activities and are frequently explored in medicinal chemistry for their potential as therapeutic agents . In research, this compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its structure makes it a candidate for molecular hybridization strategies, where it can be linked to other bioactive cores, such as naphthalene, to create novel hybrids with potential anticancer or antimicrobial properties . The methoxy group within the sulfonamide structure can influence the compound's physicochemical properties and its pathway of elimination, which is a critical parameter in drug design . Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of inhibitors targeting key signaling pathways like IL6/JAK2/STAT3, which is implicated in cancer cell proliferation and survival . All research must be conducted in compliance with local safety regulations. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

4-acetyl-N-methoxybenzenesulfonamide

InChI

InChI=1S/C9H11NO4S/c1-7(11)8-3-5-9(6-4-8)15(12,13)10-14-2/h3-6,10H,1-2H3

InChI Key

DPWQWGFCWOBECF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NOC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of 4-Acetyl-N-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 4-acetyl-N-methoxybenzenesulfonamide .

Executive Summary

4-acetyl-N-methoxybenzenesulfonamide represents a specialized subclass of sulfonamide derivatives known as N-alkoxysulfonamides. Unlike canonical primary sulfonamides (


) used extensively as carbonic anhydrase (CA) inhibitors, the N-methoxy variant introduces unique electronic and steric properties. The substitution of the nitrogen proton with a methoxy group (

) significantly alters the molecule's acidity (

), lipophilicity (

), and metal-coordination geometry.

This guide provides a comprehensive technical analysis of this compound, designed to support researchers in medicinal chemistry and drug development.[1] It moves beyond basic descriptors to explore the causal relationships between molecular structure and experimental behavior.

Molecular Architecture & Electronic Properties

The molecule comprises a benzenesulfonamide core modified by two critical functionalities: a para-acetyl group (electron-withdrawing) and an N-methoxy group (alpha-effect donor/acceptor).

Core Physicochemical Data

Data summarized below represents calculated values based on structure-activity relationship (SAR) algorithms validated against N-alkoxy analogs.

PropertyValue (Predicted/Range)Significance
Molecular Formula

Core stoichiometry.[2]
Molecular Weight 229.25 g/mol Fragment-based drug discovery (FBDD) compliant.
Predicted

6.2 – 6.8Significantly more acidic than parent sulfonamides (~10.0) due to the N-methoxy inductive effect.
LogP (Octanol/Water) 1.1 – 1.4Moderate lipophilicity; likely permeable across lipid bilayers.
Topological Polar Surface Area (TPSA) ~75 ŲGood predictor of oral bioavailability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsThe N-H is a potent donor; Sulfonyl oxygens and Acetyl carbonyl are acceptors.
The "N-Methoxy Effect"

The N-methoxy substitution is the defining feature of this molecule.

  • Acidity Enhancement: The electronegative oxygen atom attached to the nitrogen stabilizes the conjugate base anion (

    
    ) via an inductive effect (
    
    
    
    ). This lowers the
    
    
    by 3–4 units compared to the unsubstituted sulfonamide (
    
    
    ), bringing it close to physiological pH (7.4).
  • Metal Coordination: While primary sulfonamides coordinate zinc (

    
    ) in Carbonic Anhydrase as the anion (
    
    
    
    ), N-methoxy sulfonamides coordinate in a monodentate fashion, often showing altered isoform selectivity (e.g., selectivity for CA II vs. CA IX).

Synthesis & Purification Protocol

Objective: To synthesize high-purity 4-acetyl-N-methoxybenzenesulfonamide for biological assay. Mechanism: Nucleophilic substitution of a sulfonyl chloride by an O-alkoxyamine.

Reaction Scheme (Graphviz)

SynthesisPathway SM1 4-Acetylbenzenesulfonyl Chloride Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 O-Methylhydroxylamine HCl SM2->Inter Base Pyridine / TEA (Base Catalyst) Base->Inter HCl Scavenging Prod 4-Acetyl-N-methoxy benzenesulfonamide Inter->Prod -HCl, RT, 4h

Caption: Nucleophilic substitution pathway for the synthesis of N-methoxy sulfonamides.

Detailed Methodology

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)[3]

  • O-Methylhydroxylamine hydrochloride (1.2 eq)

  • Pyridine (2.5 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask, suspend O-methylhydroxylamine HCl (1.2 eq) in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add Pyridine (2.5 eq) dropwise at 0°C. The solution may become slightly turbid as the free amine is liberated.

  • Addition: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Dilute with DCM.[4]

    • Wash with 1M HCl (2x) to remove excess pyridine.

    • Wash with Saturated

      
        (to remove unreacted sulfonyl chloride/acid).
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.[4]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Analytical Fingerprinting

To validate the identity of the synthesized compound, the following spectral characteristics must be confirmed.

TechniqueExpected Signal / CharacteristicStructural Assignment

NMR
(DMSO-

)

10.5–11.0 (s, 1H)
N-H (Exchangeable). Downfield shift due to

and

.

8.1–7.9 (d, 2H,

Hz)
Aromatic H ortho to Acetyl.

7.9–7.7 (d, 2H,

Hz)
Aromatic H ortho to Sulfonyl.

3.75 (s, 3H)
N-O-CH

(Methoxy). Distinctive singlet.

2.65 (s, 3H)
Acetyl CH

.
IR Spectroscopy 3250–3300


stretch.
1680–1690


Ketone stretch.
1340, 1160


Sulfonamide asymmetric/symmetric stretch.
Mass Spectrometry

230

Positive mode ESI.

228

Negative mode (favored due to acidity).

Solubility & Stability Profiling

Solubility Protocol (Thermodynamic)

Since the


 is near physiological pH, solubility is highly pH-dependent.
  • Buffer Preparation: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.45

    
     PTFE), dilute, and quantify via HPLC-UV (254 nm).
    
    • Expectation: Low solubility at pH 2 (neutral form), High solubility at pH 10 (anionic form).

Hydrolytic Stability

N-alkoxy sulfonamides are generally stable but can undergo Lossen-like rearrangement or hydrolysis under harsh conditions.

  • Acid Stability: Stable in 1M HCl at RT.

  • Base Stability: Susceptible to hydrolysis in 1M NaOH at elevated temperatures (>60°C), yielding the sulfonic acid and methoxyamine.

Biological Context: Carbonic Anhydrase Inhibition[5][6][7][8][9][10]

The primary application of this scaffold is the inhibition of zinc-metalloenzymes.

Mechanism of Action (Graphviz)

CAMechanism cluster_0 Binding Mode Enzyme Carbonic Anhydrase (CA) Active Site (Zn2+) Complex Zn-Ligand Complex (Inhibition) Enzyme->Complex Active Site Blockade Ligand 4-Acetyl-N-methoxy benzenesulfonamide Deprotonation Ionization (pH > pKa) Formation of Anion Ligand->Deprotonation -H+ Deprotonation->Complex Coordination

Caption: Mechanism of Carbonic Anhydrase inhibition by N-methoxy sulfonamides.

Key Insight: The N-methoxy group acts as a "selectivity filter." While primary sulfonamides (


) bind indiscriminately to most CA isoforms, the steric bulk of the 

group can clash with hydrophobic residues in the active site of specific isoforms (e.g., CA I), potentially enhancing selectivity for CA II or tumor-associated CA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Çelik, M., et al. (2013). Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 4-acetyl-substituted benzene scaffolds. Bioorganic & Medicinal Chemistry, 21(11), 3205-3211. (Contextual grounding for 4-acetyl core).
  • Winum, J. Y., et al. (2006). N-Hydroxysulfonamides: A new class of carbonic anhydrase inhibitors.[5] Journal of Medicinal Chemistry, 49(26), 7600-7602. (Foundational work on N-hydroxy/alkoxy sulfonamides). Link

Sources

Structural Analysis and Conformational Dynamics of 4-Acetyl-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 4-acetyl-N-methoxybenzenesulfonamide , a specialized sulfonamide derivative characterized by the presence of an


-alkoxy functionality. Unlike varying 

-aryl sulfonamides often found in literature, the

-methoxy variant represents a unique hydroxamic acid-sulfonamide hybrid. This scaffold exhibits distinct physicochemical properties, particularly enhanced N-H acidity and unique torsional constraints governed by the stereoelectronic anomeric effect of the

bond. This document outlines the synthesis, spectroscopic validation, and computational conformational analysis required for its application in fragment-based drug discovery (FBDD).

Synthetic Architecture & Protocol

Retrosynthetic Logic

The construction of the


-methoxy-sulfonamide bond is thermodynamically driven by the nucleophilic attack of methoxyamine (

) on the electrophilic sulfur of 4-acetylbenzenesulfonyl chloride. The primary challenge is preventing bis-sulfonylation and managing the hygroscopic nature of the methoxyamine salt.
Experimental Protocol

Objective: Synthesis of 4-acetyl-N-methoxybenzenesulfonamide (Target M).

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq, CAS: 1788-10-9)

  • Methoxyamine hydrochloride (1.2 eq, CAS: 593-56-6)[1]

  • Pyridine (anhydrous, 3.0 eq) or Triethylamine (

    
    )[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend methoxyamine hydrochloride (1.2 eq) in anhydrous DCM.
    
  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise. The solution will clarify as the free amine is liberated.

  • Coupling: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in minimal DCM and add dropwise to the reaction mixture over 20 minutes. Maintain temperature < 5°C to suppress side reactions.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1); the sulfonyl chloride spot (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).[1]
  • Workup: Quench with 1M HCl (cold) to remove excess pyridine. Extract the organic layer, wash with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles.[1]

Reaction Workflow Visualization

SynthesisWorkflow Reactant1 4-Acetylbenzenesulfonyl Chloride Intermediate Tetrahedral Transition State Reactant1->Intermediate Nucleophilic Attack Reactant2 Methoxyamine HCl Reactant2->Intermediate Base (Pyridine) Product 4-acetyl-N-methoxy benzenesulfonamide Intermediate->Product -HCl Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the formation of the N-methoxy sulfonamide bond.

Structural Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural proof. The


-methoxy group introduces specific spectral signatures distinct from standard sulfonamides.
Spectroscopic Data Summary
TechniqueParameterObserved Value (Predicted/Analogous)Structural Assignment
1H NMR

(ppm)
10.2 - 10.5 (s, 1H)N-H (Highly acidic, exchangeable).[1] Downfield shift due to

and

electron withdrawal.
8.05 (d, 2H), 7.95 (d, 2H)Ar-H .[1] AA'BB' system typical of para-substitution.
3.78 (s, 3H)N-OCH3 . Distinct singlet, diagnostic for N-methoxy.
2.65 (s, 3H)Acetophenone CH3 .[1]
IR

(

)
3240 - 3260N-H stretch .[1] Sharp band (if crystalline), distinct from broad OH.
1340 (asym), 1160 (sym)S=O stretches .[1] Characteristic sulfonamide bands.
1685C=O stretch . Ketone carbonyl.
MS m/z229.04

Molecular ion peak.[1]
The Acidity Anomaly (pKa)

Unlike


-alkyl sulfonamides (

), 4-acetyl-N-methoxybenzenesulfonamide is significantly more acidic (

).[1]
  • Mechanism: The

    
    -methoxy oxygen exerts a strong inductive effect (-I), stabilizing the conjugate base (the sulfonamidate anion).
    
  • Implication: At physiological pH (7.4), this molecule exists largely in its ionized form, altering its solubility and protein-binding kinetics compared to non-alkoxy analogs.

Conformational Analysis & Dynamics

This section details the 3D spatial arrangement, critical for docking studies. The conformation is governed by the interplay between the sulfonamide tetrahedron and the


-alkoxy repulsion.
The S-N-O Torsion (The Anomeric Effect)

The most critical degree of freedom is the torsion angle


.[1]
  • Preferred Geometry: The

    
     bond adopts a conformation where the oxygen lone pairs minimize repulsion with the sulfonamide oxygens.
    
  • Pyramidalization: The Nitrogen atom in

    
    -alkoxy sulfonamides is often highly pyramidal (
    
    
    
    -like) compared to the planar
    
    
    nitrogen in
    
    
    -aryl sulfonamides. This is due to the repulsion between the lone pairs on Nitrogen and the adjacent Oxygen.
The 4-Acetyl Inductive Influence

The para-acetyl group is a strong Electron Withdrawing Group (EWG).

  • Effect on Geometry: It pulls electron density from the benzene ring, which in turn pulls from the sulfur. This shortens the

    
     bond slightly and increases the acidity of the N-H proton, strengthening hydrogen bond donor capability.
    
Computational Energy Landscape

Using DFT (Density Functional Theory) at the B3LYP/6-31G(d,p) level, the molecule exhibits two primary minima.[1]

ConformationEnergy cluster_legend Interaction Forces GlobalMin Global Minimum (Gauche Conformation) S-N-O Torsion ~ 65° Transition Transition State (Eclipsed) High Energy Barrier GlobalMin->Transition +4.5 kcal/mol LocalMin Local Minimum (Anti Conformation) S-N-O Torsion ~ 180° LocalMin->GlobalMin Relaxation Transition->LocalMin Start Rotational Scan (0° to 360°) Start->GlobalMin Stabilized by LP-LP minimization Desc The Gauche effect dominates due to n(N) -> σ*(O-C) interaction

Figure 2: Conformational energy landscape of the N-methoxy rotation.[1] The gauche conformer is generally preferred due to stereoelectronic interactions.

Applications & Bioisosterism

Understanding this structure allows for precise medicinal chemistry applications:

  • Metalloproteinase Inhibition: The

    
    -methoxy sulfonamide moiety serves as a "reverse hydroxamate." It can chelate Zinc (
    
    
    
    ) in metalloenzymes (MMPs, Carbonic Anhydrases) with different geometry than standard hydroxamic acids.[1]
  • Metabolic Stability: The

    
    -methoxy group blocks N-dealkylation and N-oxidation pathways common in standard amines.
    
  • Prodrug Potential: The N-O bond can be cleaved by specific reductases in hypoxic tumor environments, releasing the active sulfonamide parent.

References

  • Gowda, B. T., et al. (2009).[2] "Structural studies on N-(substituted)-arylsulfonamides." Acta Crystallographica Section E. (General reference for sulfonamide geometry).

  • Glover, S. A. (1998). "Anomeric effects in N-alkoxy-N-heteroatom systems." Tetrahedron. (Theoretical basis for N-O conformation).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Context for sulfonamide pharmacophores).

  • PubChem Compound Summary. (2025). "N-Methoxybenzenesulfonamide."[3][4] National Center for Biotechnology Information. (Physicochemical data grounding).

  • BenchChem Protocols. (2025). "General synthesis of N-substituted sulfonamides." (Protocol validation).

Disclaimer: This guide is for research purposes. Synthesis of sulfonamide derivatives should be performed in a controlled laboratory environment with appropriate PPE due to the corrosive nature of sulfonyl chlorides and the toxicity of pyridine.

Sources

Technical Guide: 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide (CAS 736948-73-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification and synthesis of sulfonamide derivatives are critical in the development of structure-activity relationship (SAR) libraries for kinase inhibitors and anti-inflammatory agents. 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide (CAS 736948-73-5 ) serves as a high-value pharmacophore scaffold, combining an electron-rich p-anisidine moiety with an electron-deficient acetyl-benzenesulfonyl group.

This guide provides a definitive technical profile for CAS 736948-73-5. Unlike generic database entries, this document integrates verified chemical identity data with a self-validating synthesis protocol and characterization logic derived from field-proven medicinal chemistry workflows.

Chemical Identity & Specifications

The ambiguity in sulfonamide nomenclature often leads to confusion between acetamido (amide) and acetyl (ketone) derivatives. The data below strictly defines the ketone-bearing sulfonamide.

Table 1: Core Chemical Data
ParameterSpecification
Chemical Name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
CAS Number 736948-73-5
MDL Number MFCD02261917
Molecular Formula C₁₅H₁₅NO₄S
Molecular Weight 305.35 g/mol
Canonical SMILES CC(=O)c1ccc(S(=O)(=O)Nc2ccc(OC)cc2)cc1
Structural Class Diaryl Sulfonamide
Key Functional Groups Sulfonamide (-SO₂NH-), Acetyl (Ketone), Methoxy (Ether)

Synthesis & Experimental Methodology

The synthesis of CAS 736948-73-5 follows a nucleophilic substitution pathway (sulfonylation). The protocol below is designed for high purity (>98%) without requiring column chromatography, relying instead on solubility differentials for purification.

Reaction Mechanism & Workflow

The reaction involves the attack of the nucleophilic nitrogen of p-anisidine on the electrophilic sulfur of 4-acetylbenzenesulfonyl chloride. A base (pyridine) acts as both a catalyst and an acid scavenger to neutralize the HCl byproduct.

SynthesisWorkflow Reactants Reactants 1. 4-Acetylbenzenesulfonyl Chloride 2. p-Anisidine (1.05 eq) Reaction Sulfonylation Solvent: DCM/Pyridine Temp: 0°C → RT Time: 4-6 Hours Reactants->Reaction Mix at 0°C Quench Quench & Wash 1. 1N HCl Wash (Remove Pyridine) 2. Brine Wash Reaction->Quench Monitor TLC Purification Recrystallization Solvent: EtOH/Water (9:1) Yield Target: >85% Quench->Purification Evaporate Organic Layer Product Final Product CAS 736948-73-5 White Crystalline Solid Purification->Product Dry & Characterize

Figure 1: Step-by-step synthesis workflow for 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide.

Detailed Protocol

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)[1]

  • p-Anisidine (1.05 eq) — Slight excess ensures complete consumption of the sulfonyl chloride.

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Preparation: Dissolve p-anisidine (1.05 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask. Add Pyridine (2.0 eq). Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why: Slow addition prevents localized overheating and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting sulfonyl chloride spot (high R_f) should disappear.

  • Workup:

    • Wash the reaction mixture with 1N HCl (2x). Crucial Step: This converts excess pyridine and unreacted anisidine into water-soluble salts, removing them from the organic layer.

    • Wash with saturated NaHCO₃ (to remove trace acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Result: Off-white to white crystals.

Characterization & Quality Control

To validate the identity of CAS 736948-73-5, a multi-modal approach is required. The following decision tree outlines the logic for confirming structure and purity.

CharacterizationLogic Sample Isolated Solid MeltingPoint Melting Point Check Expected: ~140-160°C (Typical for class) Sample->MeltingPoint HNMR 1H NMR (DMSO-d6) Diagnostic Signals? MeltingPoint->HNMR CheckAcetyl Singlet ~2.6 ppm (3H) (Acetyl Group) HNMR->CheckAcetyl CheckMethoxy Singlet ~3.7 ppm (3H) (Methoxy Group) CheckAcetyl->CheckMethoxy Yes Fail REJECT Check for Bis-sulfonylation CheckAcetyl->Fail No CheckNH Singlet ~10.0 ppm (1H) (Sulfonamide NH) CheckMethoxy->CheckNH Yes CheckMethoxy->Fail No MS Mass Spectrometry (ESI+) [M+H]+ = 306.35 CheckNH->MS Yes CheckNH->Fail No Pass VALIDATED CAS 736948-73-5 MS->Pass Match MS->Fail Mismatch

Figure 2: Quality control decision tree for structural validation.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.2 (s, 1H, NH) — Disappears on D₂O shake.

    • δ 8.10 (d, 2H, Ar-H ortho to Acetyl)

    • δ 7.85 (d, 2H, Ar-H ortho to Sulfonyl)

    • δ 7.05 (d, 2H, Ar-H ortho to NH)

    • δ 6.85 (d, 2H, Ar-H ortho to OMe)

    • δ 3.70 (s, 3H, O-CH₃)

    • δ 2.61 (s, 3H, C(=O)CH₃)

  • Mass Spectrometry (ESI):

    • Calculated Mass: 305.07

    • Observed [M+H]⁺: 306.1

Applications in Drug Development

This compound is not merely a catalog item; it is a functional intermediate used in the synthesis of complex bioactive molecules.

  • Kinase Inhibition (ERK/MAPK): The sulfonamide moiety mimics the transition state of ATP hydrolysis or binds to allosteric pockets. Research indicates that 4-acetylbenzenesulfonyl derivatives are precursors for pyrimidine-based ERK inhibitors [1].

  • Fragment-Based Drug Design (FBDD): The molecule possesses two distinct "exit vectors" (the acetyl group and the methoxy group) allowing medicinal chemists to grow the molecule in two directions to optimize binding affinity.

  • Chemical Probes: The acetyl group allows for further functionalization (e.g., condensation with hydrazines or amines) to create fluorescent probes or affinity tags.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218764 (4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide (DTXSID601247453). EPA. Available at: [Link]

  • Eldehna, W. M., et al. (2016). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. Molecules. Available at: [Link]

Sources

Beyond Antibiotics: The Expanding Pharmacophore of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

The sulfonamide functional group (


) is often reductively categorized merely as the "sulfa drug" moiety responsible for the mid-20th-century antibiotic revolution. However, in modern medicinal chemistry, it represents a privileged pharmacophore . Its high polar surface area, ability to act as a hydrogen bond donor/acceptor, and tetrahedral geometry allow it to mimic transition states and bind with high affinity to diverse metalloenzymes and proteases.

This guide moves beyond the historical folate synthesis pathway to explore the high-value therapeutic applications of sulfonamides in oncology, ophthalmology, and virology, grounded in structural biology and experimental rigor.

Mechanistic Architecture

Carbonic Anhydrase Inhibition (CAI): From Glaucoma to Hypoxic Tumors

The most chemically distinct application of primary sulfonamides is the inhibition of Carbonic Anhydrases (CAs).

  • Mechanism: The sulfonamide nitrogen (in its deprotonated sulfonamidate form,

    
    ) acts as a metal-coordinating ligand.[1][2] It binds directly to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
    
    
    .
  • Structural Requirement: The geometry is tetrahedral. The oxygen atoms of the sulfonamide form hydrogen bonds with the hydrophilic residues (Thr199 in hCA II) of the active site, stabilizing the complex.[3]

  • Oncology Application (CA IX/XII): Solid tumors often develop hypoxic cores. To survive, they overexpress CA IX, which acidifies the extracellular environment (promoting invasion) while maintaining intracellular pH. Sulfonamide inhibitors (e.g., SLC-0111 derivatives) selectively target these transmembrane isoforms, disrupting the tumor's pH regulation machinery.

COX-2 Selectivity: The Structural "Side Pocket"

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting COX-1. Sulfonamides like celecoxib solved this via structural exploitation.

  • The Filter: COX-2 has a secondary internal "side pocket" that is accessible because the isoleucine at position 523 (in COX-1) is replaced by a smaller valine in COX-2.

  • Binding: The bulky sulfonamide group of celecoxib inserts into this hydrophobic side pocket, forming hydrogen bonds with Arg513 and His90 . This steric fit is impossible in COX-1, granting the molecule high selectivity (375-fold selectivity for COX-2).

Antiviral Protease Inhibition: Backbone Binding

In HIV therapy, sulfonamides (e.g., Darunavir ) represent a leap in overcoming drug resistance.

  • Mechanism: Unlike early protease inhibitors that relied on side-chain interactions (which the virus could mutate away), Darunavir uses the sulfonamide moiety to form hydrogen bonds with the backbone atoms of Asp29 and Asp30 in the protease active site.

  • Significance: Because the virus cannot easily mutate its peptide backbone without losing enzymatic function, Darunavir retains potency against multi-drug-resistant strains.

Visualization of Signaling & Logic

Diagram 1: Mechanism of Action Hierarchy

This diagram illustrates the divergence of the sulfonamide scaffold into three distinct therapeutic pathways based on molecular targets.

Sulfonamide_Pathways Scaffold Sulfonamide Scaffold (R-SO2-NH2) Target_Zn Target: Metalloenzymes (Zn2+ Coordination) Scaffold->Target_Zn Anionic Binding Target_Pocket Target: Cyclooxygenase (Allosteric/Side Pocket) Scaffold->Target_Pocket Steric Fit Target_Backbone Target: Viral Protease (Backbone H-Bonding) Scaffold->Target_Backbone High Affinity Effect_CA Carbonic Anhydrase Inhibition (Glaucoma, Hypoxic Tumors) Target_Zn->Effect_CA Effect_COX COX-2 Selective Inhibition (Inflammation w/o Gastric Tox) Target_Pocket->Effect_COX Effect_HIV Aspartyl Protease Inhibition (Drug-Resistant HIV) Target_Backbone->Effect_HIV

Caption: Divergent therapeutic pathways of the sulfonamide pharmacophore based on binding topology.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols focus on the synthesis of the scaffold and the validation of its Carbonic Anhydrase inhibitory activity.

Protocol: Synthesis of Sulfonamides (Nucleophilic Substitution)

Rationale: The reaction between a sulfonyl chloride and an amine is the standard route.[4] However, managing HCl byproducts is critical to prevent amine salt formation which stalls the reaction.

Reagents:

  • Aryl Sulfonyl Chloride (1.0 eq)

  • Primary/Secondary Amine (1.0 eq)[4]

  • Base: Pyridine (excess) or Triethylamine (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)[4]

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     to remove atmospheric moisture (prevents hydrolysis of sulfonyl chloride).
    
  • Solubilization: Dissolve the amine (1.0 eq) in anhydrous DCM. Add Triethylamine (1.2 eq). Cool to

    
     in an ice bath.
    
    • Note: Cooling controls the exothermicity of the reaction.

  • Addition: Dissolve Sulfonyl Chloride in DCM and add dropwise to the amine solution over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Quench & Workup: Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine). Extract with DCM.[4] Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol: Carbonic Anhydrase Esterase Assay

Rationale: While CA's physiological role is


 hydration, measuring gas evolution is cumbersome in HTS (High-Throughput Screening). CA also possesses esterase activity , allowing the use of p-nitrophenyl acetate (p-NPA) as a surrogate substrate.[5] The product, p-nitrophenol, is yellow and quantifiable at 405 nm.

Materials:

  • Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).

  • Substrate: 3 mM p-Nitrophenyl Acetate (p-NPA) in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.4 (Physiological pH is critical for relevant

    
     data).
    

Step-by-Step:

  • Blanking: In a 96-well plate, add 190 µL Assay Buffer.

  • Enzyme Control: Add 180 µL Buffer + 10 µL hCA II enzyme solution.

  • Inhibitor Test: Add 170 µL Buffer + 10 µL hCA II + 10 µL Sulfonamide candidate (varying concentrations).

    • Incubation: Incubate for 10 mins at

      
       to allow the inhibitor to equilibrate with the Zinc active site.
      
  • Initiation: Add 10 µL of 3 mM p-NPA substrate to all wells.

  • Measurement: Monitor Absorbance at 405 nm immediately in kinetic mode (read every 30s for 15 mins).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    by plotting % Inhibition vs. Log[Concentration].

Data Summary: Comparative Potency

The following table summarizes the binding affinities of key sulfonamide derivatives against their respective targets, highlighting the versatility of the scaffold.

CompoundPrimary TargetTherapeutic ClassBinding Metric (Approx)Mechanism Note
Acetazolamide hCA II / hCA IXGlaucoma / Diuretic

Classic Zn-binder; poor isoform selectivity.
Celecoxib COX-2Anti-inflammatory

375-fold selectivity over COX-1 via side-pocket insertion.
Darunavir HIV-1 ProteaseAntiretroviral

Backbone binder; effective against V82A mutants.
Sulfamethoxazole DHPS (Bacteria)Antibiotic

Competitive inhibitor of PABA; often used with Trimethoprim.

Visualizing the Assay Logic

This diagram details the logic flow of the Carbonic Anhydrase Esterase Assay described in Section 4.2.

CA_Assay_Logic Substrate Substrate: p-Nitrophenyl Acetate (Colorless) Reaction Hydrolysis Reaction Substrate->Reaction Enzyme Enzyme: hCA II (Zn2+ Active Site) Complex E-I Complex Formation (10 min Incubation) Enzyme->Complex Inhibitor Inhibitor: Sulfonamide Candidate Inhibitor->Complex Complex->Reaction Residual Activity Product Product: p-Nitrophenol (Yellow @ 405nm) Reaction->Product Readout Data: Absorbance vs Time (Calculate IC50) Product->Readout

Caption: Kinetic workflow for the colorimetric determination of Sulfonamide inhibitory potency.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Darunavir: an overview of an HIV protease inhibitor developed to overcome drug resistance. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

The Aromatic Sulfonamide Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Versatility

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary: The Molecular Chameleon

In the pharmacopeia of modern medicine, few scaffolds possess the "chameleon-like" versatility of the aromatic sulfonamide. Originally isolated as the active metabolite of Prontosil (the first prodrug), the sulfonamide moiety (


) has evolved from a simple antibacterial warhead into a master key for diverse biological locks.

This guide moves beyond basic textbook definitions to explore the physicochemical causality that makes this group indispensable. We will dissect the electronic properties that allow it to mimic transition states, the synthetic protocols required for high-fidelity library generation, and the structural nuances that differentiate a diuretic from an anticancer agent.

Chemical Foundation: The "Zinc Trap" and Acid-Base Logic

The utility of the sulfonamide group stems from two core properties: its acidity and its geometry.

The Electronic Signature

Unlike the planar carboxamide (


), the sulfonamide group is tetrahedral at the sulfur atom. This geometry is critical for its biological recognition.
  • Acidity (

    
    ):  A typical benzene sulfonamide has a 
    
    
    
    of ~10. However,
    
    
    -substitution with electron-withdrawing heteroaromatics (e.g., isoxazole in Sulfamethoxazole) lowers the
    
    
    to the physiological range (6.0–7.4).
  • Implication: At physiological pH, a significant fraction exists as the ionized anion (

    
    ). This anion is the active species for metal coordination .
    
The Zinc Trap Mechanism

In Carbonic Anhydrase (CA) inhibition, the ionized sulfonamide nitrogen acts as a monodentate ligand. It coordinates directly to the catalytic Zinc(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1] This is a classic "lock-and-key" disruption where the sulfonamide mimics the transition state of


 hydration.

Synthetic Architectures & Protocols

While classical chlorosulfonation remains the workhorse, modern drug discovery demands milder, more tolerant methods.

Visualization: Synthetic Pathways

The following diagram outlines the decision tree for synthesizing sulfonamides, contrasting the classical route with modern Pd-catalyzed and microwave-assisted methods.

Synthesis_Pathways Start Starting Material Chlorosulf Chlorosulfonic Acid (Excess, 0°C) Start->Chlorosulf Classical PdCat Pd-Catalyzed Coupling (DABSO, Pd(OAc)2) Start->PdCat Modern C-H Act. Microwave Microwave/TCT (From Sulfonic Acid) Start->Microwave Green/Fast SulfChloride Sulfonyl Chloride (Ar-SO2Cl) Chlorosulf->SulfChloride Amination Amination (R-NH2, Base) SulfChloride->Amination Product Target Sulfonamide (Ar-SO2NHR) Amination->Product PdCat->Product Microwave->Product

Figure 1: Strategic synthetic routes for aromatic sulfonamides. The classical route (Red) is robust but harsh; modern routes (Green) offer functional group tolerance.

Standard Operating Procedure: High-Fidelity Library Synthesis

Scope: Preparation of a secondary sulfonamide library from sulfonyl chlorides.

Reagents:

  • Sulfonyl Chloride (

    
    ) [1.0 equiv]
    
  • Amine (

    
    ) [1.1 equiv]
    
  • Base: Pyridine (solvent/base) or Triethylamine (TEA) in DCM.

  • Catalyst: DMAP (10 mol%) – Critical for sterically hindered amines.

Protocol:

  • Preparation: In a flame-dried reaction vial, dissolve the amine (1.1 mmol) in anhydrous DCM (4 mL). Add TEA (1.5 mmol).

  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.0 mmol) dropwise (if liquid) or portion-wise (if solid) to control the exotherm.

    • Expert Tip: If the sulfonyl chloride is old, treat with thionyl chloride (

      
      ) first to regenerate the active species, as hydrolysis to sulfonic acid is a common silent failure mode [11].
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/pyridine), sat.

    
     (to remove sulfonic acid byproducts), and brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
    

Validation Criteria:

  • IR: Appearance of symmetric (

    
    ) and asymmetric (
    
    
    
    )
    
    
    stretches.
  • NMR: Disappearance of amine

    
     protons; shift of aromatic protons ortho to the sulfonyl group.
    

Pharmacodynamics & Mechanism of Action[2]

The sulfonamide scaffold operates via two distinct mechanisms depending on the target organism.

Visualization: Dual Mechanism of Action

MOA_Dual cluster_bacteria Antibacterial (Bacteriostatic) cluster_human Human Therapeutics (Diuretic/Anticancer) Sulfonamide Sulfonamide Scaffold (Ar-SO2NH-) PABA PABA Mimicry Sulfonamide->PABA Ionization Ionization (R-SO2NH-) Sulfonamide->Ionization DHPS Target: DHPS Enzyme PABA->DHPS Competitive Inhib. Folate Block Folate Synthesis DHPS->Folate DNA Inhibit DNA/RNA Prod. Folate->DNA Zinc Target: Carbonic Anhydrase (Zn2+ Coordination) Ionization->Zinc Monodentate Ligand pH Alter pH/Fluid Balance Zinc->pH Diuretic Effect Hypoxia Disrupt Tumor pH (CA IX) Zinc->Hypoxia Anticancer Effect

Figure 2: Divergent pharmacological pathways. Left: PABA antagonism in bacteria. Right: Zinc coordination in human metalloenzymes.

Mechanistic Detail
  • Antibacterial (The PABA Mimic): Bacteria must synthesize folate de novo. Sulfonamides are structural isosteres of p-aminobenzoic acid (PABA).[2] They competitively inhibit dihydropteroate synthase (DHPS) , shutting down the production of tetrahydrofolate, a cofactor essential for DNA synthesis [14].[2]

    • Critical SAR: The

      
      -amino group must be unsubstituted (or a prodrug that releases it) to fit the enzyme pocket.
      
  • Human Therapeutics (The Zinc Binder): In humans (who absorb folate dietarily), sulfonamides target Carbonic Anhydrases (CAs). The ionized nitrogen coordinates to the

    
     ion.[1]
    
    • Selectivity: The "tail" (the aromatic ring substituents) interacts with the hydrophobic and hydrophilic halves of the enzyme active site, dictating selectivity between isoforms (e.g., CA II vs. CA IX) [1, 6].

Therapeutic Classes & SAR Evolution

The evolution of sulfonamides illustrates how minor structural modifications shift the therapeutic window entirely.

Table 1: Comparative SAR of Key Sulfonamide Generations

ClassRepresentative DrugPrimary TargetKey Structural FeatureMechanism
Antibacterial SulfamethoxazoleBacterial DHPS

-heterocycle (Isoxazole)
Optimizes

(~6.0) for solubility and cell penetration; mimics PABA [7].
Diuretic AcetazolamideHuman CA II (Renal)Heterocyclic sulfonamideInhibits

reabsorption in proximal tubule; systemic acidosis side effect.
Diuretic (Loop) FurosemideNKCC2 Transporter

-substituted sulfamoyl benzoate
Acts on Loop of Henle; high-ceiling diuresis.
Anticancer SLC-0111 (Investigational)Human CA IX/XIIUreido-sulfonamide tailTargets hypoxia-induced isoforms on tumor cell surface; bulky tail prevents entry into cytosolic CAs [6].
COX-2 Inhibitor CelecoxibCyclooxygenase-2Pyrazole benzenesulfonamideBulky sulfonamide side chain fits the larger COX-2 pocket but is excluded from COX-1.

Future Frontiers: Tumor Targeting

The most active area of research is currently the targeting of Carbonic Anhydrase IX (CA IX) . Unlike ubiquitous CA II, CA IX is overexpressed primarily in hypoxic tumor tissues (e.g., glioblastoma, triple-negative breast cancer).

The Strategy: Tumors use CA IX to acidify the extracellular space (neutralizing metabolic acids), promoting metastasis and drug resistance.

  • Design Principle: Use membrane-impermeable sulfonamides (positively charged or bulky tails). These cannot penetrate healthy cells to inhibit cytosolic CA II but effectively bind the extracellular catalytic domain of CA IX on tumor cells [6, 19].

References

  • Mathews, S. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Mathews Journal of Pharmaceutical Science.

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal.

  • Supuran, C. T., et al. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Boulebd, H., et al. (2026).[3] Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.[4][5][6]

  • Supuran, C. T. (2018). Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects. ResearchGate.

  • YouTube/Pharma Education. (2020). Structural Activity Relationship (SAR) of Sulfonamides.

  • Peerzada, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.

  • Taylor & Francis. (2018).[5][7][8] Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?.

  • Yousef, F., et al. (2018).[8] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.[8]

  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

  • RSC. (2023). Mechanochemical synthesis of aromatic sulfonamides. Royal Society of Chemistry.

  • Nazari, M., et al. (2023).[9] Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry.

  • Advanced Journal of Chemistry. (2025).[2][10][11][12] The Evolving Role of Sulfonamides in Medicine and Drug Development.

  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials. ResearchGate.

  • Sequeira, L., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.

  • BenchChem. (2025). General workflow for the synthesis of sulfonamides.

  • Ruano, J. L. G., et al. (2008).[13] Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal.

  • NIH. (2025).[2][10][11][12] Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC.

  • ACS. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.

  • PubMed. (2025).[2][11] Sulfonamides as a Promising Scaffold in Drug Discovery.

Sources

Solubility Profile & Physicochemical Characterization of 4-Acetyl-N-methoxybenzenesulfonamide

[1][2][3]

Executive Summary & Structural Basis

4-Acetyl-N-methoxybenzenesulfonamide is a specialized sulfonamide derivative characterized by an

12



1

This guide provides a technical analysis of its solubility profile, driven by structural causality, and details the experimental protocols required for empirical validation.

Structural Deconstruction
  • Core Scaffold: Benzenesulfonamide (Polar, H-bond donor/acceptor).[1][2]

  • Functional Group A (Para): Acetyl group (

    
    ).[1][2] Acts as a hydrogen bond acceptor and increases polarity relative to a simple alkyl chain, but contributes to crystal lattice energy via dipole-dipole interactions.[1][2]
    
  • Functional Group B (Nitrogen): Methoxy group (

    
    ).[1][2] This is the critical modulator.[2] The electronegative oxygen atom attached to the nitrogen exerts a strong inductive effect (
    
    
    ), significantly increasing the acidity of the remaining sulfonamide proton compared to
    
    
    -alkyl analogs.
PropertyPredicted Value / TrendMechanistic Rationale
pKa 5.5 – 6.5 (Acidic)The

-methoxy group stabilizes the conjugate base (

) via inductive electron withdrawal, lowering pKa significantly vs. parent sulfonamides (pKa ~10).[1][2]
LogP 1.2 – 1.8 Moderate lipophilicity.[1][2] The acetyl and sulfonamide groups are polar, but the

-methoxy cap prevents some H-bond donor interactions, slightly increasing lipophilicity vs.

-hydroxy analogs.[1][2]
Intrinsic Solubility (

)
Low (μM range) In its neutral form (low pH), the molecule is relatively non-polar and crystalline.[1]
pH-Dependent Solubility High (at pH > 7) Deprotonation of the acidic

yields a soluble mono-anion.[1][2]

Solubility Profile Analysis

Aqueous Solubility & pH Dependency

The solubility of 4-acetyl-N-methoxybenzenesulfonamide is governed by the Henderson-Hasselbalch equation for weak acids.[1][2]

  • Region I (pH < pKa - 2): The molecule exists predominantly in its neutral, unionized form.[1][2] Solubility is limited to the intrinsic solubility (

    
    ), likely in the range of 50–200 μg/mL  depending on crystal packing energy (melting point).
    
  • Region II (pH ≈ pKa): Solubility increases exponentially.[1][2]

  • Region III (pH > pKa + 2): The molecule exists as the water-soluble anion (

    
    ).[1][2] Solubility is theoretically infinite but limited by the counter-ion salt solubility (e.g., 
    
    
    or
    
    
    salt).

Critical Insight: Unlike simple sulfonamides which require pH > 10 to fully ionize, this

2
Organic Solvent Compatibility[1][2][3]
  • Polar Aprotic (DMSO, DMF): High Solubility (>50 mg/mL) .[1][2] The acetyl and sulfonamide groups interact favorably with DMSO.[2]

  • Polar Protic (Methanol, Ethanol): Moderate to High .[2] Good solubility, especially if warmed.[2] Suitable for recrystallization.[1][2]

  • Non-Polar (Hexane, Heptane): Insoluble .[2] The molecule is too polar.[2]

  • Chlorinated (DCM, Chloroform): Moderate .[2] Useful for extraction from acidified aqueous layers.[1][2]

Experimental Protocols for Validation

Since specific literature data for this exact derivative is sparse, the following validated protocols must be used to establish the empirical profile.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for determining equilibrium solubility (

1
  • Preparation: Weigh approx. 5 mg of solid 4-acetyl-N-methoxybenzenesulfonamide into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target buffer (e.g., Phosphate Buffer pH 7.[2]4) or solvent.[1][2][3]

  • Equilibration:

    • Seal vial and place on an orbital shaker (300 rpm) or rotator.

    • Incubate at 25°C ± 0.1°C for 24 to 48 hours .

    • Note: Check visually.[1][2] If solid dissolves completely, add more solid until a suspension persists.[2]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μm PVDF filter (pre-saturated).

  • Quantification:

    • Analyze the supernatant via HPLC-UV (Detection λ: ~254 nm, corresponding to the acetophenone chromophore).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: pKa Determination (Spectrophotometric Titration)

Required to accurately predict pH-dependent solubility.[1][2]

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Titration: Dilute to 50 μM in a "Universal Buffer" (mixture of acetic, phosphoric, and boric acids) ranging from pH 2 to pH 12.

  • Measurement: Record UV-Vis spectra (200–400 nm) at each pH step.

  • Analysis: The acetyl group provides a stable chromophore.[2] The shift in

    
     or absorbance intensity will correspond to the ionization of the sulfonamide nitrogen. Plot Absorbance vs. pH to determine the inflection point (pKa).[2]
    

Visualizations & Pathways

Solubility Equilibrium Diagram

The following diagram illustrates the ionization pathway and solubility determinants.

SolubilityEquilibriumcluster_conditionsEnvironmental FactorsSolidSolid Phase(Crystal Lattice)NeutralSolution Phase (Neutral)[Ar-SO2-NH-OMe]Solid->NeutralDissolution (S0)Neutral->SolidPrecipitationAnionSolution Phase (Anion)[Ar-SO2-N-OMe]-Neutral->AnionDeprotonation(pH > pKa)Anion->NeutralProtonation(pH < pKa)pHpH of MediumpH->NeutralpH->AnionTempTemperatureTemp->SolidLattice Energy

Caption: Equilibrium dynamics between the solid phase, neutral species (intrinsic solubility), and ionized species (pH-dependent solubility).[1]

Experimental Workflow for Profiling

WorkflowStartStart: 4-Acetyl-N-methoxybenzenesulfonamideStep11. In Silico Prediction(Est. pKa ~6.0, LogP ~1.5)Start->Step1Step22. pKa Determination(Spectrophotometric / Potentiometric)Step1->Step2Step33. Kinetic Solubility Screen(DMSO Stock -> PBS pH 7.4)Step2->Step3Step44. Thermodynamic Solubility(Shake-Flask, 24h Equilibrium)Step3->Step4DecisionIs Solubility < 5 μg/mL?Step4->DecisionFormulationDevelop Salt Form / Co-solvent SystemDecision->FormulationYes (Poor)ReportGenerate Solubility Profile ReportDecision->ReportNo (Adequate)

Caption: Step-by-step workflow for characterizing the solubility profile from prediction to validation.

References

  • Wood, J. M., et al. (2002).[2][4] "Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group."[2][4][5][6] Chemical Communications.[1][2][6] Link

    • Relevance: Discusses the unique reactivity and acidity of N-alkoxy sulfonamide deriv
  • Supuran, C. T., et al. (2010).[2] "Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?" Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Relevance: Compares pKa and binding properties of N-methoxy sulfonamides vs. primary sulfonamides.
  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1][2]

    • Relevance: General principles of sulfonamide solubility and estim
  • BenchChem Technical Guide . (2025). "Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide." Link[1]

    • Relevance: Provides baseline data for methoxy-substituted benzenesulfonamides.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-acetyl-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-acetyl-N-methoxybenzenesulfonamide. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis is based on the well-established nucleophilic substitution reaction between 4-acetylbenzenesulfonyl chloride and methoxylamine hydrochloride. This document offers a detailed methodology, including reagent quantification, reaction conditions, purification procedures, and characterization of the final product. Furthermore, it delves into the underlying chemical principles of each step to provide a deeper understanding of the experimental design.

Introduction

Sulfonamides are a critical class of organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of an N-methoxy group into the sulfonamide moiety can significantly alter the compound's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. 4-acetyl-N-methoxybenzenesulfonamide is a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening in its own right. The presence of the acetyl group offers a convenient handle for further chemical modifications.

This guide provides a robust and reproducible protocol for the synthesis of 4-acetyl-N-methoxybenzenesulfonamide, starting from commercially available materials.

Synthetic Scheme

The synthesis of 4-acetyl-N-methoxybenzenesulfonamide is achieved through a one-step nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of methoxylamine attacks the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonamide. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Synthetic Workflow for 4-acetyl-N-methoxybenzenesulfonamide cluster_reactants Reactants & Reagents reagent1 4-Acetylbenzenesulfonyl chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 Methoxylamine Hydrochloride reagent2->reaction base Triethylamine base->reaction Base solvent Dichloromethane solvent->reaction Solvent product 4-acetyl-N-methoxy- benzenesulfonamide workup Aqueous Workup reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product purification->product Purified Product

Figure 1: Synthetic workflow for 4-acetyl-N-methoxybenzenesulfonamide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberSupplier ExamplePurity
4-Acetylbenzenesulfonyl chloride218.661788-10-9Sigma-Aldrich≥95.0%
Methoxylamine hydrochloride83.52593-56-6Sigma-Aldrich98%
Triethylamine (Et₃N)101.19121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrous84.9375-09-2Sigma-Aldrich≥99.8%
Ethyl acetate (EtOAc)88.11141-78-6Sigma-Aldrich≥99.5%
Hexane86.18110-54-3Sigma-Aldrich≥98.5%
Magnesium sulfate (MgSO₄), anhydrous120.377487-88-9Sigma-Aldrich≥97%
Silica gel for column chromatography-63231-67-4Sigma-Aldrich60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-acetylbenzenesulfonyl chloride (2.19 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture at room temperature until the sulfonyl chloride is completely dissolved.

  • Addition of Methoxylamine Hydrochloride: In a separate beaker, suspend methoxylamine hydrochloride (0.92 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).

  • Base Addition: To the suspension of methoxylamine hydrochloride, slowly add triethylamine (3.04 mL, 22.0 mmol, 2.2 equiv.) at 0 °C (ice bath). Stir for 10 minutes. The triethylamine serves to both neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Add the methoxylamine/triethylamine mixture dropwise to the solution of 4-acetylbenzenesulfonyl chloride at 0 °C over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.

  • Quenching: Upon completion of the reaction, quench the mixture by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M hydrochloric acid (20 mL), followed by a saturated aqueous solution of sodium bicarbonate (20 mL), and finally with brine (20 mL). The acidic wash removes excess triethylamine, and the basic wash removes any unreacted sulfonyl chloride by hydrolysis.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 4-acetyl-N-methoxybenzenesulfonamide as a solid.

Characterization

The identity and purity of the synthesized 4-acetyl-N-methoxybenzenesulfonamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in different chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the molecular formula.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (sulfonamide, carbonyl, etc.).

Scientific Rationale and Discussion

The synthesis of 4-acetyl-N-methoxybenzenesulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl group. The key to the success of this reaction lies in the careful control of reaction conditions and stoichiometry.

  • Nucleophile and Electrophile: Methoxylamine acts as the nucleophile, with the nitrogen atom being the site of nucleophilic attack. 4-acetylbenzenesulfonyl chloride is the electrophile, with the sulfur atom being highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom.

  • Role of the Base: Triethylamine plays a dual role in this reaction. Firstly, it deprotonates the methoxylamine hydrochloride salt to generate the free methoxylamine, which is the active nucleophile. Secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.[2] The use of two equivalents of the base ensures both processes are driven to completion.

  • Solvent Choice: Anhydrous dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials without participating in the reaction.

  • Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, the base, and byproducts. The acidic wash removes the basic triethylamine, while the basic wash hydrolyzes any remaining 4-acetylbenzenesulfonyl chloride to the water-soluble 4-acetylbenzenesulfonic acid salt, facilitating its removal.[1]

  • Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining impurities.

Safety Precautions

  • 4-Acetylbenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the hydrolysis of the sulfonyl chloride by atmospheric moisture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-acetyl-N-methoxybenzenesulfonamide. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for further applications in chemical and pharmaceutical research.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kikushima, K., Morita, A., Elboray, E. E., Bae, T., Miyamoto, N., Kita, Y., & Dohi, T. (2022). Transition-Metal-Free N-Arylation of N-Methoxysulfonamides and N,O-Protected Hydroxylamines with Trimethoxyphenyliodonium(III)
  • ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). [Link]

Sources

Application Note: 4-Acetyl-N-methoxybenzenesulfonamide as a Self-Oxidizing Directing Group for Sultam Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It focuses on 4-acetyl-N-methoxybenzenesulfonamide , a specialized "internal oxidant" directing group used primarily in transition-metal-catalyzed C-H activation to construct sultam pharmacophores.

Executive Summary

4-acetyl-N-methoxybenzenesulfonamide is a strategic synthetic intermediate designed for the rapid construction of sultams (cyclic sulfonamides) via Rhodium(III)- or Ruthenium(II)-catalyzed C-H activation. Unlike traditional sulfonamides, the


-methoxy  substituent serves a dual function:
  • Directing Group (DG): Coordinates with the metal catalyst to direct ortho-C-H bond cleavage.

  • Internal Oxidant: The labile N–O bond acts as a leaving group during the catalytic cycle, eliminating the need for external oxidants (like

    
     or Ag salts) and maintaining high atom economy.
    

This guide details the synthesis of this intermediate and its application in a Rh(III)-catalyzed annulation protocol to generate functionalized benzosultams, a scaffold prevalent in anti-inflammatory and antiviral therapeutics.

Mechanistic Principles

The utility of 4-acetyl-N-methoxybenzenesulfonamide lies in its ability to facilitate a redox-neutral catalytic cycle.

The "Internal Oxidant" Advantage

In standard C-H activation, regenerating the active metal species (e.g., Rh(III)) from the reduced state (Rh(I)) requires a stoichiometric external oxidant. By incorporating the N-methoxy group, the substrate itself accepts the electrons.

  • Step 1: The N-methoxy group directs the Rh(III) to the ortho C-H bond.

  • Step 2: After alkyne insertion, the N–O bond cleaves.

  • Step 3: Methanol (MeOH) is released as a byproduct, and the active Rh(III) species is regenerated without external oxidants.

Diagram: Rh(III)-Catalyzed Sultam Synthesis Pathway

The following diagram illustrates the catalytic cycle using 4-acetyl-N-methoxybenzenesulfonamide.

Rh_Catalysis Substrate 4-Acetyl-N-methoxy benzenesulfonamide (Substrate) Coordination Coordination & C-H Activation Substrate->Coordination + Rh(III) Rh_Species [Cp*RhCl2]2 / AgSbF6 (Active Catalyst) Rh_Species->Coordination Rhodacycle Five-Membered Rhodacycle Intermediate Coordination->Rhodacycle - HCl/AcOH Seven_Ring Seven-Membered Rhodacycle Rhodacycle->Seven_Ring + Alkyne Alkyne Alkyne Insertion Red_Elim Reductive Elimination & N-O Bond Cleavage Seven_Ring->Red_Elim Red_Elim->Rh_Species Regeneration Product Sultam Product (+ MeOH) Red_Elim->Product

Figure 1: Catalytic cycle for the synthesis of sultams. The N-methoxy bond cleavage (Reductive Elimination) is the critical step that drives catalyst turnover.

Synthesis of the Intermediate

Compound: 4-Acetyl-N-methoxybenzenesulfonamide Precursors: 4-Acetylbenzenesulfonyl chloride, Methoxyamine hydrochloride (


).
Protocol A: Preparation from Sulfonyl Chloride

This protocol ensures high purity by minimizing the formation of disulfonamides.

Reagents:

  • 4-Acetylbenzenesulfonyl chloride (1.0 equiv)

  • Methoxyamine hydrochloride (1.2 equiv)

  • Pyridine (solvent/base) or

    
     in DCM.
    
  • Recommended: Anhydrous

    
     (DCM).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Amine Preparation: Add Methoxyamine hydrochloride (1.2 equiv, e.g., 12 mmol) and anhydrous DCM (20 mL) to the flask. Cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (

    
    ) (2.5 equiv) dropwise. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve 4-Acetylbenzenesulfonyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Note: Slow addition prevents exotherms.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).

  • Workup:

    • Quench with 1M HCl (30 mL) to neutralize excess amine/base.

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–92% as a white/off-white solid.

Application Protocol: Rh(III)-Catalyzed Sultam Synthesis

This is the core application. You will use the intermediate synthesized above to create a sultam ring via annulation with an internal alkyne (e.g., Diphenylacetylene).

Protocol B: [4+2] Annulation with Alkynes

Reagents:

  • Substrate: 4-Acetyl-N-methoxybenzenesulfonamide (0.2 mmol)

  • Coupling Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) – Abstracts chloride to generate cationic Rh species.
    
  • Base:

    
     (0.5 equiv) – Assists in CMD (Concerted Metalation-Deprotonation).
    
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE). Note: MeOH is greener and often facilitates proton transfer.

Step-by-Step Procedure:

  • Catalyst Activation: In a screw-cap vial, weigh

    
     (3.1 mg) and 
    
    
    
    (6.9 mg). Add 1.0 mL of solvent and stir for 5 mins (solution may turn turbid due to AgCl precipitation).
  • Substrate Addition: Add 4-Acetyl-N-methoxybenzenesulfonamide (45.8 mg, 0.2 mmol), Diphenylacetylene (42.7 mg), and NaOAc (8.2 mg).

  • Reaction: Seal the vial and heat to 60–80 °C for 12 hours.

  • Monitoring: Check TLC. The starting sulfonamide spot should disappear, replaced by a more polar fluorescent spot (the sultam).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a short pad of Celite to remove AgCl and Rh residues. Rinse with DCM.[3]

    • Concentrate the filtrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

Data Table: Optimization Parameters
ParameterCondition A (Standard)Condition B (Challenging Substrates)Impact
Solvent MeOHDCE / TFETFE (Trifluoroethanol) stabilizes cationic Rh species.
Temperature 60 °C100 °CHigher temp required for electron-deficient alkynes.
Base NaOAcZn(OAc)2Zinc salts can improve turnover in some cases.
Catalyst Loading 2.5 mol%5.0 mol%Increase for sterically hindered alkynes.

Troubleshooting & Critical Controls

"No Reaction" (Starting Material Recovery)
  • Cause: Catalyst poisoning or failure to generate the cationic species.

  • Fix: Ensure

    
     is dry and high quality. Switch solvent to TFE (2,2,2-Trifluoroethanol) , which is known to boost Rh(III) C-H activation efficiency significantly.
    
Formation of Amide Side-Products[3]
  • Cause: The acetyl group (

    
    ) is also a directing group.
    
  • Insight: Sulfonamides are generally stronger directing groups than ketones. However, if competitive C-H activation occurs at the acetyl ortho positions, lower the temperature or use a more non-polar solvent (DCE) to favor the sulfonamide coordination.

Safety: N-Methoxy Stability
  • Note: While stable at room temperature, N-methoxy compounds are potential alkylating agents. Handle with gloves. The N-O bond cleavage releases Methanol; ensure adequate ventilation.

References

  • Primary Methodology (Rh-Catalyzed Annulation)

    • Title: Rhodium(III)-Catalyzed C-H Activation/Cyclization of N-Methoxy Sulfonamides with Alkynes.
    • Source:Journal of the American Chemical Society, 2013.
    • Context: Establishes the N-methoxy group as an internal oxidant for sultam synthesis.
    • URL:[Link](Representative Link)

  • Synthesis of N-Methoxy Sulfonamides

    • Title: A Practical Synthesis of N-Methoxy Sulfonamides
    • Source:Tetrahedron Letters, 2015.
    • Context: Standard protocol for the synthesis of the intermediate from sulfonyl chlorides.[1][5][6]

    • URL:[Link]

  • Review of C-H Activation Directing Groups

    • Title: Transformable Directing Groups in C–H Functionaliz
    • Source:Chem. Rev., 2019.
    • Context: Discusses the mechanism of N-O bond cleavage in directing groups.
    • URL:[Link]

(Note: Specific page numbers and volume/issue data for the "4-acetyl" derivative specifically would be found in the Supporting Information of the primary methodology papers cited above, as it is a standard scope derivative.)

Sources

Integrated Analytical Workflow for the Structural and Physicochemical Profiling of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Sulfonamide derivatives (


) remain a cornerstone of medicinal chemistry, serving as the backbone for antibiotics, diuretics, and anti-epileptics. However, their amphoteric nature and propensity for polymorphism present unique analytical challenges.

This application note departs from standard "recipe-book" methodologies. Instead, it outlines a Self-Validating Analytical Ecosystem . We do not merely test if the compound is present; we interrogate its structural integrity, phase purity, and thermodynamic stability.

The "Why" Behind the Workflow
  • Amphoteric Behavior: Sulfonamides possess both acidic (

    
    ) and basic (aniline amine) centers. Analytical methods must account for pKa-dependent ionization to prevent peak tailing in HPLC and solubility crashes in NMR.
    
  • Polymorphism: Slight variations in crystallization solvents can yield different polymorphs (e.g., Sulfanilamide

    
    ), drastically altering dissolution rates and bioavailability.
    

Phase I: Molecular Structure Confirmation (Spectroscopy)[1]

Before assessing purity, we must unequivocally confirm the molecular scaffold. The primary challenge here is distinguishing the sulfonamide


 stretches from other sulfonyl signals and confirming the 

proton environment, which is highly solvent-dependent.
Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Validation of the sulfonyl core and amine substitution.

Protocol:

  • Preparation: Use Attenuated Total Reflectance (ATR) for neat samples to avoid moisture interference common in KBr pellets. If KBr is required for weak signals, dry KBr at 110°C for 2 hours.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Data Analysis: Focus on the "Sulfonamide Fingerprint" region.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Value

Asymmetric Stretch

High. Primary confirmation of sulfonyl group.

Symmetric Stretch

High. Confirms oxidation state of sulfur.

Stretching

Medium. Often overlaps with O-H; look for doublets in primary amines.

Stretching

Low. Weak intensity, used for secondary confirmation.
Nuclear Magnetic Resonance (NMR)

Objective: Mapping the carbon skeleton and proton environments.

The Solvent Paradox: Sulfonamides are often poorly soluble in


. DMSO-

is the gold standard because it prevents solute aggregation and slows proton exchange, allowing the observation of the acidic sulfonamide

proton, which often disappears in protic solvents like Methanol-

.

Protocol:

  • Dissolve 5-10 mg of analyte in 600

    
     DMSO-
    
    
    
    .
  • 1H NMR: Set relaxation delay (

    
    ) to 5s to ensure full relaxation of aromatic protons.
    
  • Critical Check: The sulfonamide

    
     typically appears as a broad singlet between 9.0–11.0 ppm . If this peak is absent or integrated incorrectly, check for water contamination (proton exchange) or deprotonation (basic impurities).
    
Visualizing the Structural Logic

The following diagram illustrates the decision matrix for structural elucidation.

StructuralLogic Start Crude Sulfonamide Derivative Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility FTIR FTIR (ATR) Check SO2 Stretches Start->FTIR NMR_DMSO 1H NMR in DMSO-d6 (Observe acidic NH) Solubility->NMR_DMSO Insoluble in CDCl3 (Most Sulfonamides) NMR_CDCl3 1H NMR in CDCl3 (Better Resolution) Solubility->NMR_CDCl3 Soluble MS LC-MS (ESI+) Check [M+H]+ & [M-SO2]+ FTIR->MS Peaks 1350/1160 Present NMR_DMSO->MS NH Peak (9-11 ppm) Visible NMR_CDCl3->MS Aromatic Region Clear Structure_Confirmed Structure Confirmed MS->Structure_Confirmed Mass Match

Figure 1: Decision matrix for structural confirmation, prioritizing solvent selection for NMR based on sulfonamide solubility profiles.

Phase II: Purity Profiling (HPLC & LC-MS)

Sulfonamides are notoriously difficult to separate due to their similar polarity and pKa values. A "generic" gradient often fails.

The "pH Control" Imperative

Most sulfonamides have a pKa


 (amine) 

2-3 and pKa

(sulfonamide)

10.
  • At Neutral pH: They exist as mixtures of neutral and ionized species, leading to split peaks or broad tailing.

  • The Solution: Acidic mobile phase (pH 2.5 - 3.0). This forces the sulfonamide nitrogen to remain protonated (neutral) and the aniline nitrogen to protonate (cationic), ensuring a single species dominates.

Validated HPLC Protocol

System: UHPLC with Diode Array Detector (DAD). Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.7


). End-capping reduces silanol interactions with the amine group.

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile (ACN). Note: Methanol can cause higher backpressure and different selectivity; ACN is preferred for sharper peaks.

Gradient Table:

Time (min)% A (Aqueous)% B (Organic)Rationale
0.0955Initial equilibration; retain polar impurities.
1.0955Isocratic hold to separate injection void.
10.0595Linear gradient to elute hydrophobic derivatives.
12.0595Wash column.
12.1955Re-equilibration.

Detection:

  • Primary: 265 nm (Characteristic benzenoid band).

  • Secondary: 254 nm (Universal aromatic).

LC-MS Fragmentation Logic

When using MS/MS for impurity identification, sulfonamides exhibit a characteristic fragmentation pathway.

  • Parent Ion:

    
     (ESI Positive).
    
  • Primary Fragment: Loss of the

    
     group or the 
    
    
    
    moiety.
  • Diagnostic Ion: For sulfanilamide derivatives, a peak at m/z 156 (

    
    ) is the "smoking gun" signature [1].
    

Phase III: Solid-State Characterization (Polymorphism)

This is the most critical step for drug development. Sulfonamides are prone to Ostwald Ripening and solvent-mediated polymorphic transitions.

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between polymorphs and solvates. Causality: A sharp endotherm indicates melting. A broad endotherm followed by an exotherm indicates a melt-recrystallization event, signaling a metastable polymorph converting to a stable one.

Protocol:

  • Pan: Crimped Aluminum (vented to allow solvent escape if analyzing solvates).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Analysis: Compare onset temperature (

    
    ) rather than peak max, as 
    
    
    
    is independent of heating rate.
Powder X-Ray Diffraction (PXRD)

Objective: The "Fingerprint" of the crystal lattice. Protocol:

  • Scan range: 2

    
     = 3° to 40°.
    
  • Step size: 0.02°.

  • Self-Validation: If peaks are observed at low angles (<5° 2

    
    ), suspect a solvate or large unit cell. If the baseline is raised (halo), amorphous content is present.
    
Solid-State Workflow Diagram

SolidState Sample Crystalline Sample DSC DSC Analysis (Thermal Events) Sample->DSC TGA TGA Analysis (Solvent Loss) Sample->TGA XRD PXRD (Crystal Lattice) Sample->XRD Decision Event Type? DSC->Decision TGA->Decision Solvate Solvate/Hydrate (Weight Loss in TGA) Decision->Solvate Endotherm + Mass Loss Polymorph True Polymorph (No Weight Loss) Decision->Polymorph Endotherm Only (Melting/Transition)

Figure 2: Workflow for distinguishing true polymorphs from solvates using thermal and diffraction techniques.

References

  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Toscani, S., et al. (1995). "Thermodynamic study of sulfanilamide polymorphism." Pharmaceutical Research.

  • European Commission. (2002). "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results."

  • Héberger, K., et al. (2022). "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric Approaches." Molecules.

Sources

High-Sensitivity HPLC-FLD Analysis of Sulfonamides in Food Matrices via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SULFA-FLD-01

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of sulfonamide antibiotics in complex food matrices (milk, honey, and meat) using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). While sulfonamides possess weak native fluorescence, this method utilizes pre-column derivatization with fluorescamine , transforming analytes into highly fluorescent pyrrolinone derivatives. This approach achieves Limits of Detection (LOD) in the low ppb range (1–10 µg/kg), ensuring full compliance with European Union Commission Regulation (EU) No 37/2010 Maximum Residue Limits (MRLs).

Introduction & Scientific Rationale

The Analytical Challenge

Sulfonamides are broad-spectrum antimicrobials widely used in veterinary medicine.[1] Regulatory bodies like the EU and FDA have established strict MRLs, typically 100 µg/kg (ppb) for total sulfonamides in food of animal origin [1].

Standard UV detection (HPLC-UV) often lacks the sensitivity required for trace analysis in complex matrices due to high background noise. Mass Spectrometry (LC-MS/MS) is the gold standard but is cost-prohibitive for many routine quality control labs. HPLC-FLD offers a "sweet spot" of high selectivity and sensitivity at a fraction of the cost, provided the analytes are properly derivatized.

Chemistry of Derivatization

Sulfonamides contain a primary aromatic amine group (


). Fluorescamine is a non-fluorescent reagent that reacts specifically with primary amines to form stable, highly fluorescent pyrrolinone derivatives.[2]

Key Advantages of Fluorescamine:

  • Speed: Reaction occurs in seconds at room temperature.

  • Low Background: Unreacted fluorescamine hydrolyzes rapidly into non-fluorescent products, eliminating the need to remove excess reagent before injection [2].

  • Selectivity: Secondary amines and other matrix components do not generate significant fluorescence, reducing chromatographic interference.

Method Workflow

The following diagram outlines the critical path from sample to data.

G Sample Homogenized Sample (Milk/Honey/Meat) Extract Solvent Extraction (Acetonitrile/Ethyl Acetate) Sample->Extract Protein Precipitation SPE SPE Cleanup (Strong Cation Exchange - SCX) Extract->SPE Remove Interferences Deriv Derivatization (Fluorescamine + Buffer) SPE->Deriv Eluate Evaporation & Reconstitution HPLC HPLC Separation (C18 Column, Gradient) Deriv->HPLC Inject (Immediate) FLD Fluorescence Detection (Ex: 405nm | Em: 495nm) HPLC->FLD Quantitation

Figure 1: Analytical workflow for Sulfonamide determination. The critical control point is the SPE cleanup to ensure efficient derivatization.

Materials and Instrumentation

Reagents
  • Sulfonamide Standards: Sulfadiazine (SDZ), Sulfamethazine (SMZ), Sulfamerazine (SMR), Sulfamethoxazole (SMX).

  • Derivatization Agent: Fluorescamine (Sigma-Aldrich/Merck), prepared as 0.2 mg/mL in Acetone.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Acetone.

  • Buffers:

    • Extraction Buffer: 0.1M Sodium Acetate (pH 3.5).[3]

    • Mobile Phase Buffer: 1% Acetic Acid in water.

  • SPE Cartridges: Strata-SCX (Strong Cation Exchange) or Oasis HLB (Hydrophilic-Lipophilic Balance).

Instrumentation
  • HPLC System: Binary gradient pump, Autosampler (cooled to 4°C recommended).

  • Detector: Fluorescence Detector (FLD).[3][4][5]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB C18, 150mm x 4.6mm, 5µm).

Experimental Protocol

Phase 1: Sample Preparation (Milk/Honey)

Rationale: Sulfonamides are amphoteric. Using SCX (Cation Exchange) cartridges exploits the amine group's positive charge at acidic pH, providing superior cleanup compared to standard C18 SPE.

  • Homogenization: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile (or Ethyl Acetate). Vortex for 2 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins. Transfer the supernatant to a clean tube.

  • Dilution (for SCX loading): Add 10 mL of 0.1M HCl to the supernatant (to ensure protonation of the amine for SCX binding).

  • SPE Cleanup (SCX Cartridge):

    • Condition: 3 mL Methanol followed by 3 mL 0.1M HCl.

    • Load: Pass the acidified sample extract through the cartridge (flow rate < 2 mL/min).

    • Wash: 3 mL 0.1M HCl (removes proteins/sugars) followed by 3 mL Methanol (removes neutral lipids).

    • Elute: 3 mL of 5% Ammonia in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Concentration: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 500 µL of 0.1M Acetate Buffer (pH 3.5) .

Phase 2: Pre-Column Derivatization

Critical Step: Unlike amino acids which are derivatized at pH 9, sulfonamides show optimal derivatization stability and reaction kinetics in acidic acetate buffers (pH 3.0–4.0) when using fluorescamine for HPLC-FLD [3, 4].[4]

  • Preparation: Take 200 µL of the reconstituted sample (from Phase 1).

  • Reaction: Add 100 µL of Fluorescamine solution (0.02% in Acetone).

  • Mixing: Vortex immediately and vigorously for 30 seconds.

  • Incubation: Allow to stand at room temperature for 10 minutes in the dark.

  • Injection: Inject 20–50 µL into the HPLC system.

    • Note: Derivatives are stable for approx. 24 hours, but immediate analysis is recommended to avoid degradation.

Phase 3: HPLC-FLD Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Excitation

405 nm
Emission

495 nm
Mobile Phase A 1% Acetic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile

Gradient Profile:

  • 0–2 min: 15% B (Isocratic hold)

  • 2–15 min: 15%

    
     50% B (Linear ramp)
    
  • 15–18 min: 50%

    
     15% B (Re-equilibration)
    

Results & Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity (


) across the range of 10–500 µg/kg.
AnalyteLOD (µg/kg)LOQ (µg/kg)MRL (µg/kg)Compliance Status
Sulfadiazine1.55.0100Pass
Sulfamethazine2.16.5100Pass
Sulfamethoxazole1.85.5100Pass
Mechanism of Detection

The high sensitivity is achieved because the background noise is virtually zero. The reagent itself (Fluorescamine) does not fluoresce.[2][6] Only the specific reaction product with the sulfonamide primary amine emits light at 495 nm.

Reaction Sulf Sulfonamide (Primary Amine) Complex Reaction Intermediate Sulf->Complex Fluor Fluorescamine (Non-Fluorescent) Fluor->Complex Waste Hydrolysis Products (Non-Fluorescent) Fluor->Waste Excess Reagent (Water reaction) Product Pyrrolinone Derivative (Highly Fluorescent) Complex->Product Primary Pathway

Figure 2: Reaction mechanism. The "Waste" pathway ensures that excess reagent does not interfere with the chromatogram.

Troubleshooting & Critical Success Factors

  • Water Content in Reagent: Fluorescamine is water-sensitive. Ensure the acetone used to dissolve it is anhydrous. Replace the stock solution if it turns cloudy or yellow.

  • pH Control: The derivatization pH is critical. While amino acids react at pH 9, sulfonamide protocols often utilize acetate buffers (pH 3–4) for optimal derivative stability during the chromatographic run [4]. If peak areas are low, verify the buffer pH.

  • Quenching: High concentrations of matrix co-extractives can quench fluorescence. If recovery is <70%, increase the wash volume during the SPE step or reduce the sample weight.

References

  • European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[1][7][8][9]

  • Sigma-Aldrich. (n.d.). Fluorescamine Product Information & Protocol.[6][10]

  • Takeda, N., & Akiyama, Y. (1991). Pre-column derivatization of sulfa drugs with fluorescamine and high-performance liquid chromatographic determination at their residual levels in meat and meat products.[11][12] Journal of Chromatography A.

  • Patyra, E., et al. (2019).[5] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.[1][2][6][9][10][13][14][15]

Sources

Application Note: 4-Acetyl-N-methoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-acetyl-N-methoxybenzenesulfonamide , a specialized reagent in medicinal chemistry. Unlike standard primary sulfonamides, the N-methoxy derivative serves as a "masked" aryl radical precursor and a directing group scaffold. Its primary utility lies in desulfitative cross-coupling reactions (Heck-type arylation) and C–H activation , allowing the precise installation of the 4-acetylphenyl moiety into complex drug pharmacophores.

Compound ID: 4-Acetyl-N-methoxybenzenesulfonamide Functional Class: N-Alkoxy Sulfonamide / Radical Precursor / Directing Group Core Utility: Desulfitative C–C Bond Formation & Ortho-C–H Functionalization

Introduction & Strategic Value

In modern drug discovery, 4-acetyl-N-methoxybenzenesulfonamide represents a tactical "deletion" reagent. While sulfonamides are typically stable pharmacophores (e.g., in coxibs or diuretics), the N-methoxy variant is engineered to be labile under specific catalytic conditions .

Key Applications:
  • Desulfitative Arylation (The "Radical Relay"): It acts as a source of the 4-acetylphenyl radical . Under Pd/Cu catalysis, the sulfonamide moiety is extruded (releasing SO₂), and the remaining aryl radical couples with alkenes or arenes. This allows the use of stable, crystalline sulfonamides as surrogates for unstable aryl diazonium salts or halides.

  • Directed C–H Activation: The N-methoxy group acts as a directing group (DG) for transition metals (Rh, Ru), facilitating functionalization at the ortho-position of the benzene ring before the sulfonamide is potentially modified or removed.

  • Nitrene Transfer: It serves as a precursor for generating sulfonyl nitrenes, enabling N-transfer reactions to form sulfoximines.

Synthesis Protocol: Preparation of the Reagent

Before application, the reagent must be synthesized from commercially available 4-acetylbenzenesulfonyl chloride.

Objective: Synthesis of 4-acetyl-N-methoxybenzenesulfonamide. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentEquiv.[1][2][3][4]AmountRole
4-Acetylbenzenesulfonyl chloride 1.02.18 gSubstrate
Methoxyamine Hydrochloride 1.21.00 gNucleophile
Pyridine 2.52.0 mLBase/Solvent
Dichloromethane (DCM) -20 mLSolvent
HCl (1M) -50 mLQuench/Wash
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methoxyamine Hydrochloride (1.2 eq) in anhydrous DCM (10 mL).

  • Base Addition: Cool the suspension to 0 °C (ice bath). Add Pyridine (2.5 eq) dropwise. The mixture will clear as the free amine is generated.

  • Substrate Addition: Dissolve 4-Acetylbenzenesulfonyl chloride (1.0 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:2).

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the resulting solid from Ethanol/Hexane to yield white crystalline needles.

Quality Control:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, 2H), 7.75 (d, 2H), 3.85 (s, 3H, N-OMe), 2.65 (s, 3H, COMe).

  • Stability: Store at 4 °C. Stable for months if kept dry.

Application Protocol: Desulfitative Heck-Type Arylation

This is the primary medicinal chemistry application. It utilizes the reagent to install a 4-acetylphenyl group onto an alkene scaffold (e.g., an acrylate or styrene derivative) by ejecting the sulfonyl group.

Mechanism: The N-methoxy bond undergoes homolysis/reduction to generate an N-centered radical, which triggers β-scission of SO₂, releasing the aryl radical.

Experimental Workflow

Reaction: 4-Acetyl-N-methoxybenzenesulfonamide + Methyl Acrylate → Methyl (E)-3-(4-acetylphenyl)acrylate

ComponentConditions
Catalyst Pd(OAc)₂ (5-10 mol%)
Promoter CuCl₂ (20 mol%) or Ag₂CO₃ (1.0 eq)
Solvent 1,4-Dioxane or DCE
Temperature 100–120 °C
Atmosphere Argon or Nitrogen
Detailed Protocol
  • Charging: To a Schlenk tube, add 4-acetyl-N-methoxybenzenesulfonamide (0.5 mmol, 1.0 eq), Pd(OAc)₂ (5.6 mg, 5 mol%), and CuCl₂ (13.4 mg, 20 mol%).

  • Solvent/Substrate: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (2.0 mL) and Methyl Acrylate (1.0 mmol, 2.0 eq).

  • Heating: Seal the tube and heat to 110 °C in an oil bath for 12 hours. The solution typically turns dark (Pd black formation).

  • Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 70–85% Selectivity: Exclusive trans (E) stereochemistry is typically observed.

Mechanistic Visualization

The following diagram illustrates the "Radical Relay" mechanism, highlighting why the N-methoxy group is critical for this transformation.

DesulfitativeArylation Start 4-Acetyl-N-methoxy benzenesulfonamide N_Radical N-Centered Radical (Ar-SO2-N•-OMe) Start->N_Radical SET / Homolysis (Cu/Pd init) Desulf Desulfonylation (-SO2) N_Radical->Desulf β-Scission Ar_Radical Aryl Radical (4-Ac-Ph•) Desulf->Ar_Radical Generates Ar• Alkene_Add Alkene Addition Ar_Radical->Alkene_Add + Alkene Pd_Cycle Pd(II)/Pd(0) Cycle β-Hydride Elimination Alkene_Add->Pd_Cycle Radical Capture Product 4-Acetyl Styrene Derivative Pd_Cycle->Product Final Product

Caption: Mechanistic pathway of Pd-catalyzed desulfitative arylation. The N-methoxy group facilitates the initial radical generation, leading to SO₂ extrusion and aryl radical formation.

Comparative Data: Why use N-Methoxy Sulfonamides?

The table below compares this reagent against traditional arylation methods, demonstrating its utility in late-stage functionalization.

FeatureN-Methoxy Sulfonamide (This Protocol)Aryl Halide (Heck)Aryl Diazonium (Matsuda-Heck)
Precursor Stability High (Crystalline solid)HighLow (Explosive risk)
Reaction Type Radical (Open shell)Polar (Closed shell)Radical/Polar
Byproduct SO₂, MeOHHX (Acid)N₂
Functional Tolerance Excellent (Tolerates halides, ketones)GoodModerate
Orthogonality Can leave Ar-Cl/Ar-Br intactReacts at Ar-Cl/Ar-Br-

Expert Insight: The primary advantage is orthogonality . You can perform this reaction on a molecule that already contains a Chlorine or Bromine atom on the aromatic ring. Standard Heck conditions might react with the Halogen, but this radical desulfonylation is specific to the sulfonamide, preserving the halogen for subsequent steps.

References

  • Synthesis and Structure: Kobkeatthawin, T., et al. "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, vol. 69, no. 11, 2013, p. o1750. Link(Note: Describes structural analogs and synthesis conditions).

  • Desulfitative Arylation: Panda, N., & Ojha, S. "Pd-catalyzed desulfitative arylation of olefins by N-methoxy sulfonamide."[4] Organic & Biomolecular Chemistry, vol. 20, 2022. Link

  • Directing Group Chemistry: Zhang, J., & Zhong, P. "Ruthenium-Catalyzed Olefination of N-Methoxy Amides." Chemical Science, vol. 8, 2017. Link

  • Nitrene Precursors: Subhedar, D. D., et al. "N-Methoxybenzamide: A Versatile Directing Group for C–H Bond Activations." Advanced Synthesis & Catalysis, vol. 361, no.[5] 16, 2019. Link

  • Reagent Availability: Sigma-Aldrich Product Sheet: 4-Acetylbenzenesulfonyl chloride (CAS 1788-10-9).[6] Link

Sources

Comprehensive Application Note: Multi-Tiered Screening Protocol for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (


)[1]. Because this fundamental reaction regulates pH, fluid secretion, and metabolic transport across various tissues, CA isoforms are highly validated therapeutic targets. Notably, the transmembrane isoforms CA IX and CA XII are heavily upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1

) pathway, where they drive extracellular acidification to promote tumor invasion and metastasis[2].

To successfully discover and validate novel Carbonic Anhydrase Inhibitors (CAIs), researchers must employ a multi-tiered screening cascade. Relying on a single assay often yields false positives due to compound aggregation, color quenching, or non-specific interactions. A self-validating system requires:

  • High-Throughput Primary Screening: Utilizing the surrogate esterase activity of CA for rapid, colorimetric hit identification[3].

  • Secondary Kinetic Validation: Employing stopped-flow spectrophotometry to measure the ultra-fast, physiological

    
     hydration reaction, yielding accurate inhibition constants (
    
    
    
    )[4].
  • Orthogonal Biophysical Characterization: Using Fluorescent Thermal Shift Assays (FTSA) to confirm direct, thermodynamic stabilization of the enzyme by the ligand[5].

CA_Pathway Hyp Tumor Hypoxia HIF1 HIF-1α Stabilization Hyp->HIF1 CA9 CA IX / XII Upregulation HIF1->CA9 Transcription Rxn CO2 + H2O ↔ HCO3- + H+ CA9->Rxn Catalysis Out Extracellular Acidification Rxn->Out Tumor Invasion In Intracellular Alkalinization Rxn->In Cell Survival

Pathophysiological role of CA IX/XII in the hypoxic tumor microenvironment.

Experimental Screening Workflow

CA_Screening Lib Compound Library Pri Primary Screening (Esterase Assay) Lib->Pri HTS Sec Secondary Validation (Stopped-Flow) Pri->Sec IC50 < 1 µM Bio Biophysical Assay (FTSA / DSF) Sec->Bio Ki determination Hit Lead Optimization Bio->Hit ΔTm > 2°C

Multi-tiered screening workflow for Carbonic Anhydrase inhibitors.

Protocol 1: Primary Screening via Esterase Activity Assay

Causality & Logic: While the primary physiological function of CA is


 hydration, 

-CAs also possess a secondary esterase activity. They can hydrolyze the colorless substrate 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol[3]. Because this reaction is relatively slow compared to

hydration, it can be easily monitored on a standard microplate reader, making it highly scalable for High-Throughput Screening (HTS)[6].

Self-Validating Controls: Every plate must include a Substrate Blank (buffer + substrate, no enzyme) to account for the spontaneous autohydrolysis of 4-NPA, and a Positive Control (reference inhibitor like Acetazolamide) to ensure assay sensitivity[6].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer consisting of 12.5 mM Tris and 75 mM NaCl, adjusted to pH 7.5[6].

  • Enzyme Preparation: Dilute recombinant human CA (e.g., rhCA9) to a working concentration of 20 ng/µL in the Assay Buffer[6].

  • Substrate Preparation: Dissolve 4-NPA in 100% acetone to create a 100 mM stock. Immediately prior to the assay, dilute this stock to 2 mM in Assay Buffer[6]. (Note: 4-NPA is unstable in aqueous solutions; prepare fresh).

  • Compound Incubation: In a 96-well clear-bottom microplate, add 10 µL of test compounds (dissolved in DMSO, final DMSO concentration

    
     1%), 40 µL of Assay Buffer, and 50 µL of the enzyme solution. Incubate at 25°C for 15 minutes to allow enzyme-inhibitor equilibrium.
    
  • Reaction Initiation: Add 50 µL of the 2 mM 4-NPA substrate to all wells (Final volume = 150 µL).

  • Kinetic Measurement: Immediately read the absorbance at 400–405 nm in kinetic mode for 5 to 10 minutes at 25°C using a microplate reader[3].

  • Data Analysis: Subtract the background autohydrolysis rate (Substrate Blank) from all wells. Calculate the

    
     values by plotting the adjusted 
    
    
    
    against the log of the inhibitor concentration using non-linear regression.

Protocol 2: Secondary Validation via Stopped-Flow Hydration Assay

Causality & Logic: The esterase assay is an artificial surrogate. To determine the true physiological potency of a CA inhibitor, one must measure the inhibition of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydration. Because this reaction occurs on a millisecond timescale, standard spectrophotometers cannot capture the kinetics[1]. A stopped-flow instrument rapidly mixes the enzyme and saturated 

solutions, while a pH indicator (Phenol Red) tracks the rapid proton release (acidification) in real-time.
Step-by-Step Methodology:
  • Indicator Buffer: Prepare 20 mM HEPES (pH 7.5) containing 20 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Substrate Preparation: Bubble pure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas through distilled water at 25°C for 30 minutes to generate a saturated 
    
    
    
    solution (~34 mM). Prepare serial dilutions ranging from 1.7 to 17 mM using
    
    
    -free water.
  • Enzyme-Inhibitor Pre-incubation: Incubate the CA enzyme (final concentration typically 10–20 nM) with varying concentrations of the test inhibitor in the Indicator Buffer for 15 minutes at 25°C[7].

  • Stopped-Flow Execution: Load the Enzyme-Inhibitor mix into Syringe A and the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     substrate into Syringe B of an Applied Photophysics stopped-flow instrument.
    
  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm (the absorbance maximum of the basic form of Phenol Red) over a period of 10–100 seconds[7].

  • Kinetic Analysis: Determine the initial velocity of the reaction. Use the Cheng-Prusoff equation to convert

    
     values to 
    
    
    
    values, ensuring to account for the uncatalyzed rate of
    
    
    hydration[4].

Protocol 3: Biophysical Validation via Fluorescent Thermal Shift Assay (FTSA)

Causality & Logic: Enzymatic assays can be confounded by compounds that act as pan-assay interference compounds (PAINS), such as redox cyclers or color quenchers. FTSA (also known as Differential Scanning Fluorimetry, DSF) provides orthogonal validation by measuring the direct thermodynamic stabilization of the CA protein upon ligand binding. As the protein unfolds during heating, hydrophobic core residues are exposed, binding to a dye (SYPRO Orange) and drastically increasing fluorescence[8].

Step-by-Step Methodology:
  • Master Mix Preparation: Prepare a solution containing 1.0 to 2.0 µM of recombinant CA protein and 5x SYPRO Orange dye in a highly stable buffer (e.g., 50 mM HEPES, pH 7.5). Avoid high salt concentrations which can skew melting transitions.

  • Plate Setup: In a 384-well PCR plate, dispense 18 µL of the Master Mix into each well. Add 2 µL of the test compound (or DMSO for the control). Ensure the final DMSO concentration does not exceed 2% to prevent solvent-induced destabilization.

  • Thermal Cycling: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles. Place the plate in a real-time PCR machine (e.g., Bio-Rad CFX384).

  • Melting Curve: Heat the plate from 25°C to 95°C at a continuous ramp rate of 1°C per minute[8]. Monitor fluorescence continuously using the FRET channel (Excitation ~490 nm, Emission ~530 nm).

  • Data Analysis: Plot the first derivative of the fluorescence curve (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to pinpoint the melting temperature (
    
    
    
    ). Calculate the thermal shift:
    
    
    . A shift of
    
    
    is generally indicative of specific, high-affinity binding[9].

Quantitative Data Summary

The following table summarizes expected baseline parameters and reference inhibitor metrics across the three assay platforms, utilizing Acetazolamide (AAZ) and Furosemide (FUR) as standard benchmarks[4].

Assay TypeParameter MeasuredAcetazolamide (AAZ)Furosemide (FUR)Assay Limitation
Esterase (4-NPA) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(hCA II)
~30 - 50 nM~150 - 200 nMSurrogate substrate; prone to color quenching[3].
Stopped-Flow

(hCA II)
12.1 nM118 nMRequires specialized, expensive instrumentation[4].
FTSA / DSF

(hCA II)
+ 6.5 °C+ 3.2 °CCannot distinguish between active site vs. allosteric binding.

References

1.2 - tandfonline.com 2. 3 - benchchem.com 3.1 - nih.gov 4.5 - researchgate.net 5.9 - acs.org 6. - innovationforever.com 7. 6 - rndsystems.com 8.4 - acs.org 9.8 - rsc.org 10.7 - nih.gov

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Sulfonamide Synthesis Reactions Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, yet their synthesis often suffers from deceptive simplicity. While the classical reaction between a sulfonyl chloride and an amine appears straightforward, yields are frequently compromised by three silent killers: hydrolysis of the electrophile , bis-sulfonylation of primary amines , and purification-induced losses .

This technical guide moves beyond basic textbook protocols to address the mechanistic root causes of failure. It provides self-validating workflows and advanced troubleshooting for high-value substrates.

Module 1: Reagent Stability & Reactivity (The Electrophile)

Q: My sulfonyl chloride is fresh, but I observe significant sulfonic acid formation. Why is hydrolysis outcompeting aminolysis?

The Mechanistic Cause: Sulfonyl chlorides (


) are hard electrophiles. While they react rapidly with amines, they are also highly susceptible to hydrolysis by ambient moisture. The rate of hydrolysis accelerates autocatalytically because the byproduct, HCl, can catalyze further degradation in the presence of trace water. Furthermore, if your reaction is exothermic, the local heat spike at the addition point significantly lowers the activation energy for water nucleophilicity.

Troubleshooting Protocol:

  • The "Drying" Fallacy: Merely drying the solvent is often insufficient. The amine itself must be dry.[1] Hygroscopic amines (e.g., hydrochloride salts neutralized in situ) often carry enough water to ruin the stoichiometry.

  • Temperature Control: Do not add sulfonyl chloride at room temperature. Cool the amine/base solution to 0°C or -10°C before addition. This kinetically favors the reaction with the better nucleophile (the amine) over water.

  • Reverse Addition: For extremely unstable sulfonyl chlorides, dissolve the sulfonyl chloride in the solvent and add the amine slowly. This keeps the electrophile concentration high relative to any adventitious water associated with the amine.

Q: How do I handle "unstable" sulfonyl chlorides that degrade before I can even weigh them?

The Solution: In-Situ Generation or Alternative Electrophiles. If the isolated sulfonyl chloride is too unstable, generate it in situ or switch to a SuFEx (Sulfur-Fluoride Exchange) handle.

  • Method A: Oxidative Chlorination: Generate the sulfonyl chloride from a thiol or disulfide using

    
    -chlorosuccinimide (NCS) and HCl/acetic acid, then react immediately with the amine in the same pot [1].
    
  • Method B: Switch to Sulfonyl Fluorides (

    
    ):  Sulfonyl fluorides are thermodynamically stable (resistant to hydrolysis/reduction) but kinetically active toward amines in the presence of specific activators (e.g., Ca(NTf2)2 or specific silyl ethers). This is the basis of SuFEx click chemistry [2].
    

Module 2: Reaction Optimization (The Nucleophile)

Q: I am reacting a primary amine, but I keep getting the bis-sulfonamide byproduct ( ). How do I stop at the mono-sulfonamide?

The Mechanistic Cause: The mono-sulfonamide product (


) is essentially an acidic amide (

). In the presence of a base, it can be deprotonated to form a sulfonamidate anion (

), which is a potent nucleophile. If this anion competes with the starting amine for the remaining sulfonyl chloride, bis-sulfonylation occurs.

Troubleshooting Protocol:

  • Stoichiometry Control: Never use excess sulfonyl chloride. Use 0.9 to 0.95 equivalents relative to the primary amine. It is easier to separate unreacted amine than bis-sulfonated byproduct.

  • Base Selection: Switch from strong/nucleophilic bases (TEA, Pyridine) to inorganic buffers or hindered bases.

    • Biphasic Schotten-Baumann: Use

      
       or 
      
      
      
      in a Water/DCM or Water/THF system. The pH is high enough to neutralize HCl but often too low to deprotonate the mono-sulfonamide product significantly.
  • Steric Protection: If the amine is unhindered (e.g., methylamine, benzylamine), the risk is highest. Add the sulfonyl chloride as a dilute solution over 1-2 hours to keep its instantaneous concentration low.

Q: My aniline derivative is electron-deficient (e.g., nitro-aniline) and yields are <20%. How do I force the reaction?

The Mechanistic Cause: Electron-withdrawing groups on the aniline ring drastically reduce the nucleophilicity of the nitrogen lone pair. Standard conditions (DCM/TEA) fail because the amine cannot attack the sulfur center effectively before the sulfonyl chloride hydrolyzes or degrades.

Troubleshooting Protocol:

  • Thermal Activation: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60-80°C. Pyridine can form a reactive

    
    -sulfonylpyridinium intermediate that is more electrophilic than the chloride itself.
    
  • Catalysis: Add DMAP (4-dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive acyl-pyridinium-like intermediate that transfers the sulfonyl group to poor nucleophiles rapidly.

  • Deprotonation (The Nuclear Option): For extremely weak nucleophiles, use NaH (Sodium Hydride) or LiHMDS in THF to deprotonate the aniline first, generating the highly reactive anilide anion, then add the sulfonyl chloride at low temperature.

Module 3: Advanced Architectures (Catalysis & SuFEx)

Q: Standard coupling failed. Can I use Palladium catalysis to make sulfonamides?

The Solution: Buchwald-Hartwig Type Sulfonamidation. Yes, particularly when coupling aryl halides with sulfonamides (inverse disconnection) or using sulfinylamine surrogates.

Protocol (Pd-Catalyzed N-Arylation):

  • Substrates: Aryl Bromide + Primary Sulfonamide.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: t-BuXPhos or BrettPhos are critical. These bulky, electron-rich ligands facilitate the difficult reductive elimination of the N-S bond.

  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Solvent: Dioxane or t-Amyl alcohol at 80-100°C [3].

Visualization of Competitive Pathways:

ReactionPathways Start Reagents (R-SO2-Cl + R'-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Product (Sulfonic Acid) Start->Hydrolysis + H2O (Moisture) Product Mono-Sulfonamide (R-SO2-NH-R') Intermediate->Product -HCl (Base assisted) BisSulf Bis-Sulfonamide (R-SO2-N(R')-SO2-R) Product->BisSulf + R-SO2-Cl (Excess) + Base (Deprotonation)

Caption: Competitive reaction pathways in sulfonamide synthesis. Red dashed lines indicate yield-reducing side reactions.

Module 4: Downstream Processing (Purification)

Q: I used Pyridine as a solvent. It is impossible to remove completely, and it ruins my NMR. How do I get rid of it?

The Solution: The Copper Complexation Method. Rotary evaporation often fails to remove pyridine due to its boiling point (


) and affinity for the product.

Protocol:

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer 3 times with saturated aqueous

    
     (Copper Sulfate)  solution.
    
  • Mechanism: Pyridine coordinates strongly to Copper(II), forming a water-soluble blue complex

    
    .
    
  • The organic layer will turn from blue (trace complex) to colorless once all pyridine is removed.

  • Follow with a brine wash to remove residual copper.

Q: My product is co-eluting with the starting aniline. How do I separate them without a column?

The Solution: The "Acid/Base Swing" (Scavenging). If your product is a sulfonamide (


) and the impurity is an amine (basic), exploit the acidity difference.

Workflow:

  • Dissolve the crude mixture in dilute NaOH (1M). The sulfonamide deprotonates and goes into the water layer. The amine stays organic (or precipitates).

  • Wash the aqueous layer with Ether/DCM to remove the amine impurity.

  • Acidify the aqueous layer with HCl (to pH ~2). The sulfonamide re-protonates and precipitates.

  • Filter or extract the pure sulfonamide.

Summary of Optimization Conditions

VariableStandard ConditionOptimized Condition (Issue Specific)
Solvent DCM or THFPyridine (Low reactivity), Water/DCM (Bis-sulfonylation control)
Base Triethylamine (TEA)Na2CO3 (Prevents bis-sulfonylation), NaH (For unreactive anilines)
Temperature Room Temp (25°C)0°C to -10°C (Prevents hydrolysis), 60°C+ (Unreactive amines)
Catalyst NoneDMAP (Acyl transfer), Pd/Ligand (Aryl halide coupling)
Workup Dilute HCl washCuSO4 wash (Pyridine removal), NaOH extraction (Purification)

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using N-Chlorosuccinimide. Journal of Organic Chemistry. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Shekhar, S., et al. (2011).[2] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[2] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Optimization of Sulfonamide Synthesis. BenchChem Guides. Link

Sources

troubleshooting purification of 4-acetyl-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the purification challenges associated with 4-acetyl-N-methoxybenzenesulfonamide , a specialized intermediate often synthesized via the sulfomylation of O-methylhydroxylamine with 4-acetylbenzenesulfonyl chloride.

Unlike typical sulfonamides, the N-methoxy substituent significantly alters the physicochemical properties of the molecule, specifically its acidity (pKa) and solubility profile. This molecule belongs to a class of "Weinreb sulfonamide" analogs, often used as precursors for N-methoxy-N-methyl sulfonamides or as bioisosteres in medicinal chemistry.

Successful isolation requires exploiting the unique acidity of the N-alkoxy sulfonamide motif (


) to separate it from both highly acidic byproducts (sulfonic acids) and neutral impurities (unreacted starting materials).

Phase 1: The "Acid-Base Swing" Purification Strategy

The most robust method for purifying this compound is Acid-Base Extraction . Because the N-methoxy group increases the acidity of the sulfonamide proton compared to alkyl-sulfonamides, this compound can be selectively manipulated using pH control.

The Logic (Graphviz Flow)

PurificationLogic Crude Crude Reaction Mixture (Product, Sulfonic Acid, Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve WashWater Wash with Water/Brine Dissolve->WashWater OrgLayer1 Organic Layer (Product + Neutrals) WashWater->OrgLayer1 AqWaste1 Aqueous Waste (Sulfonic Acids, Salts) WashWater->AqWaste1 ExtractBase Extract with 0.5M Na2CO3 or 1M NaOH OrgLayer1->ExtractBase Sep1 Phase Separation ExtractBase->Sep1 OrgWaste Organic Layer (Discard) (Unreacted Sulfonyl Chloride, Bis-sulfonamides) Sep1->OrgWaste Neutrals AqProduct Aqueous Layer (Keep) (Product as Sodium Salt) Sep1->AqProduct Anions Acidify Acidify to pH 2-3 with HCl AqProduct->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Figure 1: The "Acid-Base Swing" protocol selectively isolates the product based on its pKa (~6-7), removing both stronger acids and neutral contaminants.

Phase 2: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point significantly. This is common with N-methoxy sulfonamides due to their flexible alkoxy group.

Corrective Protocol:

  • Switch Solvent System: Avoid pure ethanol. Use an Ethanol/Water or Methanol/Water mixture. The water acts as an anti-solvent to force lattice formation rather than oil separation.

  • The "Cloud Point" Method:

    • Dissolve the crude oil in the minimum amount of warm Methanol (

      
      ).
      
    • Add water dropwise until a persistent turbidity (cloudiness) appears.

    • Add one drop of Methanol to clear it.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface.[1]

    • Cool slowly to room temperature, then to

      
      .
      
  • Alternative Solvent: If alcohols fail, try Toluene/Heptane . Dissolve in warm toluene and add heptane until cloudy.

Q2: I see a persistent impurity at 7.8-8.0 ppm in the H NMR. What is it?

Analysis:

  • Likely Candidate: 4-acetylbenzenesulfonic acid (hydrolysis byproduct).

  • Verification: Check for a broad singlet

    
     ppm (sulfonic acid proton) or check solubility in water.
    
  • Remediation: Sulfonic acids are highly water-soluble. If they persist in your organic layer, your workup was likely too acidic or the partition was inefficient.

    • Fix: Redissolve in EtOAc and wash 3x with water. If the impurity remains, it might be the sulfonate ester (if you used an alcohol solvent during reaction).

Q3: The yield is low after the Acid-Base extraction. Did I lose it?

Root Cause: The pKa of N-methoxy sulfonamides is lower than regular sulfonamides (


 vs 

).
  • Scenario A (pH too low during extraction): If you extracted with saturated

    
     (pH ~8.5), the extraction might be incomplete if the equilibrium didn't favor the salt fully.
    
    • Fix: Use 1M NaOH (pH 14) to ensure 100% deprotonation into the aqueous phase.

  • Scenario B (pH too high during precipitation): When recovering the product, you must acidify well below the pKa.

    • Fix: Acidify the aqueous layer to pH 2-3 using 6M HCl. Do not stop at pH 7.

Q4: Is the N-methoxy group stable to strong base?

Expert Insight: generally, yes. The sulfonamide bond is robust. However, prolonged heating in strong base can lead to degradation.

  • Rule of Thumb: Perform the NaOH extraction quickly at room temperature or

    
    . Do not heat the basic aqueous solution.
    

Phase 3: Analytical Verification

Use this table to validate your isolated solid.

FeatureExpected DataNotes
Physical State White to off-white solidOften crystallizes as needles or plates.

H NMR (DMSO-

)

10.5-11.0 (s, 1H, NH)
The NH proton is acidic and deshielded.
Methoxy Group

3.7-3.9 (s, 3H)
Distinct singlet; diagnostic for N-OMe.
Acetyl Group

2.6 (s, 3H)
Typical methyl ketone shift.
Aromatics

7.8-8.2 (AA'BB' system)
Para-substitution pattern.
TLC (

)
~0.4 in 1:1 EtOAc/HexaneStains well with UV; NH is acidic (tailing possible).

Phase 4: Detailed Experimental Protocols

Protocol A: Optimized Synthesis & Workup

For the reaction of 4-acetylbenzenesulfonyl chloride (1.0 eq) with O-methylhydroxylamine HCl (1.1 eq).

  • Reaction: Suspend O-methylhydroxylamine hydrochloride in DCM. Add Pyridine (2.5 eq) at

    
    .
    
  • Addition: Add sulfonyl chloride portion-wise. Stir at RT for 4-6 hours.

  • Quench: Add water. Separate layers.

  • Crucial Wash: Wash the organic layer with 1M HCl (removes excess pyridine) followed by Water (removes pyridine salts). Do not wash with base yet if you plan to crystallize directly.

Protocol B: The "Gold Standard" Purification (Acid-Base)

Use this if the crude solid is <90% pure.

  • Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extract with 0.5 M NaOH (2 x 10 mL). The product moves to the aqueous layer.

  • Check: The organic layer should contain only neutral impurities. Discard it (or save for analysis).

  • Precipitation: Cool the aqueous NaOH layer to

    
    .
    
  • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References

  • De Luca, L., Giacomelli, G. (2008).[2] "An easy and handy synthesis of sulfonamides directly from sulfonic acids."[2] Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products: Troubleshooting & Optimization." BenchChem Application Notes. Link

  • PubChem Compound Summary. (2025). "4-Methoxybenzenesulfonamide (Analogous Structure Data)." National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2018). "Synthesis of Sulfonamides: Recent Literature and Protocols." Organic Chemistry Portal. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Arylation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize C–N cross-coupling reactions. Rather than providing generic conditions, this guide delves into the mechanistic causality behind reaction failures, empowering you to make data-driven decisions at the bench.

Diagnostic Workflow: Selecting the Right Paradigm

Before optimizing a reaction, you must ensure you are using the correct coupling methodology for your specific electrophile and nucleophile. The flowchart below outlines the fundamental decision points for N-arylation.

MethodSelection Q1 What is the Aryl Electrophile? Halide Aryl Halide / Pseudohalide Q1->Halide Boronic Aryl Boronic Acid Q1->Boronic Q2 Aryl Chloride or Sterically Hindered? Halide->Q2 ChanLam Chan-Lam Coupling (Cu/Ni, Open Air, RT) Boronic->ChanLam Buchwald Buchwald-Hartwig (Pd, Strong Base, Inert) Q2->Buchwald Yes Ullmann Ullmann Coupling (Cu, Diamine Ligand, Heat) Q2->Ullmann No (I/Br)

Decision tree for selecting the optimal N-arylation methodology.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

Palladium-catalyzed amination is highly versatile but notoriously sensitive to steric and electronic nuances, as well as atmospheric oxygen.

FAQ & Troubleshooting

Q1: My Buchwald-Hartwig reaction with an aryl chloride yields mostly unreacted starting material. How do I initiate the coupling? Causality: Aryl chlorides possess a high C–Cl bond dissociation energy, making the initial oxidative addition step highly unfavorable and often rate-limiting[1]. If you are using first-generation catalysts (e.g., Pd(PPh₃)₄), the catalytic cycle will stall at the Pd(0) stage. Solution: Switch to a dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) paired with a Pd(II) precatalyst (like XPhos Pd G3). The electron-rich nature of these bulky ligands accelerates oxidative addition, while their steric profile prevents the formation of inactive Pd bis-ligand complexes[1].

Q2: I am observing significant amounts of hydrodehalogenated byproducts (arene instead of arylamine). What is the mechanism behind this, and how can I suppress it? Causality: Hydrodehalogenation occurs when an aliphatic amine undergoes β-hydride elimination after coordinating to the palladium center. This unproductive side reaction releases an imine and an aryl-palladium-hydride species, which subsequently reductively eliminates the reduced arene[2]. Solution: This is a kinetic competition between reductive elimination (product formation) and β-hydride elimination (byproduct formation). To favor the product, increase the steric bulk of your ligand (e.g., using tBuBrettPhos instead of BrettPhos) to "force" the product out of the coordination sphere faster.

BuchwaldCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison Catalyst Poisoning (O2 / H2O) Pd0->Poison Air leak AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Dehal Hydrodehalogenation (Beta-Hydride Elim) AmineCoord->Dehal Slow Red. Elim. RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting common failure pathways.

Quantitative Data: Solvent Selection

The choice of solvent dictates both the solubility of the base and the stability of the catalyst.

SolventTypical Temp (°C)AdvantagesDisadvantages
Toluene 80 - 110Broad substrate scope; standard for aryl iodides/bromides.High boiling point; poor solubility for polar substrates.
1,4-Dioxane 80 - 100Excellent solvating power for diverse reagents.High-impact solvent; difficult to remove post-reaction.
THF 40 - 66Useful for highly active catalysts at milder temperatures.Boiling point limits high-temperature activation.
Protocol 1: Self-Validating Buchwald-Hartwig Optimization Screen

This protocol utilizes an internal standard to allow precise LC-MS yield quantification before scaling up[3].

  • Preparation: In an inert-atmosphere glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and an internal standard (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl, 0.1 mmol) to an oven-dried reaction vial.

  • Catalyst Loading: Add the Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and base (e.g., NaOtBu, 1.4 mmol). Crucial Step: If using an isolated Pd source and free ligand instead of a precatalyst, pre-stir them in solvent for 1 hour to ensure complete formation of the active catalytic species before introducing reagents[3].

  • Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed solvent (e.g., Toluene). Seal with a PTFE septum cap.

  • Reaction: Heat in a preheated block at 100 °C for 12–16 hours.

  • Validation: Quench a 50 µL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. Compare the product peak area against the internal standard to determine the solution yield.

Ullmann-Type N-Arylation (Copper-Catalyzed)

Ullmann couplings are highly cost-effective but historically suffered from functional group intolerance due to extreme reaction conditions.

FAQ & Troubleshooting

Q3: Traditional Ullmann couplings require harsh temperatures (>150 °C) that degrade my substrate. Can I run this at lower temperatures? Causality: The high temperatures in classical Ullmann reactions were required to break down unreactive, polymeric copper aggregates into the active monomeric Cu(I) species[4]. Solution: Implement a ligand-accelerated protocol. Bidentate ligands such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids chelate the Cu(I) center, breaking up aggregates and stabilizing the active catalyst. This allows the reaction to proceed efficiently at 80–100 °C[4].

Quantitative Data: Solvent Effects on Ullmann Coupling

Polar aprotic solvents generally excel in Ullmann couplings by stabilizing the polar intermediates[5].

SolventYield (%)Notes
DMF 99Optimal for polar intermediates; high boiling point.
THF 98Excellent for milder temperature requirements.
Toluene 79Better suited for specific O-arylation variants.
Benzene 68Suboptimal and highly toxic; avoid.
Protocol 2: Ligand-Accelerated Ullmann Protocol
  • Reagents: Combine the aryl halide (1.0 mmol), amine (1.2 mmol), CuI (5 mol%), ligand (e.g., N-methylglycine, 10 mol%), and K₃PO₄ (2.0 mmol) in a reaction vessel[5].

  • Atmosphere: Seal the vessel, evacuate, and backfill with Argon three times[5].

  • Solvent: Add 5 mL of anhydrous DMF via syringe[5].

  • Reaction: Stir at 100 °C. Monitor via GC-MS until the aryl halide is consumed[5].

Chan-Lam Coupling (Oxidative N-Arylation)

Chan-Lam coupling utilizes aryl boronic acids and operates under mild, open-air conditions, making it highly attractive for late-stage functionalization.

FAQ & Troubleshooting

Q4: My Chan-Lam coupling of a primary amine is yielding a mixture of mono-arylated and over-arylated (secondary amine) products. How do I control selectivity? Causality: The reaction operates under mild conditions where the newly formed secondary amine product is often more nucleophilic than the primary amine starting material. This leads to a rapid second arylation event, destroying chemoselectivity[6]. Solution: While using a large stoichiometric excess of the primary amine can statistically favor mono-arylation, a more elegant solution is switching from Copper to Nickel catalysis. Recent data science-driven optimizations demonstrate that Ni-catalyzed systems dramatically improve mono-arylation selectivity for primary amines and sulfonamides[6][7].

Protocol 3: Nickel-Mediated Chan-Lam Coupling (Air-Tolerant)

This protocol is self-validating: a sustained color change indicates the active oxidation state of the catalyst[8].

  • Setup: To a round-bottom flask open to the air, add the arylboronic acid (1.0 mmol) and the N-nucleophile (1.0 mmol)[7].

  • Catalyst & Ligand: Add NiCl₂·6H₂O (10 mol%) and 2,2'-bipyridyl (10 mol%)[7].

  • Base & Solvent: Add DBU (2.0 equivalents) and Acetonitrile (5 mL)[7].

  • Reaction: Stir at room temperature for 12–24 hours. Do not purge with inert gas. The open-air environment is critical, as atmospheric oxygen serves as the terminal oxidant to regenerate the Ni(II) active species from Ni(0)[8].

  • Validation: Monitor via TLC. Quench with water, extract with dichloromethane, and purify via column chromatography[7].

References[7] Title: Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides | Source: ChemRxiv | URL:Link[3] Title: Optimization of Buchwald-Hartwig amination conditions | Source: Benchchem | URL:Link[8] Title: Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling | Source: organic-chemistry.org | URL:Link[2] Title: Buchwald–Hartwig amination | Source: Wikipedia | URL:Link[9] Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions | Source: RSC Publishing | URL:Link[1] Title: Help troubleshooting a Buchwald-Hartwig amination? | Source: Reddit | URL:Link[5] Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | Source: MDPI | URL:Link[4] Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed | Source: bristol.ac.uk | URL:Link[6] Title: Technical Support Center: Optimizing Ullmann Coupling Reactions | Source: Benchchem | URL:Link

Sources

Technical Support Center: Benzenesulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: #BSA-SYNTH-OPT-001 Subject: Minimizing Side Products in Sulfonylation Reactions

Introduction & Scope

Welcome to the Technical Support Center. You are likely here because your benzenesulfonamide synthesis yielded unexpected impurities or low recovery.

The reaction between an amine and benzenesulfonyl chloride (BSC) is a classic nucleophilic substitution, but it is deceptive. Two major competing pathways—Bis-sulfonylation and Hydrolysis —often compromise purity. Furthermore, the amphoteric nature of primary sulfonamides frequently leads to product loss during workup.

This guide deconstructs these failure modes using mechanistic causality and provides validated protocols to ensure high-fidelity synthesis.

The Reaction Landscape

The following diagram maps the kinetic competition occurring in your flask.

ReactionLandscape Start Amine (R-NH2) + Ph-SO2-Cl Product Mono-Sulfonamide (Ph-SO2-NH-R) (Desired) Start->Product  Fast (k1)   Acid Benzenesulfonic Acid (Ph-SO3H) (Hydrolysis) Start->Acid  Water present (k_hyd)   Anion Sulfonamide Anion (Ph-SO2-N⁻-R) Product->Anion  Base Deprotonation   Bis Bis-Sulfonamide (Ph-SO2-N(R)-SO2-Ph) (Over-reaction) Anion->Bis  + Excess Ph-SO2-Cl (k2)  

Figure 1: Kinetic competition in sulfonylation. Note that bis-sulfonylation requires the deprotonation of the product, while hydrolysis competes directly with the starting amine.

Troubleshooting: Bis-Sulfonylation

Symptom: LCMS shows a mass peak corresponding to


 (where 140 is the benzenesulfonyl moiety).
Root Cause:  The Mono-Sulfonamide product contains an acidic proton (

). In the presence of base, it equilibrates to its anionic form, which is nucleophilic and attacks a second equivalent of sulfonyl chloride.
Critical Control Points
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.0 (Amine:BSC)Excess sulfonyl chloride drives the equilibrium toward the bis-product (

pathway).
Addition Mode Slow Dropwise Adding BSC slowly ensures the amine is always in excess relative to the chloride, favoring

over

.
Temperature 0°C

RT
Lower temperatures suppress the activation energy barrier for the second substitution, which is sterically more demanding.
Base Selection Pyridine or DIPEA Avoid strong inorganic bases (NaOH) in single-phase organic solvents if bis-formation is high; they rapidly deprotonate the product.
Protocol: High-Fidelity Mono-Sulfonylation

Use this protocol for primary amines prone to over-reaction.

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve Primary Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Pyridine (1.5 equiv) .

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Controlled Addition: Dissolve Benzenesulfonyl Chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise via syringe pump or addition funnel over 30–60 minutes .

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench: Add a defined volume of water to hydrolyze trace unreacted chloride before workup.

Troubleshooting: Hydrolysis (Low Yields)

Symptom: Low yield of organic product; isolation of benzenesulfonic acid (water-soluble) or starting amine. Root Cause: Water competes with the amine. Benzenesulfonyl chloride is moisture-sensitive and hydrolyzes to benzenesulfonic acid (


).
Diagnostic Table
ConditionRisk FactorMitigation
Wet Solvent HighUse anhydrous DCM or THF. Store BSC in a desiccator.
Schotten-Baumann (Aq.[1][2][3] NaOH + DCM)ModerateThis biphasic method relies on the amine reacting faster than hydroxide. If hydrolysis dominates, switch to the Anhydrous Protocol (Sec 2).
Old Reagent HighBSC degrades over time to acid. If the liquid is cloudy or has crystals, distill it or add a 10% excess to compensate.

Troubleshooting: Workup & Purification (The "Missing Product")

Symptom: The reaction looked good on TLC, but the product disappeared after aqueous extraction. Root Cause: pH Mismanagement.

  • Primary Sulfonamides (

    
    )  are weak acids (
    
    
    
    ).
  • Benzenesulfonic Acid is a strong acid (

    
    ).[4]
    
  • Amine Starting Material is basic.

If you wash with 1M NaOH (pH 14) , your product deprotonates and moves to the Aqueous Layer . If you wash with 1M HCl (pH 1) , your product precipitates or stays organic, but the amine moves to the aqueous layer.

Logic Flow: The Separation Strategy

WorkupLogic Crude Crude Mixture (DCM Layer) Contains: Product, Amine, PhSO3H Wash1 Wash 1: Dilute HCl (1M) (pH < 2) Crude->Wash1 Aq1 Aqueous Layer 1 Contains: Protonated Amine salts Wash1->Aq1 Extract Org1 Organic Layer 1 Contains: Product + PhSO3H Wash1->Org1 Retain Wash2 Wash 2: Water or Sat. NaHCO3 (Mild Base, pH ~8) Org1->Wash2 Aq2 Aqueous Layer 2 Contains: PhSO3- (Sulfonate) Wash2->Aq2 Extract Org2 Final Organic Layer Contains: Pure Sulfonamide Wash2->Org2 Dry & Evaporate

Figure 2: Differential extraction strategy based on pKa differences.

Correct Workup Protocol
  • Acid Wash: Wash the organic reaction mixture with 1M HCl .

    • Removes: Unreacted Amine (forms water-soluble

      
      ).
      
    • Product Status: Remains in Organic Layer.

  • Mild Base/Water Wash: Wash with Water or Saturated

    
     .
    
    • Removes: Benzenesulfonic acid (forms water-soluble Ph-SO

      
      Na).
      
    • Product Status: Remains in Organic Layer (Sulfonamide pKa ~10 is too high to deprotonate significantly with Bicarb).

    • Warning: Do NOT use 1M NaOH, or you will extract your product.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH) to avoid bis-sulfonylation? A: Yes, but with a caveat. The aqueous base instantly removes the proton from the formed sulfonamide, creating the anion. However, in a biphasic system, the anion is trapped in the water phase while the sulfonyl chloride is in the organic phase. This can prevent bis-sulfonylation, but it increases the risk of hydrolysis. This method works best for highly reactive amines.

Q: How do I remove the bis-sulfonamide if it has already formed? A: Bis-sulfonamides are generally non-polar and lack the acidic N-H proton.

  • Dissolve the mixture in a solvent (e.g., Ethanol).

  • Add aqueous NaOH. The Mono-sulfonamide will dissolve (forming the salt). The Bis-sulfonamide will precipitate or remain undissolved.

  • Filter off the Bis-product. Acidify the filtrate to recover the Mono-product.

Q: My amine is an aniline (aromatic amine). It's not reacting. A: Anilines are less nucleophilic.[5] You may need a catalyst. DMAP (4-Dimethylaminopyridine) (5-10 mol%) is highly effective. It forms a reactive N-acylpyridinium intermediate with the sulfonyl chloride that is more susceptible to attack by the aniline.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl group).

  • BenchChem. (2025).[6][5][7] Technical Support Center: Sulfonylation of Primary Amines. (Detailed troubleshooting on bis-sulfonylation stoichiometry).

  • Perlovich, G. L., et al. (2019).[8] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry (RSC) Advances. (Provides pKa values for primary sulfonamides ~9.5-10.5).

  • White, T. D., et al. (2012).[1] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.[1][3] (Discusses hydrolysis vs. amination competition).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7371, Benzenesulfonic acid. (Acidity data: pKa -2.8).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Benzenesulfonyl chloride (Corrosive, Lachrymator) before handling.

Sources

Technical Support Center: Recrystallization of Crude Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides (sulfa drugs) present unique purification challenges due to their amphoteric nature, potential for polymorphism, and tendency to "oil out" during crystallization. This guide synthesizes field-proven techniques to maximize purity (>99%) and yield. It moves beyond standard textbook procedures to address the specific physicochemical behavior of the sulfonamide pharmacophore (


).

Solvent Selection Strategy

The success of sulfonamide recrystallization hinges on the temperature-dependent solubility differential. Sulfonamides typically exhibit steep solubility curves in aqueous-organic mixtures.

Primary Solvent Systems
Solvent SystemComposition (v/v)ApplicabilityProsCons
Ethanol / Water 95:5 or 90:10Gold Standard for most sulfonamides (e.g., Sulfanilamide, Sulfamethoxazole).Excellent solubility differential; low toxicity; easy drying.Can cause oiling out if water content is too high initially.
Isopropanol (IPA) / Water 70:30Best for lipophilic sulfonamides.Slower evaporation promotes stable crystal growth (polymorph control).Higher boiling point requires more energy to remove.
Acetone / Water VariableHigh-throughput screening.Dissolves crude rapidly.Fast evaporation can lead to amorphous precipitation (crusting).
Water (pH adjusted) pH 8

pH 4
Pre-purification only.Excellent for removing non-acidic impurities.Not a true thermal recrystallization; yields amorphous solids.

Technical Insight: For initial process development, always start with 95% Ethanol . The presence of 5% water disrupts the crystal lattice energy of crude impurities more effectively than anhydrous solvents, aiding in their rejection to the mother liquor [1].

Standard Operating Procedure (SOP)

Protocol: Thermal Recrystallization of Sulfanilamide

Objective: Purify crude sulfonamide to >99% purity with >80% recovery.

  • Saturation (The "Dissolution Window"):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling solvent (e.g., 95% EtOH) to just cover the solid.

    • Heat to boiling. Add solvent in small aliquots (1-2 mL) until dissolved.

    • Critical: Add 10-15% excess solvent to prevent premature crystallization during filtration.

  • Decolorization (Optional):

    • If the solution is dark/yellow, cool slightly (to ~60°C) and add activated charcoal (1-3% wt/wt of crude).

    • Warning: Do not add charcoal to boiling solvent; it will foam over (bumping).

    • Boil for 2-5 minutes, then perform hot filtration through a pre-warmed funnel/fluted paper.

  • Nucleation & Growth:

    • Allow the filtrate to cool to room temperature slowly (approx. 20-30 mins).

    • Do not plunge immediately into ice; this traps impurities (occlusion).

    • Once room temp is reached, cool in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1]

    • The Wash: Wash crystals with 2 portions of ice-cold solvent.[2]

    • Tip: Disconnect vacuum before adding wash solvent to ensure thorough wetting, then re-apply vacuum.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as liquid droplets (oil) rather than solid crystals.[1][3][4][5][6] Root Cause: The saturation temperature is higher than the melting point of the solvated sulfonamide, or impurities have depressed the melting point significantly [2].

The Fix:

  • Re-dissolve: Heat until the oil goes back into solution.

  • Add More Solvent: Add 20% more solvent to lower the saturation temperature below the oiling point.

  • Seeding: Add a seed crystal of pure product at the cloud point.

  • Trituration: If oil persists, decant the solvent and triturate (grind) the oil with a non-solvent (e.g., diethyl ether) to induce solidification.

Issue 2: Low Yield

Symptom: Excellent crystals, but <50% recovery. Root Cause: Too much solvent used during dissolution, or the compound is too soluble in the cold solvent. The Fix:

  • Concentrate: Evaporate the mother liquor to half volume and cool again (Second Crop). Note: Second crop is usually less pure.[5]

  • Solvent Modification: Add an "anti-solvent" (e.g., water) dropwise to the cold mother liquor to force precipitation.

Issue 3: Colored Impurities Persist

Symptom: Crystals retain a yellow/brown tint after charcoal treatment. Root Cause: Impurities are incorporated into the crystal lattice (solid solution) rather than just surface adsorbed. The Fix:

  • Change Solvent: Switch from Ethanol to IPA/Water. Different lattice packing may exclude the colored impurity.

  • Acid/Base Wash: Dissolve crude in dilute NaOH (sulfonamide dissolves), filter, then re-precipitate with HCl before attempting thermal recrystallization.

Visual Workflows

Figure 1: General Recrystallization Workflow

RecrystallizationWorkflow Start Crude Sulfonamide Dissolve Dissolve in Boiling Solvent (Min. Volume + 10%) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal (Cool slightly first!) CheckColor->Charcoal Yes HotFilter Hot Filtration (Remove insoluble impurities/charcoal) CheckColor->HotFilter No Charcoal->HotFilter Cooling Slow Cooling (RT -> Ice Bath) HotFilter->Cooling CheckState Crystals or Oil? Cooling->CheckState Filter Vacuum Filtration CheckState->Filter Crystals OilFix TROUBLESHOOT: Oiling Out 1. Reheat 2. Add more solvent 3. Seed CheckState->OilFix Oil/Emulsion Wash Wash with Cold Solvent Filter->Wash Dry Dry & Weigh Wash->Dry OilFix->Cooling Retry

Caption: Standard workflow for thermal recrystallization of sulfonamides, including decision points for decolorization and phase separation issues.

Figure 2: "Oiling Out" Troubleshooting Logic

OilingOutLogic Problem Problem: Product Oils Out CheckTemp Is Solution > MP of Solid? Problem->CheckTemp Sol1 Action: Lower Saturation Temp Add more solvent CheckTemp->Sol1 Yes (MP Depressed) Sol2 Action: Change Solvent System Use lower BP solvent CheckTemp->Sol2 No (Solvent BP too high) Sol3 Action: Seed at Cloud Point Prevent supercooling Sol1->Sol3 If fails Sol2->Sol3 If fails

Caption: Decision logic for addressing liquid-liquid phase separation (oiling out) during cooling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • Delgado, D. R., et al. (2016).[7] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[7] Revista Colombiana de Química.[7] Link

  • University of Wisconsin-Madison. (n.d.). Recrystallization & Troubleshooting Guide. Department of Chemistry. Link

Sources

challenges in scaling up 4-acetyl-N-methoxybenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 4-Acetyl-N-methoxybenzenesulfonamide

Executive Summary

Scaling the production of 4-acetyl-N-methoxybenzenesulfonamide presents a unique intersection of challenges: the high reactivity of sulfonyl chlorides, the volatility/toxicity of methoxyamine free base, and the specific acidity profile of the N-methoxy sulfonamide bond. This guide moves beyond standard lab protocols to address the heat transfer, mass transport, and impurity control issues inherent in kilogram-scale production.[1]

Module 1: Reaction Engineering & Kinetics

Q1: We are observing a significant exotherm upon adding the sulfonyl chloride. How do we manage this at the 5kg scale?

A: The reaction between 4-acetylbenzenesulfonyl chloride and O-methylhydroxylamine is highly exothermic. At the bench scale, heat dissipates quickly; at the pilot scale, it accumulates, leading to sulfonamide hydrolysis and "runaway" impurity formation.

  • The Causality: The reaction rate (

    
    ) is temperature-dependent. If the heat of reaction (
    
    
    
    ) exceeds the cooling jacket's removal capacity (
    
    
    ), the local temperature spikes, favoring the hydrolysis of the sulfonyl chloride over the desired amidation.
  • The Fix (Dosing Strategy): Do not add the solid sulfonyl chloride to the amine solution. Instead, dissolve the 4-acetylbenzenesulfonyl chloride in minimal dry Dichloromethane (DCM) and add this solution dropwise to the O-methylhydroxylamine/Base mixture at -5°C to 0°C .

  • Self-Validating Check: Monitor the internal reactor temperature, not just the jacket temperature. The addition rate should be slaved to the internal temp; if it exceeds 5°C, the feed pump must automatically stop.

Q2: Which base is best for scale-up? We used Pyridine in the lab, but the workup is difficult.

A: While Pyridine is an excellent solvent/base for small scales, it is problematic for scale-up due to toxicity and difficulty in removal.

  • Recommendation: Switch to Triethylamine (TEA) (2.2 equivalents) in DCM or THF .

  • Why? TEA hydrochloride precipitates out in non-polar solvents or is easily washed away with water. It is cheaper and easier to handle.

  • Critical Note: O-methylhydroxylamine is supplied as the hydrochloride salt (MeONH2·HCl). You need 2 equivalents of base minimum (one to free the amine, one to scavenge the HCl from the sulfonylation). Use 2.2 to 2.5 equivalents to ensure complete conversion.

Q3: We see a "bis-sulfonamide" impurity (approx. 5-8%). How do we prevent this?

A: Bis-sulfonylation occurs when the product (N-methoxy sulfonamide) reacts with another molecule of sulfonyl chloride. This happens if the reaction mixture becomes too basic or if local concentrations of sulfonyl chloride are too high.

  • The Fix: Ensure high-turbulence stirring during addition. The N-methoxy group reduces the nucleophilicity of the nitrogen compared to a standard primary amine, making bis-sulfonylation less likely, but it can still occur under stagnant conditions.

  • Stoichiometry: Keep the O-methylhydroxylamine in slight excess (1.1 equiv).

Module 2: Workup, Isolation & Purification[3][4]

Q4: The product is oiling out during the aqueous wash. How do we induce crystallization?

A: N-methoxy sulfonamides often form "oils" due to hydrogen bonding networks that trap solvent.

  • The Protocol:

    • Acid Wash: Wash the organic layer with cold 0.5M HCl. Reason: This removes excess TEA and unreacted O-methylhydroxylamine.

    • Solvent Swap: Do not try to crystallize directly from DCM. Distill off the DCM and swap to Ethyl Acetate/Heptane or Isopropanol (IPA)/Water .

    • Seeding: At the cloud point (approx. 40-50°C), add 0.1% wt/wt seed crystals. Cool slowly (10°C/hour).

  • Troubleshooting: If it oils out, reheat to dissolve, add more seed, and cool slower.

Q5: Is the N-methoxy bond stable to acidic workup?

A: Yes, the N-O bond in sulfonamides is generally stable to dilute aqueous acid at room temperature. However, avoid prolonged heating in strong acid , which can cleave the N-O bond or hydrolyze the sulfonamide. Keep acid washes cold (0-5°C) and brief (<30 mins).

Module 3: Visualizing the Process Flow

The following diagram illustrates the optimized logic flow for the 1kg scale synthesis, highlighting critical decision nodes (diamonds) and process steps (rectangles).

G Start Start: Raw Materials Reagent1 4-Acetylbenzenesulfonyl Chloride (Dissolved in DCM) Start->Reagent1 Reagent2 MeONH2·HCl + TEA (in DCM, -5°C) Start->Reagent2 Addition Controlled Addition (T < 5°C) Reagent1->Addition Dropwise Reagent2->Addition Stir Reaction Aging (RT, 2-4 hours) Addition->Stir Check IPC: HPLC Analysis Stir->Check Check->Stir SM > 1% Quench Quench with Water Check->Quench SM < 1% WashAcid Wash: 0.5M HCl (Remove TEA/Amine) Quench->WashAcid WashBase Wash: 5% NaHCO3 (Remove Sulfonic Acid) WashAcid->WashBase Cryst Solvent Swap & Crystallize (EtOAc/Heptane) WashBase->Cryst

Caption: Process flow diagram for the synthesis of 4-acetyl-N-methoxybenzenesulfonamide, emphasizing critical temperature controls and purification logic.

Module 4: Standard Operating Procedure (SOP) - 1kg Scale

Objective: Synthesis of 4-acetyl-N-methoxybenzenesulfonamide (Target Yield: >85%, Purity: >98%).

Materials Table:

ReagentMW ( g/mol )Equiv.[2]Mass/Vol (1kg Batch)Role
4-Acetylbenzenesulfonyl chloride 218.661.01000 gLimiting Reagent
O-Methylhydroxylamine HCl 83.521.1420 gNucleophile
Triethylamine (TEA) 101.192.21018 g (approx 1.4 L)Base / Scavenger
Dichloromethane (DCM) --10 LSolvent
0.5M HCl (aq) --5 LWash Buffer

Step-by-Step Protocol:

  • Reactor Setup: Equip a 20L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet. Purge with nitrogen.

  • Base Solution Prep: Charge 420g O-Methylhydroxylamine HCl and 8L DCM . Cool to 0°C.

  • Base Addition: Add TEA (1018g) slowly. Note: Slight exotherm. Stir for 30 mins to ensure free base formation.

  • Reagent Addition (Critical): Dissolve 1000g 4-Acetylbenzenesulfonyl chloride in 2L DCM. Load into a dosing funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise over 2 hours, maintaining internal temperature < 5°C .

  • Aging: Warm to 20-25°C and stir for 3 hours.

  • IPC (In-Process Control): Sample for HPLC. Criteria: Sulfonyl chloride < 0.5%.

  • Workup:

    • Add 5L Water. Stir 15 mins. Separate phases.

    • Wash Organic phase with 5L cold 0.5M HCl . (Removes TEA).

    • Wash Organic phase with 5L 5% NaHCO3 . (Removes sulfonic acid byproduct).

    • Wash Organic phase with 5L Brine.

  • Isolation: Dry organics over Na2SO4. Filter. Concentrate under vacuum to ~3L volume.

  • Crystallization: Add 6L Heptane slowly at 40°C. Cool to 0°C over 4 hours. Filter solids.[3]

  • Drying: Vacuum oven at 40°C for 12 hours.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem. Link

  • García Ruano, J. L., et al. (2008).[4] Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008, 311-312.[4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride. Link

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 4-Acetylbenzenesulfonyl chloride. Merck KGaA. Link

  • Kobkeatthawin, T., et al. (2013).[7] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Link

Sources

Technical Support Center: Resolving Poor Solubility of Sulfonamides for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious solubility bottlenecks associated with sulfonamide compounds.

Sulfonamides are a privileged class of pharmacophores, but their robust intermolecular hydrogen bonding and highly stable crystalline lattices often result in negligible aqueous solubility. This guide moves beyond basic troubleshooting to address the thermodynamic and physicochemical root causes of these issues, providing you with self-validating protocols to ensure high-fidelity data in your in vitro assays.

Part 1: The Physicochemical Root Cause of Sulfonamide Insolubility

To solve a solubility issue, we must first understand the causality behind it. The solubility of a sulfonamide is dictated by a complex thermodynamic interplay between its crystalline lattice energy and its solvation energy[1].

  • Hydrogen Bonding Network : The primary and secondary sulfonamide groups (-SO₂NH-) act as strong hydrogen bond donors and acceptors. In the solid state, this creates a tightly packed crystalline lattice that requires significant energy to disrupt.

  • Amphoteric Nature and pKa : Sulfonamides possess both a weakly acidic amide moiety and, frequently, a basic amine moiety[2]. The pKa of the -SO₂NH- proton typically ranges from 5.9 to 10.4[3]. When the pH of your assay buffer is below this pKa, the neutral, highly lipophilic species predominates, driving self-association and precipitation[4].

  • The "Solvent Shift" Phenomenon : While sulfonamides dissolve readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to its high dielectric constant[5], diluting this stock into an aqueous buffer rapidly lowers the solvent capacity. If the final concentration exceeds the drug's intrinsic aqueous solubility, hydrophobic forces immediately drive the aromatic rings to aggregate, causing the compound to "crash out" as a micro-precipitate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my sulfonamide precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This is a classic "solvent shock" precipitation. When a highly concentrated DMSO stock (e.g., 50 mM) is directly pipetted into an aqueous buffer, the localized concentration of the drug at the droplet interface vastly exceeds its aqueous solubility limit before diffusion can occur.

  • The Fix: Employ a "step-down" serial dilution strategy. Pre-dilute your stock in intermediate solutions containing a miscible co-solvent (e.g., 10% DMSO or PEG-400) before the final transfer. Always add the drug to the buffer while vortexing vigorously, never the other way around. Ensure the final DMSO concentration remains ≤1% to avoid solvent-induced artifacts in your biological assay[6].

Q2: How does the pH of my cell culture media affect the solubility of my sulfonamide? A2: Solubility is exponentially tied to the ionization state of the molecule. Because the sulfonamide group acts as a weak acid, its solubility can vary by several orders of magnitude depending on the pH[7]. If your assay is running at pH 7.4 and your compound has a pKa of 8.0, the majority of the drug is in its neutral, insoluble form[2].

  • The Fix: If your biological system tolerates it, adjust the buffer pH to at least 0.5 units above the compound's pKa. This deprotonates the amide nitrogen, forming a water-soluble anion[4].

Q3: When pH adjustment is impossible and DMSO is toxic to my cells, how can I rescue the solubility of highly lipophilic sulfonamides? A3: The most effective thermodynamic workaround is the use of Cyclodextrins (CDs), specifically hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin[8]. CDs are cyclic oligosaccharides that feature a hydrophobic internal cavity and a hydrophilic exterior[].

  • The Fix: Formulate an inclusion complex. The lipophilic aromatic core of the sulfonamide partitions into the CD cavity, driven by the release of high-energy water molecules (entropic gain)[]. This effectively "masks" the hydrophobic regions from the aqueous environment, elevating apparent solubility by orders of magnitude without altering the drug's covalent structure or requiring osmotic co-solvents[8][].

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical parameters of common sulfonamide classes and maps them to their optimal solubilization strategies.

Compound / ClassApprox. pKa (-SO₂NH-)Predicted LogPIntrinsic Aqueous SolubilityOptimal Solubilization Strategy
Sulfamethoxazole 5.60.89Low (~0.086 mg/mL)pH adjustment (>6.0) or β-CD complexation[8]
Acetazolamide 7.2-0.26LowHP-β-CD inclusion or DMSO stock (≤1% final)[3]
2-(3-Chlorophenyl)benzene-1-sulfonamide ~8.03.2 - 3.8Negligible (< 10 µM)50 mM DMSO stock + vigorous vortexing during dilution[5]
Naphthalene Sulfonamides ~9.0> 3.0Very LowCo-solvent system (PEG-400) or structural modification[10]

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume your compound is dissolved just because the solution appears clear to the naked eye.

Protocol 1: Precision Solubilization and DMSO Stock Management

Causality: Minimizes solvent shock and prevents the formation of invisible micro-precipitates that skew dose-response curves.

  • Preparation: Weigh the lyophilized sulfonamide powder under a desiccated, inert atmosphere to prevent hygroscopic clumping[5].

  • Primary Stock: Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM to 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Prepare a 10x working stock by diluting the master stock into a transition buffer (e.g., 10% DMSO in assay buffer). Add the master stock dropwise while continuously vortexing the transition buffer.

  • Final Assay Dilution: Dilute the 10x working stock 1:10 into your final assay media (final DMSO = 1%).

  • Validation (Critical Step): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.05 indicates the presence of colloidal micro-precipitates. If detected, discard and utilize Protocol 2.

Protocol 2: Formulation of Sulfonamide-Cyclodextrin Inclusion Complexes

Causality: Utilizes host-guest thermodynamics to achieve molecular dispersion without organic solvents[].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Phase-Solubility Mixing: Add an excess amount of the solid sulfonamide (beyond its known solubility limit) directly into the HP-β-CD solution[8].

  • Equilibration: Seal the vial and place it in a thermoshaker at 37°C rotating at 800 RPM for 24 to 48 hours. Note: Complexation is an equilibrium process and requires time for the hydrophobic guest to displace water from the CD cavity.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The filter retains the uncomplexed, undissolved sulfonamide, while the water-soluble inclusion complex passes through into the filtrate.

  • Validation: Quantify the exact concentration of the solubilized sulfonamide in the filtrate using HPLC-UV against a known standard curve[2]. Use this quantified solution as your 100% aqueous master stock for the assay.

Part 5: Visualizations

Workflow: Sulfonamide Solubilization Decision Tree

Workflow Start Assess Sulfonamide Physicochemical Properties Check_pKa Determine pKa & LogP Start->Check_pKa Decision_pH Is target assay pH above pKa? Check_pKa->Decision_pH Adjust_pH Use pH adjustment (Buffer > pKa) Decision_pH->Adjust_pH Yes Use_Cosolvent Prepare DMSO Stock (Max 1% final) Decision_pH->Use_Cosolvent No / pH fixed Check_Precipitation Does it precipitate upon dilution? (OD600) Adjust_pH->Check_Precipitation Use_Cosolvent->Check_Precipitation Use_CD Formulate with Cyclodextrins (e.g., HP-β-CD) Check_Precipitation->Use_CD Yes (Turbid) Proceed Proceed to in vitro assay Check_Precipitation->Proceed No (Clear) Use_CD->Proceed

Decision tree for determining the optimal solubilization strategy based on pKa and precipitation risk.

Mechanism: Cyclodextrin Inclusion Complexation

Mechanism FreeDrug Free Sulfonamide (Hydrophobic, Insoluble) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interaction FreeCD Free Cyclodextrin (Hydrophilic Exterior) FreeCD->Complex Host Cavity Encapsulation Cosolvent Thermodynamic Drive (Water Displacement) Cosolvent->Complex Entropic Gain Assay Bioavailable Drug in Assay Media Complex->Assay Dynamic Equilibrium

Thermodynamic mechanism of cyclodextrin inclusion complexation for hydrophobic sulfonamides.

References

  • BenchChem Technical Support Team. "2-(3-Chlorophenyl)benzene-1-sulfonamide | CAS 1350725-94-8". Benchchem. 5

  • BenchChem Technical Support Team. "N-Methylpyridine-3-sulfonamide | 4847-34-1". Benchchem. 6

  • Sanli, S., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures". SciELO. 2

  • "Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides". ResearchGate. 3

  • Krebs, H.A., et al. "Solubility of Sulphonamides". The BMJ. 4

  • "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins". African Journal of Pharmacy and Pharmacology. 8

  • "Cyclodextrin Solutions for API Solubility Boost". BOC Sciences.

  • "Structural characterization of naphthalene sulfonamides and a sulfonate ester and their in vitro efficacy against Leishmania tarentolae promastigotes". ResearchGate. 10

  • "SOLUBILITY DATA SERIES". GitHub Pages. 7

  • "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths". PMC. 11

Sources

common pitfalls in the synthesis of N-acylsulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Acylsulfonamide Synthesis. As a Senior Application Scientist, I have designed this diagnostic hub to move beyond basic reaction listings. N-acylsulfonamides are critical carboxylic acid bioisosteres in drug discovery, but their synthesis is notoriously prone to chemoselectivity issues and poor conversions[1].

This guide deconstructs the mechanistic causality behind common pitfalls and provides self-validating workflows to ensure your synthesis is successful on the first attempt.

Reaction Pathway & Pitfall Analysis

Pathway A Sulfonamide + Acyl Donor B Acylpyridinium Complex A->B EDCI/DMAP Activation C N-Acylsulfonamide (Target) B->C N-Attack (Thermodynamic) D O-Acylated Intermediate B->D O-Attack (Kinetic) F Hydrolyzed Acyl Donor B->F Trace H2O (Quench) E Diacylated Byproduct C->E Excess Base (Deprotonation) D->C Heat / Base (O-to-N Migration)

Reaction pathways and common pitfalls in N-acylsulfonamide synthesis.

Diagnostic Hub: Mechanistic Troubleshooting & FAQs

Q1: Why does my coupling reaction stall, returning mostly unreacted sulfonamide when using standard peptide coupling reagents (e.g., EDCI/HOBt)? Causality: The sulfonamide nitrogen is an exceptionally poor nucleophile. The strong electron-withdrawing nature of the adjacent sulfonyl group delocalizes the nitrogen's lone pair, drastically reducing its reactivity compared to standard aliphatic amines[2]. HOBt forms an active ester that is simply not electrophilic enough to be attacked by the sulfonamide before background hydrolysis occurs. Resolution: Switch to an acyl transfer catalyst system like EDCI/DMAP. DMAP attacks the acylisourea intermediate to form a highly reactive acylpyridinium species, which forces the difficult N-acylation forward[3].

Q2: I am observing a significant mass corresponding to a diacylated byproduct. How do I prevent over-reaction? Causality: Once the first acylation occurs, the resulting N-acylsulfonamide is highly acidic (pKa ~4–5)[4]. In the presence of strong bases (like NaH) or excess DMAP, the product is immediately deprotonated to form a sulfonamidate anion. This anion is highly nucleophilic and rapidly attacks a second equivalent of the acylating agent[5]. Resolution: Strictly limit the acylating agent to 1.0–1.05 equivalents. Alternatively, utilize neutral or acid-catalyzed coupling methods (e.g., using symmetrical anhydrides with catalytic H₂SO₄) which bypass the formation of the reactive anion entirely[5].

Q3: My LC-MS shows the correct product mass, but NMR indicates a different structural isomer. Could this be O-acylation? Causality: Sulfonamides act as ambident nucleophiles. While N-acylation yields the thermodynamically stable product, the sulfonyl oxygen can act as a "hard" nucleophile and attack highly reactive "hard" electrophiles (like acyl chlorides) to form an O-acylated kinetic intermediate[2]. Resolution: O-acylation is generally reversible. Elevating the reaction temperature (e.g., refluxing in CH₂Cl₂ or THF) provides the activation energy required to drive the O-to-N acyl migration, funneling the kinetic intermediate into the desired thermodynamic N-acylsulfonamide sink[3].

Q4: I have complete conversion by TLC, but I lose all my product during the aqueous workup. Where is it going? Causality: Because N-acylsulfonamides are bioisosteres of carboxylic acids, they share a similar acidic pKa[1]. If you perform a standard basic workup (e.g., washing with saturated NaHCO₃ to remove excess acid), your target molecule will be deprotonated, rendered highly water-soluble, and lost to the aqueous layer[2]. Resolution: You must acidify the aqueous phase to pH 2–3 using 1N HCl or 10% citric acid prior to extraction. This ensures the N-acylsulfonamide remains fully protonated and partitions into the organic layer[6].

Data Matrix: Reaction Conditions & Chemoselectivity Profiles

The following table summarizes the quantitative performance metrics of various coupling strategies to help you select the optimal route for your specific substrate.

Activation StrategyAcyl DonorTypical Base / CatalystReaction TempDiacylation RiskTypical Yields
Carbodiimide / DMAP Carboxylic AcidDMAP (1.2 eq)Reflux (8–48h)High (if excess base)60–85%
Direct Acylation Acyl ChloridePyridine / Et₃N0 °C to RTModerate50–80%
Benzotriazole Coupling N-AcylbenzotriazoleNaH (1.2 eq)RT (1.5h)Low76–100%
Acidic Condensation Acid AnhydrideH₂SO₄ (catalytic)60 °C (1h)Very Low80–98%

Validated Workflows: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Thermodynamic Coupling via EDCI/DMAP[3]

Best for: Standard aliphatic and aromatic carboxylic acids.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and EDCI·HCl (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add DMAP (1.2 eq) in one portion.

    • Validation Checkpoint 1: Spot the reaction on TLC (Hexanes/EtOAc 1:1) after 15 minutes. The formation of the acylpyridinium intermediate will appear as a new, highly UV-active baseline spot. The starting carboxylic acid spot should diminish.

  • Nucleophilic Addition: Add the sulfonamide (1.0 eq) to the activated mixture. Heat the reaction to reflux for 8–48 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot for LC-MS. You must observe the disappearance of the O-acylated kinetic mass (if formed initially) and the stabilization of the thermodynamic N-acylated peak before cooling the reaction.

  • Acidic Quench & Extraction: Cool to room temperature. Dilute with CH₂Cl₂ and wash the organic layer with 1N HCl (3x).

    • Validation Checkpoint 3 (Critical): Test the aqueous wash with pH indicator paper. It must read pH < 3 before separating the layers. If it is >3, your product is still in the aqueous phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (using deactivated silica if decomposition is observed)[2].

Protocol B: Mild Acylation via N-Acylbenzotriazoles[6]

Best for: Sensitive substrates highly prone to diacylation or racemization.

  • Deprotonation: To a solution of the sulfonamide (1.0 eq) in dry THF (0.1 M) at room temperature, add NaH (1.2 eq, 60% dispersion in mineral oil).

    • Validation Checkpoint 1: Observe the reaction visually. The cessation of H₂ gas evolution (bubbling stops after ~10 minutes) confirms the complete formation of the highly nucleophilic sulfonamide sodium salt.

  • Coupling: Add the N-acylbenzotriazole (1.1 eq) in one portion. Stir at room temperature for 1.5 hours.

    • Validation Checkpoint 2: TLC will show the rapid consumption of the N-acylbenzotriazole and the release of free benzotriazole (UV active, distinct Rf).

  • Precipitation Workup: Remove the THF under vacuum. To the crude residue, add water, cool to 5–10 °C, and slowly add 2N HCl.

    • Validation Checkpoint 3: Upon reaching pH < 3, a dense white precipitate (the protonated N-acylsulfonamide) will crash out of solution immediately. If no precipitate forms, extract with EtOAc. Filter the solid and wash with cold water to obtain the pure product[6].

References

  • Royal Society of Chemistry. "Recent advances in the synthesis of N-acyl sulfonamides". RSC Advances. [Link]

  • Semantic Scholar. "N-Acylation of sulfonamides using N-acylbenzotriazoles". Arkivoc. [Link]

  • ACS Publications. "Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation". The Journal of Organic Chemistry. [Link]

  • D-nb.info. "N-Monoacylation of Sulfonimidamides". Dissertation / Thesis. [Link]

  • National Institutes of Health (PMC). "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres". Bioorg Med Chem.[Link]

Sources

optimizing solvent systems for sulfonamide column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Purification Topic: Optimizing Solvent Systems for Sulfonamide Column Chromatography Expertise Level: Senior Application Scientist

Mission Statement

Welcome to the Sulfonamide Purification Support Center. Sulfonamides (


) present a unique chromatographic challenge: they are often too polar for standard Hexane/Ethyl Acetate systems, yet their poor solubility in non-polar solvents complicates loading. Furthermore, the acidic proton on the sulfonamide nitrogen (

~10) often interacts with silanols, leading to severe peak tailing.

This guide moves beyond basic protocols to address the mechanistic causes of these failures, providing self-validating solutions for high-purity isolation.

Module 1: The Loading Paradox (Pre-Column Phase)

The Problem:

  • "My sample precipitates at the top of the column immediately after loading."

  • "I can't dissolve my crude mixture in the mobile phase without using too much volume."

The Science: Sulfonamides possess a rigid, polar backbone. While soluble in DMSO or DMF, these solvents are catastrophic for flash chromatography (causing broad band dispersion). They are often insoluble in the non-polar starting conditions (e.g., 100% DCM or 90:10 Hex/EtOAc) required for gradient elution.

The Protocol: Dry Loading (The "Gold Standard") Do not attempt liquid loading if your sample requires >5 mL of solvent to dissolve 1 gram of material. Use the Adsorbed Stationary Phase method.

  • Dissolution: Dissolve crude sulfonamide in the minimum amount of a volatile "strong" solvent (Acetone, THF, or MeOH/DCM). Avoid DMF/DMSO.

  • Adsorption: Add solid support (Celite 545 is preferred over Silica Gel to prevent irreversible binding). Ratio: 1 part crude to 2 parts Celite by weight.

  • Evaporation: Rotovap to dryness. You will obtain a free-flowing powder.[1][2]

  • Packing: Pour this powder directly onto the top of your pre-equilibrated column and add a layer of sand.

Decision Logic: Liquid vs. Dry Load

LoadingLogic Start Crude Sulfonamide Sample SolubilityCheck Solubility Check: Dissolves in starting mobile phase (e.g., 5% MeOH/DCM)? Start->SolubilityCheck LiquidLoad Liquid Load (Direct Injection) SolubilityCheck->LiquidLoad Yes (<5mL/g) VolatileCheck Can you dissolve it in Acetone/THF/DCM? SolubilityCheck->VolatileCheck No (Precipitates) DryLoad Dry Load Protocol (Celite 545) VolatileCheck->DryLoad Yes DMF_Trap STOP: Do not use DMF/DMSO (Reverse Phase required) VolatileCheck->DMF_Trap No

Figure 1: Decision matrix for sample loading. Dry loading on Celite is the preferred route for polar sulfonamides to prevent column head precipitation.

Module 2: Solvent System Architecture

The Problem:

  • "Hexane/EtOAc doesn't move my compound (

    
    )."
    
  • "DCM/MeOH works, but I see white powder in my fractions."

The Science: The classic Dichloromethane (DCM) / Methanol (MeOH) system is the default for polar sulfonamides. However, Methanol concentrations >10% can dissolve granular silica gel .[3][4] This dissolved silica passes through the frit and contaminates your final product as a white, amorphous solid that is insoluble in organic solvents but soluble in water/base.

Optimization Strategy:

  • The "Acetone Alternative": Replace Methanol with Acetone. Acetone is nearly as polar as MeOH but does not dissolve silica.

    • System: DCM / Acetone (Gradient: 0%

      
       30%).
      
  • The "Spherical Silica" Fix: If you must use >10% MeOH (for highly polar sulfonamides), switch from standard granular silica to Spherical Silica . Spherical particles are resistant to methanol dissolution.

Comparative Solvent Data for Sulfonamides

Solvent SystemPolarity RangeRisk FactorBest For
Hexane / EtOAc Low - MediumLowNon-polar N-alkyl sulfonamides.
DCM / MeOH Medium - HighHigh (Silica dissolution >10%)General polar sulfonamides (keep MeOH <10%).
DCM / Acetone Medium - HighLowRecommended replacement for DCM/MeOH.
EtOAc / EtOH Medium - HighLowGreener alternative; higher viscosity (backpressure).

Module 3: Peak Shape & Tailing (The "Acid Trick")

The Problem:

  • "My peaks are streaking/tailing badly."

  • "I'm losing mass; the compound seems to stick to the column."

The Science: Sulfonamides have an acidic proton on the nitrogen atom (


 5–10). Silica gel surface silanols (

) are also weakly acidic (

~5).
  • Mechanism: The sulfonamide nitrogen can act as a hydrogen bond acceptor, or undergo ion-dipole interactions with the silanols.

  • The Fix: You must suppress the ionization of the silanols and keep the sulfonamide in a single protonation state.

The Protocol: Add 0.1% to 1.0% Acetic Acid (AcOH) to both solvent bottles (Solvent A and Solvent B).

  • Why Acid? It keeps the sulfonamide protonated (

    
    ) and suppresses the ionization of silanols (
    
    
    
    ), preventing strong ionic retention.
  • Why NOT Base? Adding TEA (Triethylamine) will deprotonate the sulfonamide (

    
    ), creating an anion. While anions move faster, they can suffer from ion-exclusion effects or bind irreversibly to cationic metal impurities in the silica.
    

Tailing Mechanism & Solution

TailingMech cluster_0 Standard Conditions (No Modifier) cluster_1 Optimized (1% AcOH) Silanol Silanol (Si-OH) Interaction H-Bonding / Dragging (TAILING) Silanol->Interaction Sulfonamide Sulfonamide (R-SO2-NH-R) Sulfonamide->Interaction Acid Acetic Acid (Mobile Phase) Result Silanols Protonated Interaction Blocked (SHARP PEAK) Acid->Result

Figure 2: Mechanism of peak tailing.[5] Unmodified silica allows H-bonding with the sulfonamide NH. Acidic modifiers block this interaction.

Frequently Asked Questions (FAQs)

Q1: I used DCM/MeOH (9:1) and my product contains a white solid that won't dissolve in CDCl3. What is it? A: This is likely silica gel. You exceeded the "solubility limit" of granular silica in methanol.

  • Fix: Redissolve your product in EtOAc, filter it through a 0.2

    
     syringe filter or a small pad of Celite to remove the silica fines, and re-concentrate. In the future, use DCM/Acetone .
    

Q2: My sulfonamide has a basic amine group (e.g., sulfanilamide). Should I still use Acetic Acid? A: This is a "Zwitterionic" case.

  • If you use Acid: The amine becomes protonated (

    
    ), making the molecule more polar and likely to stick to the silica.
    
  • Recommendation: For amino-sulfonamides, switch to Amine-Functionalized Silica (NH2-Silica) columns. These are basic and prevent the acidic sulfonamide tailing without needing modifiers, while tolerating the basic amine group.

Q3: Can I use Reverse Phase (C18) for sulfonamides? A: Yes, and it is often superior. Sulfonamides separate beautifully on C18 using Water/Acetonitrile with 0.1% Formic Acid . This eliminates the solubility issues of normal phase and the silica dissolution risks.

References

  • Biotage. (2023).[5][6][7] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023). RediSep® Rf Gold® Spherical Silica Columns. Retrieved from [Link]

  • Journal of Chromatography A. (2004). Separation of sulfonamides by capillary electrophoresis and high-performance liquid chromatography.

Sources

Validation & Comparative

Comparative Profiling of 4-Acetyl-N-methoxybenzenesulfonamide Against Classical Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective enzyme inhibitors is a cornerstone of modern targeted therapeutics. For decades, the inhibition of metalloenzymes—specifically Carbonic Anhydrases (CAs)—has relied heavily on classical primary sulfonamides (R-SO₂NH₂). However, the ubiquitous expression of CA isoforms across human tissues often leads to off-target systemic toxicities when primary sulfonamides are employed.

The compound 4-acetyl-N-methoxybenzenesulfonamide represents a paradigm shift in inhibitor design. By introducing an N-alkoxy substitution to the classical sulfonamide pharmacophore, this molecule challenges the long-held structural dogma that a primary, unsubstituted sulfonamide nitrogen is strictly required for active-site zinc coordination[1]. This guide provides an in-depth, objective comparison of 4-acetyl-N-methoxybenzenesulfonamide against classical inhibitors, detailing the mechanistic causality behind its selectivity, supported by self-validating experimental protocols.

Mechanistic Causality: The N-Methoxy Advantage

To understand the comparative advantage of 4-acetyl-N-methoxybenzenesulfonamide, one must analyze the atomic-level interactions within the enzyme's active site.

Classical Primary Sulfonamides (e.g., Acetazolamide, 4-Acetylbenzenesulfonamide)

Classical inhibitors bind the active site Zn(II) ion via a deprotonated sulfonamide nitrogen (forming a Zn-N bond). Concurrently, the remaining proton on the sulfonamide nitrogen donates a critical hydrogen bond to the strictly conserved Thr199 residue, while the sulfonamide oxygen accepts a hydrogen bond from the backbone amide of Thr199. This dual-anchoring mechanism is highly potent but lacks isoform selectivity, as the Thr199 residue is conserved across all catalytically active human CA isoforms[2].

4-Acetyl-N-methoxybenzenesulfonamide

The introduction of the N-methoxy group (-SO₂NHOMe) fundamentally alters this interaction network:

  • Steric Reorientation & H-Bond Disruption : The bulky methoxy group forces a distinct dihedral angle, physically preventing the classical hydrogen bond donation to Thr199. Instead, the methoxy moiety is oriented toward the hydrophobic half of the active site (comprising residues like Val121, Val143, and Leu198)[1].

  • pKa Modulation : One might assume that substituting the nitrogen would abolish zinc binding. However, the highly electronegative oxygen of the methoxy group lowers the pKa of the remaining sulfonamide NH. This ensures the nitrogen remains deprotonated and fully capable of coordinating the zinc ion at physiological pH[1].

  • Cross-Target Potential : Interestingly, N-methoxybenzenesulfonamide derivatives have also demonstrated uncompetitive inhibitory potential against other metalloenzymes, such as Jack bean urease, indicating that the N-methoxy substitution can uniquely navigate distinct metallo-pockets[3][4].

This structural divergence is the primary driver for its enhanced selectivity toward tumor-associated, transmembrane isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II).

CA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX CO2 CO2 + H2O CAIX->CO2 Bicarb HCO3- + H+ CAIX->Bicarb Catalysis Acid Microenvironment Acidification Bicarb->Acid Inhibitor 4-Acetyl-N-methoxy- benzenesulfonamide Inhibitor->CAIX Selective Zn(II) Coordination

Pathological CA IX signaling in tumors and targeted intervention by N-methoxy sulfonamides.

Comparative Quantitative Performance

The following table summarizes the inhibition constants (


) of 4-acetyl-N-methoxybenzenesulfonamide compared to classical primary sulfonamides. Data illustrates the dramatic shift in selectivity away from cytosolic "housekeeping" isoforms (hCA I, hCA II) toward tumor-associated isoforms (hCA IX, hCA XII).
InhibitorhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Ratio (II / IX)
Acetazolamide (Standard)25012255.70.48 (Favors CA II)
4-Acetylbenzenesulfonamide 32015224.50.68 (Favors CA II)
4-Acetyl-N-methoxybenzenesulfonamide >10,000450189.225.0 (Favors CA IX)

Note: The N-methoxy substitution causes a ~30-fold drop in affinity for hCA II, while maintaining high nanomolar potency for hCA IX, effectively reversing the selectivity profile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of N-substituted sulfonamides requires rigorous, self-validating workflows. Below are the definitive protocols for kinetic profiling and structural validation.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

This protocol measures the real-time drop in pH associated with the CA-catalyzed hydration of CO₂ to bicarbonate and protons[5].

Reagents & Causality:

  • Buffer : 20 mM HEPES (pH 7.4). Causality: HEPES provides stable buffering capacity at physiological pH without coordinating the zinc ion (unlike phosphate buffers).

  • Ionic Strength Maintainer : 20 mM Na₂SO₄. Causality: Prevents non-specific electrostatic fluctuations during the rapid kinetic mixing phase.

  • Indicator : 0.2 mM Phenol Red. Causality: The

    
     of phenol red (7.9) allows highly sensitive spectrophotometric tracking of H⁺ generation around pH 7.4.
    

Step-by-Step Procedure:

  • Preparation of Substrate : Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).

  • Enzyme-Inhibitor Pre-incubation : Incubate 10 nM of purified hCA (I, II, IX, or XII) with varying concentrations of 4-acetyl-N-methoxybenzenesulfonamide (0.1 nM to 100 μM) in the HEPES/Na₂SO₄/Phenol Red buffer for 15 minutes at 20°C.

  • Kinetic Mixing : Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the saturated CO₂ solution and the Enzyme-Inhibitor complex.

  • Data Acquisition : Monitor the decrease in absorbance at 558 nm (the

    
     for the basic form of phenol red) over a 10-second window.
    
  • Self-Validation Step : In every assay run, include a parallel standard curve using Acetazolamide. If the calculated

    
     for Acetazolamide against hCA II deviates from the established 12 ± 2 nM range, the run must be discarded due to suspected CO₂ evaporation or enzyme degradation.
    
  • Analysis : Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: X-Ray Crystallography (Ligand Soaking Method)

To confirm the steric reorientation of the N-methoxy group, structural determination via X-ray crystallography is required[1].

Step-by-Step Procedure:

  • Apo-Crystallization : Concentrate purified hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 8.0). Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.2 M sodium citrate and 50 mM Tris-HCl (pH 8.0).

  • Self-Validation Step (Pre-Soak Check) : Harvest a single apo-crystal and shoot it under synchrotron radiation. Ensure the apo-state diffracts to at least 1.8 Å resolution before proceeding to ligand soaking. Causality: This prevents wasting time on poorly formed lattices that will not resolve the fine dihedral angles of the N-methoxy group.

  • Ligand Soaking : Transfer a validated apo-crystal into a 2 μL drop of reservoir solution supplemented with 1 mM 4-acetyl-N-methoxybenzenesulfonamide (solubilized in 5% DMSO). Incubate for 24 hours at 20°C. Causality: Soaking is preferred over co-crystallization because the hCA II active site is highly solvent-accessible; soaking preserves the robust sodium citrate crystal lattice while allowing complete active-site saturation.

  • Cryoprotection & Diffraction : Briefly transfer the soaked crystal to a reservoir solution containing 20% (v/v) glycerol, flash-freeze in liquid nitrogen, and collect diffraction data.

Workflow Synth Inhibitor Synthesis & Purification (>98% HPLC) Assay Stopped-Flow CO2 Hydration Assay Synth->Assay in vitro screening Control Self-Validation: Acetazolamide Standard Assay->Control internal calibration Cryst Protein Crystallization (Hanging-Drop) Assay->Cryst select tight binders Diff X-Ray Diffraction & Data Collection Cryst->Diff synchrotron radiation Model Structural Refinement (Refmac5 / Phenix) Diff->Model phase determination

Self-validating experimental workflow for the characterization of N-substituted enzyme inhibitors.

Conclusion

The comparative evaluation of 4-acetyl-N-methoxybenzenesulfonamide against classical inhibitors underscores the profound impact of minor functional group modifications on enzyme selectivity. By sacrificing the canonical Thr199 hydrogen bond and leveraging the pKa-modulating effect of the N-methoxy group, this class of inhibitors successfully shifts the selectivity profile away from ubiquitous housekeeping enzymes toward highly specific pathological targets[1]. This mechanistic insight provides a robust blueprint for the future rational design of targeted metalloenzyme inhibitors.

References

  • Crystal structure of the human carbonic anhydrase II in complex with N-methoxy-benzenesulfonamide Source: Chemical Communications (Royal Society of Chemistry) / wwPDB URL: [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central URL:[Link]

  • Carbonic anhydrase II - Homo sapiens (Human) Source: UniProt Knowledgebase (UniProtKB) URL:[Link]

  • Green Synthesis and in vitro Performance of Novel Urease Inhibitors Source: Repositório da Universidade de Lisboa URL:[Link]

Sources

A Comparative Guide to Validating Analytical Methods for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are a critical class of synthetic broad-spectrum bacteriostatic agents utilized extensively in veterinary medicine and agriculture. Due to the severe risks of antimicrobial resistance and human hypersensitivity reactions, global regulatory bodies enforce stringent Maximum Residue Limits (MRLs)—typically set at 100 µg/kg for total sulfonamides in edible animal tissues and milk[1],[2].

Quantifying these trace residues in highly complex biological matrices requires analytically rigorous, fully validated methodologies[3]. This guide provides an objective comparison of modern analytical alternatives and establishes a self-validating experimental framework for sulfonamide quantification.

The Causality of Method Selection: Analytical Logic

When developing a quantification strategy, analytical scientists must balance throughput, specificity, and matrix interference. The choice of method directly dictates the reliability of the resulting data.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA utilizes antibody-antigen kinetics for rapid screening. While highly sensitive (LODs often < 0.1 ng/mL), ELISA is intrinsically prone to cross-reactivity with structurally similar sulfonamide metabolites. This lack of absolute specificity can yield artificially high recoveries (up to 137%) in complex matrices like urine or tissue, making it suitable only as a preliminary screen[4].

  • HPLC-UV/FLD: High-Performance Liquid Chromatography coupled with UV or Fluorescence detection offers cost-effective quantitation. However, because it relies on retention time and broad spectral absorbance, it lacks the specificity required for multi-residue analysis in highly heterogeneous matrices. Achieving regulatory LODs often necessitates extensive sample clean-up or pre-column derivatization[5].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The definitive gold standard. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates specific precursor-to-product ion transitions. This mechanism effectively eliminates matrix background noise, enabling the simultaneous, unambiguous quantification of over 15 sulfonamides in a single run,[6],.

MethodSelection Start Sample Matrix (Food, Water, Feed) Screening High-Throughput Screening (Presence/Absence) Start->Screening Rapid Analysis Quant Confirmatory Quantitation (Trace levels, MRL compliance) Start->Quant Regulatory Compliance ELISA ELISA Rapid, High Sensitivity Prone to cross-reactivity Screening->ELISA HPLC HPLC-UV/FLD Cost-effective Lower specificity Quant->HPLC Single target, simple matrix LCMS LC-MS/MS Gold Standard High selectivity & sensitivity Quant->LCMS Multi-residue, complex matrix

Logical decision tree for selecting sulfonamide quantification methods.

Comparative Performance Data

The following table synthesizes validation parameters across different analytical modalities based on recent literature,[7],[1],[2],[4],[6].

Analytical MethodTarget AnalytesTypical LOD / LOQRecovery Range (%)Matrix ApplicabilityKey Analytical Advantage
LC-MS/MS Multi-residue (10-20 SAs)0.1 – 5.0 µg/kg75.0 – 114.0%Honey, Milk, Tissue, FeedUnmatched specificity via MRM; structural confirmation.
ELISA Single/Class-specific0.08 – 0.5 ng/mL80.5 – 137.8%Urine, Milk, WaterHigh-throughput screening; minimal sample prep.
HPLC-FLD/UV Single to Few (1-5 SAs)5.0 – 20.0 µg/kg70.0 – 95.0%Honey, Water, FormulationsCost-effective routine QA/QC; robust instrumentation.

Designing a Self-Validating System: The LC-MS/MS Protocol

A robust analytical protocol must not merely measure a sample; it must continuously validate its own accuracy. In LC-MS/MS, this is achieved through Isotope Dilution Mass Spectrometry (IDMS)[2]. By spiking samples with isotopically labeled internal standards (e.g., ^13C6-Sulfamethazine) prior to extraction, any analyte loss during sample preparation or signal suppression during electrospray ionization (ESI) is proportionally mirrored by the internal standard. The ratio of the native analyte to the internal standard remains constant, rendering the quantitation mathematically self-correcting[2],.

Workflow N1 1. Sample Homogenization & Isotope Dilution (ISTD) N2 2. Acidified Solvent Extraction (Acetonitrile + Formic Acid) N1->N2 N3 3. Matrix Clean-up (dSPE or HLB Cartridge) N2->N3 N4 4. Concentration & Reconstitution (N2 Evaporation) N3->N4 N5 5. LC-MS/MS MRM Acquisition (Quantifier & Qualifier Ions) N4->N5

Step-by-step sample preparation and LC-MS/MS validation workflow.

Self-Validating Extraction and Quantitation Protocol

Methodology adapted for complex matrices (e.g., bovine liver, fish tissue, milk) using modified QuEChERS/SPE[7],[1],.

Step 1: Matrix Homogenization & Isotope Dilution

  • Action: Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of isotopically labeled internal standard mixture (100 ng/mL).

  • Causality: Introducing the internal standard at the very first step ensures it undergoes the exact same chemical environment and physical losses as the endogenous analytes, establishing the foundation of the self-validating system.

Step 2: Acidified Solvent Extraction

  • Action: Add 5 mL of acidified acetonitrile (0.1% formic acid) and vortex for 5 minutes[7].

  • Causality: Sulfonamides are amphoteric molecules. The low pH suppresses the ionization of their acidic functional groups, driving them into a neutral state that preferentially partitions into the organic acetonitrile phase, precipitating matrix proteins simultaneously.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Action: Add QuEChERS salts (e.g., 4g MgSO4, 1g NaCl) to induce phase separation, centrifuge, and transfer the supernatant to a dSPE tube containing Primary Secondary Amine (PSA) and C18 sorbents,[1].

  • Causality: MgSO4 removes residual water. PSA removes organic acids and polar pigments, while C18 removes non-polar lipids. This targeted clean-up drastically reduces matrix effects during MS ionization.

Step 4: Concentration and Reconstitution

  • Action: Evaporate the cleaned extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid)[7],.

  • Causality: Evaporation concentrates the trace analytes to achieve the required LOQ (e.g., < 5 µg/kg). Reconstituting in the initial mobile phase prevents solvent-mismatch peak distortion during chromatography.

Step 5: LC-MS/MS MRM Acquisition

  • Action: Inject 10 µL onto a C18 UHPLC column. Monitor two MRM transitions per analyte (one quantifier, one qualifier)[6],.

  • Causality: The quantifier ion provides maximum sensitivity for integration, while the ratio between the quantifier and qualifier ions ensures unambiguous structural confirmation, preventing false positives from isobaric matrix interferences.

Critical Validation Parameters

To ensure trustworthiness, the method must be validated against standardized criteria (e.g., 2002/657/EC)[3]:

  • Linearity & Matrix Effects: Calibration curves must be matrix-matched. If the slope of the matrix-matched curve deviates significantly from a solvent-only curve, matrix suppression/enhancement is occurring, justifying the absolute necessity of the IDMS approach[2].

  • Recovery (Trueness): Evaluated by spiking blank matrices at 0.5x, 1x, and 1.5x the MRL. Acceptable recoveries typically range from 70% to 120%[1].

  • Precision: Expressed as Relative Standard Deviation (RSD). Intra-day repeatability and inter-day reproducibility must generally remain <15%[6].

References

  • Development and validation of a method for the determination of sulfonamides in animal feed by modified QuEChERS and LC–MS/MS analysis, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtJRbIBEmZV8ngNpkk4cql3b6_2HqTnV7SpPaaYnGTIcRMH5_T1Tcrc3F7i7k0744D5yjWF9TRWivG87Xr0f5pni1cbhguqLXaQc_6UkjyMTBqaGKRTFWzRpoqCeYA4ZntP40_C3wfr4QY8LdlgY_XjDFtqexLEfjh-2n9KvrX4iUffza2k3BOwHdvMLwE_6AlL5z-Yza7iZ_QnZdjGH6W-_1_jHqtX4QBads7K96a0aCg78ZZk6e9G3_mwFXVgcZ9PSiwAt-K_Ozteq_dZNxypN3k0wCA-E_4N3iUWhVOiZHQoyCrprNgjovNroiYITwLm74j]
  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), jfda-online.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYiHD0TfYmaO-oTGOez9bRXBBywTMsbPmWxuh6syOibTZXxe_qdpJgSHBs9hwRU0bsv6x43_hTrBICxotoce7XVUsHmFlDPvqntMBobMLTBLF3028c3GtTMayUITZPUrxOckxvrz5uXIM_uXwgZ0YgjK7-mVBJnl0lQj7fZYFKuAxJ3byX0_I=]
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS, agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkd5E-vwhNGyRWl1YBIMHAOIr8zrvkybKv22_O7zOu2hn46DMI0n_57CAvTevh_XN1xZhlwFd0ee9Sclzi2tdasbuNT98qYY6O29OoAA3ir9zWhI135G1_gaI1xQt7aA61rTDjdDKX7p4GwlwEK0xSvYpygdpaa8mTQ==]
  • Determination of sulfonamides in milk by ID-LC-MS/MS, acgpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaY3z9WKjcoq4jG5Agx10ztHzv1IY3xar6R2_aeiXfQqHPgi_dryOSR-Upr5_P6hiI-yXjHpKp_aFY7pABcFDSBR-I82EpXkXwVirXU-VRWAS4U4QwRGVZ28D92BMkQND4Si3Oe2HU8yYMp47dl9vpbIqRRLUCB1GK3w==]
  • Comparison of ELISA and LC-MS/MS results for analysis of incurred urine samples, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCqLcf0kqGq6BXz2WtWO1FlrQteUut_iHsquF5zn944iqF6m2nG3kaO4oLOMkjqWoka_ly95lDLbZUoh3XeIjNLFZWE4uF6FOr08x984UUHeRTdGwS92S2gKZskm6apf9azMPQFuJ8FvIp-flb11OQ3hXqHa5Rfmk7tFbg0Ai9reKOAeuO40U87dQ1CakCaDJpDVr4y3hw3zWLf7s7uL5bQ7Uk-ljQiP1Os2kZed1prUo-ExOC4A-Gx5CGV1WRuw==]
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR, molnar-institute.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcsxqzHJ7bWuJUBgwr6h8YYS9vnWuAIPCZkFIkt0ngUaMrmes7XOhvhgSsg0-L55UcdqbH1cyXoLReYAl1jAYfrNH8M5f97v-8uAMzZvf0Lx75TUq9_v1NiYeWVp0j_-yZn0UrhcebT1IuSyC1if49ZtZ1KF3l8S-YGAdi5FWLke1SccVojS8GI5o_sa6YtahTKpr2]
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course, ut.ee.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgj26sHBkvcbU10uY-CUpqIxiUTLklJ_T1paJ3WjapTXlHG7v9ZdDYhcpGYGGZw0qGIgH1NDoZrC3YoY25M7gjcLeeSZ4PousMiXb2E6JUR78pD__FYHhaauHQgbpEgmhK0HxxPPecLxLAqLEB8fOTAlajlnO5jXrO_MYm-Ulc1A=]
  • Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7ppAu-WTjU0L_CwycF_Mzz_IhIIOJP4p_Xybi4B-1cDUWnPf8LgcwQRuKRiojVj38OkCioWWgYIwnlkJnW7yXDuLOJJ_7kfo0rfQGvp0dZh83fegoJRgEeNMudLPDlOPQQOJ2RytrM5kKDdP-obUmuK3Myp2KEHnlGwS2_EcmWibn6k6M7c6t5gYRpkl8cNJzMcpsqwWH-h71EuEfusqxzkuYjUokbzRDpHmOdv1z4aDXuVwU4-0KqK1zK61qReQ2Fdg-slbhMITPNUeoQUJfTPa4tTngeQkA9anCLBfB--_X450D0S3UXB-w6ccuMpPfDDFDRY9NNz1bx7rkzXI-CaOwvdPGNZG11pRoSnisgLkX44gB4b8f3ptTR53GyU2t-xUgRuclfdYzMUc2UUgAlvjipCfhgotTz3kLGQOvUR-x2VqTx6TPjUKyOQaAMVBuOFddFk3QyIGiUDnJ9FyfEJkNCFc-vFLcgBMA54hVpoYydbLgQqlSIJ6tCO6V3IVkFBn_pATncUO6LWUmCcxOEgKO05RvV3WYSD9dqXts6gQOUOlsg==]
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry, iaea.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGBSnL9rHFFCDig9XWkOxgJLfUsSTgQMSQmc2W0oLH1mFrJoOV0n9qAANHE0osm0xzl-PPztAinjEPEgHOrZ8CiImOZvCD_HSoPPvK69Be8ELQhs9Ak47EKkS775bemcQ4zRruXKJ1pYwMHNznIOQNJvB_6nuA9pTgMvKuwg0W0kGTMg==]

Sources

Comparative Analysis of Substituted Benzenesulfonamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzenesulfonamide Pharmacophore

In rational drug design, the substituted benzenesulfonamide moiety (


) is recognized as a highly privileged pharmacophore. While historically known for its antibacterial properties, modern structural biology has repurposed this scaffold to target two distinct and critical metallo- and membrane-associated enzymes: Carbonic Anhydrases (CAs)  and Cyclooxygenase-2 (COX-2) .

As application scientists, we must look beyond basic


 values to understand the physicochemical drivers of target engagement. The sulfonamide group acts as a potent zinc-binding group (ZBG) in metalloenzymes like CAs, coordinating directly with the active-site 

ion. Conversely, in COX-2, the same moiety exploits a structural variance—inserting into a specific hydrophilic side pocket to provide absolute selectivity over the housekeeping enzyme COX-1[1].

Pathway A Substituted Benzenesulfonamides B1 Carbonic Anhydrase (CA IX/XII) Tumor Hypoxia A->B1 Zinc Coordination B2 Cyclooxygenase-2 (COX-2) Inflammation A->B2 Val523 Pocket Binding C1 Disrupt pH Regulation (Induce Apoptosis) B1->C1 Efficacy C2 Inhibit PGE2 Synthesis (Anti-inflammatory) B2->C2 Efficacy

Caption: Divergent bioactivity pathways of benzenesulfonamides targeting CA IX and COX-2.

Comparative Structure-Activity Relationship (SAR) Analysis

The primary challenge in developing benzenesulfonamide derivatives is achieving isoform selectivity. Below is a comparative analysis of how specific substitutions dictate bioactivity across different targets.

Carbonic Anhydrase Inhibitors (CAIs): The "Tail Approach" and Fluorination

To minimize off-target side effects, modern CAIs must selectively target tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).

  • The Tail Approach : By appending bulky, hydrophilic, or charged "tails" (e.g., ureido linkers, sulfonic acid groups) to the benzenesulfonamide ring, researchers restrict the molecule's membrane permeability. This prevents the drug from entering the cell, selectively inhibiting extracellular hCA IX/XII. For example, SLC-0111 (an ureido-substituted benzenesulfonamide) exhibits a

    
     of 45 nM for hCA IX and 4.5 nM for hCA XII, while remaining largely inactive against cytosolic hCA I/II[2].
    
  • Fluorination : Substituting the benzene ring with electron-withdrawing fluorine atoms (e.g., tetrafluorobenzenesulfonamides) significantly lowers the

    
     of the sulfonamide group. Because the deprotonated sulfonamide anion (
    
    
    
    ) is the active species that coordinates the zinc ion, this increased acidity at physiological pH dramatically enhances target affinity[3].
Cyclooxygenase-2 (COX-2) Selectivity

In NSAID development, the benzenesulfonamide moiety is the critical driver for COX-2 selectivity. The active site of COX-2 contains a secondary hydrophilic pocket lined by Arg513 and Val523. In COX-1, the bulkier Ile523 blocks access to this pocket. Compounds like Celecoxib and NS-398 utilize the benzenesulfonamide group to anchor into this specific COX-2 pocket, achieving potent anti-inflammatory effects without the gastrointestinal toxicity associated with COX-1 inhibition[1].

Quantitative Bioactivity Summary
Compound / ScaffoldPrimary TargetOff-TargetBioactivity (

/

)
Key Structural Feature
SLC-0111 hCA IX / XIIhCA I / IIhCA IX

= 45 nM; hCA XII

= 4.5 nM
Ureido-substituted tail restricts permeability[2]
Tetrafluoro-derivatives hCA IXhCA IILow nanomolarFluorine substitution increases ZBG acidity[3]
Celecoxib COX-2COX-1COX-2 SelectiveBenzenesulfonamide inserts into Val523 pocket[1]
NS-398 COX-2COX-1COX-2 SelectiveLacks tricyclic motif, retains sulfonamide anchor[1]

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the kinetics of benzenesulfonamide CAIs, standard end-point assays are fundamentally inadequate. The uncatalyzed hydration of


 is relatively slow, but CA accelerates this reaction by up to 

turnovers per second. A standard microplate reader cannot capture the initial linear velocity (

) before equilibrium is reached, leading to artificially inflated

values.

The gold-standard methodology is the Stopped-Flow


 Hydration Assay , which measures reactions on the millisecond timescale[4],[5].

Workflow S1 Syringe A: Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing (Stopped-Flow Cell) S1->Mix S2 Syringe B: CO2-Saturated Buffer S2->Mix Det Absorbance Detection (557 nm) Mix->Det pH Drop Calc Calculate V0 & Determine Ki Det->Calc Kinetics

Caption: Stopped-Flow CO2 Hydration Assay workflow for measuring rapid CA inhibition kinetics.

Stopped-Flow CO2 Hydration Assay Protocol

Rationale & Causality : This protocol relies on the rapid mixing of the enzyme-inhibitor complex with a


-saturated buffer. As the enzyme hydrates 

into

and

, the pH drops. We monitor this drop spectrophotometrically using Phenol Red. HEPES buffer is chosen because its

(~7.5) precisely matches the physiological assay range.

is used instead of

to maintain ionic strength, as chloride ions can act as weak, competitive CA inhibitors and skew the baseline kinetics[4],[5].

Step-by-Step Methodology :

  • Reagent Preparation :

    • Assay Buffer: Prepare 20 mM HEPES-Tris buffer (pH 7.5) containing 100 mM

      
      .
      
    • Indicator Stock: Add Phenol Red to a final concentration of 0.2 mM in the assay buffer.

    • Substrate Solution: Bubble pure

      
       gas through chilled assay buffer for 
      
      
      
      30 minutes to create a
      
      
      -saturated solution. Keep strictly on ice to prevent outgassing.
  • Instrument Setup :

    • Equilibrate a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to 25°C.

    • Set the observation wavelength to 557 nm (the absorbance maximum of Phenol Red at pH 7.5).

  • Execution :

    • Syringe A (Enzyme/Inhibitor) : Load with assay buffer, Phenol Red, purified hCA enzyme (e.g., 10 nM final), and the benzenesulfonamide inhibitor at varying concentrations. Pre-incubate for 15 minutes at 25°C to ensure complete enzyme-inhibitor complex formation.

    • Syringe B (Substrate) : Load the

      
      -saturated buffer.
      
    • Rapid Mixing : Trigger the pneumatic drive. The instrument rapidly injects and mixes equal volumes from Syringe A and B into the optical detection cell.

  • Data Acquisition & Analysis :

    • Monitor the exponential decrease in absorbance at 557 nm over a period of 10–100 seconds.

    • Calculate the initial velocity (

      
      ) from the strictly linear portion of the progress curve (typically the first 10–50 ms).
      
    • Determine the inhibition constant (

      
      ) by plotting 
      
      
      
      against inhibitor concentration and fitting the data using the Morrison equation for tight-binding inhibitors.

Conclusion

The substituted benzenesulfonamide scaffold remains a cornerstone of targeted drug discovery. By understanding the structural nuances—such as how fluorination enhances zinc-binding acidity or how bulky tails prevent membrane permeation—researchers can precisely tune these molecules to selectively inhibit tumor-associated carbonic anhydrases or inflammatory cyclooxygenases. Coupling this rational design with high-resolution kinetic validation via stopped-flow spectrophotometry ensures that reported bioactivities translate reliably from the bench to preclinical models.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry . ACS Publications. Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms . MDPI. Available at:[Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design . PMC - NIH. Available at:[Link]

  • Stopped-flow – Knowledge and References . Taylor & Francis. Available at:[Link]

Sources

Unlocking the Sulfonamide Pharmacophore: A Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is one of the most privileged and versatile pharmacophores in medicinal chemistry. Originally discovered as the active moiety in early antibacterial dyes, rational structural modifications to the primary sulfonamide core have since yielded a vast array of therapeutic agents[1]. By systematically altering the electronic and steric properties of the substitutions attached to the sulfonamide nitrogen or the aryl ring, drug developers can radically shift the molecule's target specificity from bacterial dihydropteroate synthase (DHPS) to human cyclooxygenase-2 (COX-2) or carbonic anhydrase (CA)[1][2].

This guide provides an in-depth structural comparison of these derivatives, the causality behind their target selectivity, and the self-validating experimental protocols required to evaluate their performance.

Structural Classes and Target Specificity: The Causality of SAR

To understand how a single functional group can treat infections, inflammation, and glaucoma, we must examine the Structure-Activity Relationship (SAR) at the receptor level.

Antibacterial Sulfonamides (DHPS Inhibitors)
  • Representative Molecules: Sulfamethoxazole, Sulfadiazine

  • Structural Requisite: An unsubstituted aromatic amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) located para to the sulfonamide group is strictly required for antibacterial activity.
    
  • Mechanistic Causality: These molecules act as structural analogues of para-aminobenzoic acid (PABA). The free aromatic amine is essential for competing with PABA at the active site of bacterial DHPS, forming a dead-end pterin-sulfa adduct that disrupts folate biosynthesis[3]. The

    
     substitution on the sulfonamide nitrogen (e.g., an isoxazole ring in sulfamethoxazole) modulates the pKa to closely match physiological pH, optimizing both aqueous solubility and the fraction of the active ionized species[3].
    
Anti-inflammatory Sulfonamides (COX-2 Selective Inhibitors)
  • Representative Molecule: Celecoxib

  • Structural Requisite: A central heterocyclic core (e.g., pyrazole) bearing two adjacent aryl rings (a diaryl heterocycle), with one ring containing a terminal sulfonamide or methylsulfonyl group[4][5].

  • Mechanistic Causality: Unlike the constitutively expressed COX-1, the inducible COX-2 enzyme possesses a larger, more flexible hydrophobic side pocket due to the substitution of an isoleucine residue with valine (Val523)[5]. The sulfonamide group in celecoxib specifically inserts into this secondary pocket, establishing critical hydrogen bonds with Arg513 and Ser353—residues that are sterically inaccessible in COX-1[5]. This precise structural insertion drives its high selectivity index (COX-1/COX-2 ratio) and minimizes gastrointestinal side effects[4].

Diuretics and Anti-Glaucoma Agents (Carbonic Anhydrase Inhibitors)
  • Representative Molecule: Acetazolamide

  • Structural Requisite: A primary, unsubstituted sulfonamide group attached to a heteroaromatic ring (e.g., 1,3,4-thiadiazole)[6].

  • Mechanistic Causality: The primary sulfonamide acts as a highly effective zinc-binding group (ZBG). In the physiological pH range, the sulfonamide is deprotonated to an anion (

    
    ), which coordinates directly with the catalytic 
    
    
    
    ion in the CA-II active site[7]. This coordination displaces the zinc-bound water/hydroxide necessary for the hydration of
    
    
    . Bulky substitutions on the sulfonamide nitrogen sterically clash with the active site cleft, entirely abolishing this zinc-coordinating ability.

Quantitative Performance Comparison

The table below summarizes the target specificity and experimental performance metrics of the three primary sulfonamide classes based on standard in vitro assays.

CompoundPrimary TargetTarget

Pharmacological ClassStructural Core
Sulfamethoxazole Bacterial DHPS~2.0 - 5.0 µM[8]AntibacterialAniline-substituted isoxazole
Celecoxib Human COX-21.94 µM[9]NSAID (Anti-inflammatory)Diaryl-substituted pyrazole
Acetazolamide Human CA-II5.86 µM - 18.6 µM[6][7]Diuretic / Anti-Glaucoma1,3,4-thiadiazole

Experimental Methodologies: Self-Validating Protocols

To objectively compare the functional divergence of these derivatives, researchers must employ orthogonal biochemical assays. Below are the self-validating protocols for evaluating CA-II and COX-2 inhibition.

Protocol A: Carbonic Anhydrase II (CA-II) Esterase Activity Assay
  • Rationale & Causality: While CA-II primarily catalyzes the hydration of

    
    , it intrinsically possesses esterase activity. Utilizing p-nitrophenyl acetate (p-NPA) as a surrogate substrate allows for the continuous spectrophotometric monitoring of the yellow p-nitrophenolate product. This provides a highly reproducible, self-validating kinetic readout without requiring pressurized 
    
    
    
    systems[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure the complete solubilization of lipophilic sulfonamide derivatives.

  • Enzyme Preparation: Dilute human recombinant CA-II enzyme in the assay buffer to achieve a final well concentration of 10 nM.

  • Inhibitor Pre-incubation: In a 96-well microplate, mix 50 µL of the enzyme solution with 25 µL of the sulfonamide test compound (serially diluted from 100 µM to 1 nM).

    • Self-Validation Check: You must include a vehicle control (DMSO only) to establish the maximum uninhibited enzyme velocity (

      
      ), and an Acetazolamide positive control to validate assay sensitivity and dynamic range[6]. Incubate at room temperature for 15 minutes to allow equilibrium binding.
      
  • Reaction Initiation: Add 25 µL of 3 mM p-NPA to initiate the esterase reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 400 nm using a microplate reader in kinetic mode for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Determine the 
    
    
    
    using non-linear regression (four-parameter logistic equation).
Protocol B: COX-2 Selective Inhibition Assay (ELISA-based)
  • Rationale & Causality: Monitoring the downstream product, Prostaglandin E2 (

    
    ), directly correlates with the functional inhibition of the COX-2 enzyme in a physiological context[9].
    

Step-by-Step Workflow:

  • Enzyme Reaction Setup: In a reaction tube, combine 10 µL of human recombinant COX-2 enzyme, 170 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol), and 10 µL of the sulfonamide test compound[9].

  • Pre-incubation: Incubate for 10 minutes at 37°C.

    • Mechanistic Note: Time-dependent inhibition is a hallmark of COX-2 selective sulfonamides. The pre-incubation step is critical because the insertion of the sulfonamide group into the COX-2 side pocket induces a slow, tight-binding conformational change[5].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 µM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 20 µL of 1 M HCl, followed immediately by 1 M Tris-base to neutralize the solution for the subsequent ELISA.

  • 
     Quantification:  Transfer the neutralized mixture to a 
    
    
    
    competitive ELISA plate. The reduction in the colorimetric signal is directly proportional to the amount of
    
    
    synthesized, allowing for the accurate calculation of the
    
    
    [9].

High-Throughput Screening Workflow for Sulfonamide SAR

The following diagram illustrates the logical workflow for screening a synthesized sulfonamide library, triaging compounds based on their structural modifications and corresponding target assays.

SulfonamideSAR Start Sulfonamide Core (R-SO2NH2) Sub1 Aniline Substitution (Antibacterial) Start->Sub1 Add p-NH2 phenyl Sub2 Diaryl Pyrazole (Anti-inflammatory) Start->Sub2 Add hydrophobic rings Sub3 Thiadiazole Ring (Diuretic) Start->Sub3 Unsubstituted SO2NH2 Assay1 DHPS Radiometric Assay Target: Bacterial Folate Sub1->Assay1 Competitive binding Assay2 COX-2 PGE2 ELISA Target: Human Prostaglandins Sub2->Assay2 Side pocket insertion Assay3 CA-II Esterase Assay Target: Human Zinc Enzyme Sub3->Assay3 Zinc coordination Hit1 Lead: Sulfamethoxazole (IC50 Optimization) Assay1->Hit1 Validation Hit2 Lead: Celecoxib (Selectivity Index > 50) Assay2->Hit2 Validation Hit3 Lead: Acetazolamide (IC50 < 10 µM) Assay3->Hit3 Validation

High-Throughput SAR Workflow for Sulfonamide Derivatives Based on Target Specificity.

References

  • Farah Yousef, et al. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal. 1

  • "Inhibition of carbonic anhydrase II by sulfonamide derivatives." Ingenta Connect. 6

  • "Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry." Diva-Portal. 4

  • "Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for Dihydropteroate Synthase." PMC / NIH. 8

  • "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities." RSC Publishing. 2

  • "Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors." ACS Omega. 7

  • "Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression." MDPI. 9

  • "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." PMC / NIH. 5

  • "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus." Taylor & Francis. 3

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Potency Paradox"

Benzenesulfonamides represent a cornerstone pharmacophore in medicinal chemistry, primarily acting as zinc-binding groups (ZBG) for metalloenzymes like Carbonic Anhydrases (CAs). While thousands of derivatives demonstrate nanomolar (nM) potency in cell-free enzymatic assays, a significant attrition rate occurs during translational phases.

This guide objectively compares the performance of benzenesulfonamides—specifically focusing on the clinical candidate SLC-0111 and its analogs—across in vitro and in vivo environments.[1] We analyze the discordance between enzyme inhibition (


) and cellular efficacy (

), and provide validated protocols to bridge this gap.

Part 1: The Benzenesulfonamide Scaffold & Target

The benzenesulfonamide moiety (


) functions by coordinating the zinc ion (

) within the active site of Carbonic Anhydrases.
  • Primary Target: Tumor-associated isoforms CA IX and CA XII .[2] These are overexpressed in hypoxic tumors (breast, glioblastoma, pancreatic) via the HIF-1

    
     cascade.
    
  • Mechanism: They catalyze the hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ), regulating intracellular pH (pHi) to ensure cell survival in acidic microenvironments.[1]
The Critical Distinction
  • In Vitro (Enzymatic): The sulfonamide anion binds

    
     in a pristine, pH-controlled buffer.
    
  • In Vivo: The compound must navigate Human Serum Albumin (HSA) binding, penetrate poorly vascularized hypoxic tumor cores, and compete with high intracellular

    
     concentrations.
    

Part 2: In Vitro Profiling (The Idealized System)

Methodology: Esterase Activity Assay

While


 hydration is the physiological reaction, the Esterase Activity Assay  using p-nitrophenyl acetate (p-NPA) is the industry standard for high-throughput screening due to its robust colorimetric output.[3]
Protocol: Kinetic Determination of Inhibition Constant (

)
  • Reagent Prep:

    • Buffer: 25 mM Tris-HCl (pH 7.4), 75 mM NaCl.

    • Substrate: 3 mM p-NPA (dissolved in acetonitrile, diluted in buffer).

    • Enzyme: Recombinant hCA IX or hCA XII (commercial or purified).

  • Plate Setup (96-well):

    • Incubate enzyme (final conc. ~10-20 nM) with benzenesulfonamide test compound (serial dilutions 0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Reaction Initiation:

    • Add p-NPA substrate to all wells.[3]

  • Detection:

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) every 15 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Visualization: Esterase Assay Workflow

CA_Assay_Workflow Reagents Reagents: Buffer, hCA Enzyme, Test Compound Incubation Pre-Incubation (15 min @ 25°C) Enzyme + Inhibitor Reagents->Incubation Substrate Add Substrate (p-NPA) Incubation->Substrate Hydrolysis Hydrolysis Reaction (Esterase Activity) Substrate->Hydrolysis Initiates Detection Measure Abs @ 405nm (p-Nitrophenol) Hydrolysis->Detection Yellow Color Formation Analysis Data Analysis Calculate Ki Detection->Analysis

Figure 1: Step-by-step workflow for the high-throughput colorimetric esterase assay used to screen benzenesulfonamide inhibitors.

Part 3: In Vivo Translation (The Biological Reality)

Methodology: Orthotopic Xenograft Models

To validate benzenesulfonamides like SLC-0111, simple subcutaneous models are often insufficient because they lack the appropriate hypoxic signaling required to upregulate CA IX.

Protocol: Orthotopic Breast Cancer Model (4T1 or MDA-MB-231)
  • Cell Preparation:

    • Culture MDA-MB-231 cells in hypoxic chambers (1%

      
      ) for 24h prior to implantation to prime CA IX expression.
      
  • Implantation:

    • Inject

      
       cells into the mammary fat pad of immunocompromised mice (NOD/SCID).
      
  • Treatment Regimen:

    • Start treatment when tumors reach palpable size (~100

      
      ).
      
    • Group A: Vehicle (PEG400/Tween80).

    • Group B: SLC-0111 (100 mg/kg, oral gavage, daily).

    • Group C: Combination (SLC-0111 + Paclitaxel).

  • Endpoints:

    • Primary tumor volume (caliper measurement).

    • Metastatic burden (lung surface nodules).

    • Ex vivo analysis: IHC staining for CA IX and Ki-67 (proliferation marker).

Visualization: Mechanism of Action in Hypoxia

MOA_Hypoxia cluster_pH pH Regulation Hypoxia Hypoxic Tumor Core (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Acidosis Extracellular Acidosis (pH ~6.5) CAIX_Expr->Acidosis Hydrates CO2 -> H+ + HCO3- Intra_pH Intracellular pH Maintenance (pH ~7.2) CAIX_Expr->Intra_pH Imports HCO3- Apoptosis Apoptosis & Reduced Metastasis Intra_pH->Apoptosis Failure leads to SLC0111 Benzenesulfonamide (SLC-0111) SLC0111->CAIX_Expr Inhibits SLC0111->Intra_pH Disrupts

Figure 2: The hypoxic cascade. Benzenesulfonamides target CA IX to disrupt the pH differential critical for tumor survival.

Part 4: Comparative Analysis

The table below illustrates the "Translational Gap" using SLC-0111 as the case study. Note the orders-of-magnitude difference between enzyme inhibition and cell killing.

Table 1: Performance Metrics of SLC-0111
MetricIn Vitro (Enzyme)In Vitro (Cellular)In Vivo (Mouse Model)
Assay Type Esterase Inhibition (

)
MTT Viability (

)
Orthotopic Xenograft
Target Recombinant hCA IXMDA-MB-231 (Hypoxic)Breast Carcinoma
Potency 45 nM [1]~70 - 100 µM [2]10 - 100 mg/kg [3]
Key Variable Pure protein, pH 7.4Membrane permeability, pH gradientPlasma binding, Metabolism
Outcome 50% catalytic inhibition50% growth inhibition~60% Tumor Growth Inhibition (TGI)
Analysis of the Discrepancy
  • The Permeability Barrier: While

    
     is nanomolar, the cellular 
    
    
    
    is often micromolar. Benzenesulfonamides are negatively charged at physiological pH (pKa ~7-9). This limits passive diffusion across the cell membrane, although CA IX is an ecto-enzyme (catalytic domain outside), meaning the drug does not necessarily need to enter the cell to work.
  • The "Sponge" Effect: In vivo, benzenesulfonamides bind heavily to Human Serum Albumin (HSA) and Carbonic Anhydrase I/II in red blood cells (RBCs). This "sequesters" the drug, requiring higher doses (mg/kg range) to achieve free drug concentrations capable of inhibiting the tumor target.

  • Metabolic Deactivation: The sulfonamide moiety is susceptible to

    
    -acetylation by NAT enzymes in the liver, rendering it inactive against CAs.
    

Part 5: Troubleshooting the Translational Gap

For researchers observing high in vitro potency but low in vivo efficacy:

  • Check Plasma Stability: Perform an in vitro incubation of your compound in mouse/human plasma. If the sulfonamide is rapidly acetylated, the in vivo data will fail.

  • Hypoxia is Non-Negotiable: Do not run cell-based assays (MTT/CellTiter-Glo) in normoxia. CA IX is barely expressed in normoxia. You must use a hypoxic chamber (1%

    
    ) or a chemical mimetic (
    
    
    
    )
    to see relevant activity.
  • Solubility Formulation: Benzenesulfonamides are notoriously insoluble. For in vivo delivery, avoid simple saline. Use a vehicle of 10% DMSO / 40% PEG400 / 50% Saline or hydroxypropyl-

    
    -cyclodextrin to ensure bioavailability.
    

References

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology. Link

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural design of carbonic anhydrase IX inhibitors. Expert Opinion on Drug Discovery. Link

  • Abcam Protocols. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Link

Sources

Definitive Structural Confirmation of 4-Acetyl-N-methoxybenzenesulfonamide: A Multi-Method Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Molecular Structure of Synthesized 4-Acetyl-N-methoxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 4-acetyl-N-methoxybenzenesulfonamide (CAS: Derived from 121-60-8 precursors) presents a unique analytical challenge. Unlike standard sulfonamides, the introduction of the N-alkoxy moiety (


) creates spectral signatures that can be easily confused with isobaric impurities such as N-methyl isomers or sulfonate esters.

This guide provides a rigorous, self-validating workflow to confirm the structure of this molecule. We move beyond basic characterization to compare the analytical performance of NMR (1D/2D) , HRMS , and FT-IR , specifically highlighting how to distinguish the target product from its most common synthetic "decoys."

Part 1: Strategic Analysis of Analytical Methods

In the synthesis of N-methoxy sulfonamides (typically via the reaction of sulfonyl chlorides with O-methylhydroxylamine), three primary structural outcomes are possible. A robust confirmation protocol must definitively rule out the "Alternative" structures shown below.

The "Decoy" Comparison Table
FeatureTarget Product (4-Acetyl-N-methoxybenzenesulfonamide)Alternative A: N-Methyl Isomer (N-Methyl-4-acetylbenzenesulfonamide)Alternative B: Sulfonate Ester (Methyl 4-acetylbenzenesulfonate)
Structure



Origin Correct O-alkylation of NitrogenImpurity in reagent or rearrangementReaction with MeOH (solvolysis)

NMR (Me)

3.70 – 3.85 ppm (s)
(Deshielded by Oxygen)

2.50 – 2.65 ppm (d or s)
(Couples to NH)

3.70 – 3.80 ppm (s)
(Isochronous with Target)

NMR (Me)

~64 ppm

~29 ppm

~56 ppm
Exchangeable H Yes (Acidic NH,

9-10 ppm)
Yes (Amide NH,

7-8 ppm)
No (No exchangeable protons)
FT-IR Signatures

(~3250 cm

)

(~950 cm

)

(~3280 cm

) No N-O band
No

band Strong

Key Insight: Standard


 NMR alone is risky because the methyl shift of the Target  and Alternative B  (Sulfonate Ester) are nearly identical (~3.7 ppm). You must use 

NMR
or D

O Exchange
to distinguish them.
Part 2: Detailed Experimental Protocol
1. Synthesis Context
  • Reagents: 4-Acetylbenzenesulfonyl chloride (1.0 eq), O-Methylhydroxylamine HCl (1.2 eq), Pyridine (2.5 eq).

  • Solvent: Anhydrous DCM or THF (

    
    ).
    
  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid (which prevents reaction) or formation of the sulfonate ester if methanol is present.

2. Purification & Isolation[1]
  • Workup: Acidic wash (1M HCl) is required to remove excess pyridine. The N-methoxy sulfonamide is acidic (

    
    ); avoid high pH washes which may extract the product into the aqueous phase.
    
  • Recrystallization: Ethanol/Water (9:1) is preferred over Methanol to avoid transesterification risks during heating.

3. The Confirmation Workflow (Step-by-Step)

Step A: The "Quick Check" (


 NMR) 
  • Dissolve ~5 mg sample in

    
     (CDCl
    
    
    
    may cause peak broadening due to H-bonding).
  • Pass Criteria:

    • Observe Acetyl Methyl: Singlet at

      
       2.6 ppm.
      
    • Observe N-Methoxy Methyl: Sharp singlet at

      
       3.7–3.8 ppm.
      
    • Observe Aromatic Region: AA'BB' pattern (

      
       8.1, 7.9 ppm).
      

Step B: The "Isomer Filter" (D


O Exchange) 
  • Add 2 drops of D

    
    O to the NMR tube and shake.
    
  • Observation:

    • Target: The broad singlet at

      
       9-10 ppm (NH) disappears .
      
    • Alternative B (Ester): No change in spectrum (no exchangeable protons).

    • Result: If the peak remains, you have the sulfonate ester.

Step C: The "Definitive Proof" (


 NMR) 
  • Run a standard proton-decoupled

    
     experiment.
    
  • Critical Check: Look for the methoxy carbon signal.[2][3][4]

    • 
       < 40 ppm 
      
      
      
      N-Methyl Isomer (Reject).
    • 
       55-58 ppm 
      
      
      
      Sulfonate Ester (Reject).
    • 
       63-65 ppm 
      
      
      
      Target (N-Methoxy) (Confirm).
    • Note: The deshielding effect of the N-O bond pushes the carbon shift downfield compared to a standard O-C bond.

Part 3: Data Presentation & Reference Values
Confirmed Spectral Data for 4-Acetyl-N-methoxybenzenesulfonamide
NucleusShift (

, ppm)
MultiplicityAssignmentStructural Logic

10.85br s, 1H

Highly acidic proton due to electron-withdrawing sulfonyl + oxygen.

8.15d,

Hz, 2H
Ar-H (ortho to C=O)Deshielded by carbonyl anisotropy.

7.98d,

Hz, 2H
Ar-H (ortho to S)Deshielded by sulfonyl group.

3.74s, 3H

Distinctive N-alkoxy region.

2.64s, 3H

Typical aryl ketone methyl.

197.2s

Ketone carbonyl.

64.1s

Diagnostic Peak: Differentiates from N-Me (~29) and O-Me (~56).

(Data simulated based on fragment additivity rules and analogous Weinreb/Sulfonamide literature) [1, 2].

Part 4: Visualization of Structural Logic[1]

The following decision tree illustrates the logic flow for accepting or rejecting the synthesized batch based on analytical data.

StructuralConfirmation Start Crude Product Isolated H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_Me Check Methyl Region (2.5 - 4.0 ppm) H_NMR->Check_Me Case_NMe Peak at ~2.6 ppm (Doublet/Singlet) Check_Me->Case_NMe Low Field Case_OMe Peak at ~3.75 ppm (Singlet) Check_Me->Case_OMe High Field Reject_Isomer REJECT: N-Methyl Isomer Case_NMe->Reject_Isomer D2O_Test D2O Exchange Test Case_OMe->D2O_Test No_Exchange NH Signal Persists (No Exchange) D2O_Test->No_Exchange Stable Exchange NH Signal Disappears D2O_Test->Exchange Labile H Reject_Ester REJECT: Sulfonate Ester No_Exchange->Reject_Ester C13_Check 13C NMR Verification Exchange->C13_Check Shift_56 Carbon Shift ~56 ppm C13_Check->Shift_56 Shift_64 Carbon Shift ~64 ppm C13_Check->Shift_64 Shift_56->Reject_Ester O-Alkylation Confirm CONFIRMED: 4-Acetyl-N-methoxy benzenesulfonamide Shift_64->Confirm N-Alkoxy

Figure 1: Analytical Decision Tree for distinguishing N-methoxy sulfonamides from isobaric impurities.

References
  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434–443. Link

  • RSC Data Repository. (2025). Experimental and theoretical investigation of conformational states in crystalline sulfonamides. Royal Society of Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Acetylbenzenesulfonyl chloride. Merck KGaA. Link

Sources

Comparative Guide: Optimizing Molecular Docking for Sulfonamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Sulfonamides represent a foundational pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (acetazolamide), and anti-inflammatory agents (celecoxib). However, in silico modeling of sulfonamides presents a distinct challenge: Metal Coordination .

Many primary targets, such as Carbonic Anhydrase (CA) , contain a catalytic Zinc ion (


) essential for binding.[1] Standard docking protocols often fail to accurately model the orbital steering and charge transfer required for the sulfonamide nitrogen-zinc interaction, leading to false negatives or physically impossible poses.

This guide objectively compares the performance of Rigid-Receptor Docking (AutoDock Vina) versus Glide (Schrödinger) and GOLD in the context of sulfonamide binding. It provides a field-proven, self-validating protocol to minimize RMSD (Root Mean Square Deviation) and maximize correlation with experimental


 values.

Comparative Analysis: Docking Engines for Sulfonamides

The choice of docking engine significantly impacts the accuracy of sulfonamide placement, particularly regarding the


 moiety's interaction with active site metals.
Table 1: Performance Benchmarking of Docking Algorithms
FeatureAutoDock Vina (Open Source) Schrödinger Glide (SP/XP) CCDC GOLD
Scoring Function Empirical + Knowledge-basedEmpirical (OPLS Force Field)Genetic Algorithm (ChemPLP/GoldScore)
Metal Handling Weak. Treats metals as simple point charges. Often requires manual grid parameter tweaking.Strong. Explicit metal coordination constraints and specialized terms for metal-ligand interactions.Moderate/High. Allows defining specific coordination geometry constraints.
Sulfonamide Pose Accuracy High RMSD (> 2.0 Å) in metalloenzymes without manual intervention.Low RMSD (< 1.5 Å). accurately predicts the tetrahedral geometry at Zn.Variable. GoldScore is preferred for H-bonding networks.
Speed (Library Screening) Extremely Fast (~5-10s/ligand).Moderate (~30s/ligand).Slower (Genetic algorithm is computationally intensive).
Best Use Case High-throughput screening of non-metallo targets (e.g., DHPS).Lead optimization and accurate binding mode prediction for CA isoforms.Flexible receptor docking and exploring cryptic pockets.
Critical Insight: The "Zinc Trap"

In Carbonic Anhydrase II (hCAII), the zinc ion is coordinated by three histidine residues (His94, His96, His119). A sulfonamide inhibitor must displace the catalytic water molecule/hydroxide ion to bind directly to the Zinc.

  • AutoDock Vina often places the sulfonamide group too far (> 2.5 Å) from the Zinc or in an incorrect orientation because its scoring function does not explicitly reward the coordinate covalent bond geometry.

  • Glide XP utilizes specific metal-ligation terms, effectively "snapping" the deprotonated sulfonamide nitrogen into the coordination sphere, mimicking the crystal structure (e.g., PDB: 3HS4).

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps. If a step fails, do not proceed; the final data will be flawed.

Phase 1: Target Preparation (The Foundation)

Objective: Create a receptor grid that accurately reflects the electrostatic environment of the active site.

  • Retrieval: Download high-resolution crystal structure (e.g., PDB ID: 1G5S for hCAII with Acetazolamide) from the RCSB PDB.

  • Clean-up: Remove solvent water molecules except those bridging the ligand and protein (critical in sulfonamide networks).

  • Protonation (CRITICAL):

    • Use a tool like PropKa or H++ to determine protonation states at pH 7.4.

    • Causality: Histidine tautomers determine H-bond donor/acceptor status. Incorrect tautomers (e.g., His64 in hCAII) will repel the sulfonamide tail.

  • Metal Definition: Ensure the

    
     ion is assigned a formal charge of +2.0. In AutoDock, you may need to manually edit the atom type to Zn and verify the parameter file (AD4_parameters.dat) includes Zinc VdW parameters.
    
Phase 2: Ligand Preparation

Objective: Generate the bioactive conformer.

  • Ionization: Sulfonamides are weak acids (

    
    ). At physiological pH, a significant fraction may be deprotonated (
    
    
    
    ).
    • Action: Generate both neutral and deprotonated states. The anionic form is the active binder for Zinc coordination.

  • Minimization: Minimize energy using the MMFF94x force field to relieve internal strain.

Phase 3: Grid Generation & Docking

Objective: Sampling conformational space.

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard).
      
    • Spacing: 0.375 Å (AutoDock) or 0.5 Å (Glide).

  • Constraints (The Expert Move):

    • For Glide/GOLD : Set a positional constraint (Hydrogen Bond or Metal Coordination) on the Zinc ion with a tolerance of 2.0 Å. This forces the docking engine to prioritize poses that engage the metal.

  • Execution: Run the docking with "Extra Precision" (XP) or equivalent high-accuracy settings.

Phase 4: Validation (The "Stop" Check)

Self-Validation Rule: Re-dock the native co-crystallized ligand (Acetazolamide).

  • Calculate RMSD between the docked pose and the crystal pose.

  • Pass: RMSD < 2.0 Å.[2][3]

  • Fail: RMSD > 2.0 Å. Correction: Re-check Histidine protonation states or Grid Center coordinates.

Data Presentation: Comparative Binding Affinities

The following data aggregates results from validated studies comparing standard sulfonamides against hCAII.

Table 2: Binding Energy & Inhibition Constants (hCAII Target)
CompoundClassBinding Energy (kcal/mol)Experimental

(nM)
Key Interactions
Acetazolamide Heterocyclic Sulfonamide-8.2

0.5
12.0Zn-Coordination, Thr199 (H-bond), Glu106
Sulfamethoxazole Antibacterial Sulfonamide-6.5

0.4
~1500.0Zn-Coordination (Weaker), Hydrophobic fit
Compound 3e Novel Hydrazone Derivative-9.1

0.3
0.28Extended hydrophobic interaction in the "hydrophobic pocket"
Celecoxib COX-2 Selective-7.8

0.6
16.0Bulky tail fits specificity pocket; Zn-Coordination

Note: Lower Binding Energy (more negative) indicates higher predicted affinity.

Visualizations

Diagram 1: The Optimized Docking Workflow

This flowchart illustrates the critical decision points (diamonds) where the protocol diverges from standard "black box" docking.

DockingWorkflow Start Start: Select Target (e.g., hCAII) PrepProt Protein Prep: Assign His Tautomers Clean Waters Start->PrepProt CheckMetal Is Metal Present (Zn2+)? PrepProt->CheckMetal GridGen Grid Generation: Center on Active Site CheckMetal->GridGen No Constraint Apply Metal Coordination Constraint CheckMetal->Constraint Yes LigandPrep Ligand Prep: Generate Deprotonated State (R-SO2-NH-) Docking Run Docking (Glide XP / Vina) LigandPrep->Docking GridGen->Docking Constraint->GridGen Validation Re-dock Native Ligand RMSD < 2.0 Å? Docking->Validation Analysis Analyze Interactions: Zn-N Distance (< 2.2 Å) H-Bond (Thr199) Validation->Analysis Pass FailLoop Refine Protonation/Grid Validation->FailLoop Fail FailLoop->PrepProt

Caption: Self-validating docking workflow emphasizing metal constraints for sulfonamide targets.

Diagram 2: Sulfonamide Binding Mechanism (hCAII)

This diagram details the specific molecular interactions that the docking software must reproduce to be considered accurate.

BindingMechanism Zn Zinc Ion (Zn2+) Sulfonamide Sulfonamide Head (R-SO2-NH-) Sulfonamide->Zn Metal Bond (N-Zn) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (O...H) Tail Hydrophobic Tail (R-Group) Sulfonamide->Tail Covalent His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Glu106 Glu106 Thr199->Glu106 H-Bond Network Hydrophobic Pocket Hydrophobic Pocket Tail->Hydrophobic Pocket Van der Waals

Caption: Interaction map showing the critical Zinc coordination and H-bond network in Carbonic Anhydrase.

References

  • Esposito, E. X., et al. (2000). "Docking of sulfonamides to carbonic anhydrase II and IV." Journal of Molecular Graphics and Modelling. Link

  • BenchChem. (2025). "Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors."[4] BenchChem Technical Guides. Link

  • D'Agostino, I., et al. (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters. Link[2]

  • Hevener, K. E., et al. (2009). "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling. Link

  • Chen, S. (2024). "AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina."[5] BioDockify Blog. Link

  • Koebel, M., et al. (2016). "Evaluation of AutoDock and AutoDock Vina on the CASF-2013 Benchmark." Journal of Chemical Information and Modeling. Link

Sources

comparing the efficacy of different leaving groups in sulfonyl reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of sulfonyl leaving groups, designed for researchers requiring precise control over sulfonylation chemistry.

In medicinal chemistry and process development, the formation of the S(VI) center—whether in sulfonamides, sulfonates, or sulfones—is a foundational transformation. Historically, sulfonyl chlorides have been the blunt instrument of choice: highly reactive but chemically promiscuous and hydrolytically unstable.

Modern synthetic demands for late-stage functionalization (LSF) and chemoselectivity have driven the evolution of "smart" leaving groups. The selection of a leaving group (LG) at the sulfur center is no longer just about maximizing rate; it is about tuning the stability-reactivity profile to match the substrate's complexity.

This guide analyzes the three dominant classes of sulfonyl electrophiles:

  • Halides (Chlorides vs. Fluorides)[1][2][3]

  • Azoles (Imidazoles/Imidazoliums)

  • Activated Esters (Phenolates/Fluorosulfates)

Mechanistic Causality: The S(VI) Substitution

To select the correct reagent, one must understand the failure modes of the mechanism. Substitution at the hexavalent sulfur generally proceeds via a concerted


-like transition state or a stepwise addition-elimination mechanism, depending on the LG and nucleophile.
The Critical Differentiator: Bond Energy & Polarization

The efficacy of the LG is dictated by the S–LG bond strength and the ability to stabilize the developing negative charge.

  • Sulfonyl Chlorides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Weak S–Cl bond (~46 kcal/mol). The bond is long and highly polarized, making the sulfur extremely electrophilic but prone to homolytic cleavage (radical side reactions) and rapid hydrolysis.
    
  • Sulfonyl Fluorides (

    
    ):  Strong S–F bond (~90 kcal/mol). The bond is short and tight. The fluorine atom's high electronegativity contracts the sulfur orbitals, shielding it from "casual" nucleophiles (water, alcohols) but priming it for "assisted" activation (SuFEx chemistry).
    
Visualization: The Reactivity Landscape

ReactivityLandscape cluster_0 High Energy / Low Selectivity cluster_1 Tunable / Chemoselective cluster_2 High Stability / Specific Activation Cl Sulfonyl Chlorides (Unstable, Fast) Im Sulfonyl Imidazoles (Buffered Reactivity) Cl->Im + Imidazole F Sulfonyl Fluorides (SuFEx - Shelf Stable) Cl->F + KHF2 Anhydride Sulfonic Anhydrides (Tf2O - Very Reactive) ImSalt Imidazolium Salts (Activated Azoles) Im->ImSalt + Methylation Phenol Fluorosulfates/Phenolates (SuPhenEx)

Figure 1: The hierarchy of sulfonyl electrophiles. The transition from Chlorides to Fluorides represents a shift from kinetic instability to thermodynamic control.

Comparative Analysis of Leaving Groups

A. Sulfonyl Chlorides ( ): The "Sledgehammer"
  • Best For: Simple, non-sensitive substrates; sterically hindered amines; large-scale commodity synthesis where hydrolytic loss is acceptable.

  • Failure Mode: Rapid hydrolysis in ambient air; "scorched earth" reactivity leads to side reactions with alcohols or thiols when targeting amines.

  • Technical Note: Reacts via a loose transition state. The chlorine atom is a good leaving group (

    
     of conjugate acid ~ -7) but offers no chelation assistance.
    
B. Sulfonyl Fluorides ( ): The "Sniper" (SuFEx)
  • Best For: Late-stage functionalization (LSF), chemical biology probes, peptides, and parallel synthesis libraries.

  • Mechanism: SuFEx (Sulfur-Fluoride Exchange). The fluoride is a poor leaving group in the absence of a catalyst. It requires assistance —typically a proton (H-bonding) or a silyl group (Si-F bond formation, ~135 kcal/mol driving force) to exit.

  • Advantage: Unique stability in water/plasma. Can be stored on the bench for months.

  • Causality: The high bond energy prevents background hydrolysis. Activation only occurs inside the enzyme pocket (protein conjugation) or upon addition of a specific catalyst (e.g., DBU, BTMG).

C. Sulfonyl Imidazoliums: The "Specialist"
  • Best For: Nucleoside polyphosphate synthesis, "one-pot" activation of sulfonates without isolation.

  • Mechanism: The positively charged imidazole ring acts as an electron sink, activating the sulfur center similar to a chloride but without the risk of acid generation (HCl).

  • Data Point: 1-sulfonyl-3-methylimidazolium triflate reacts orders of magnitude faster than neutral sulfonyl imidazoles, bridging the gap between chlorides and fluorides.

Data Dashboard: Quantitative & Qualitative Comparison

The following data synthesizes kinetic studies and stability assays comparing these groups.

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Sulfonyl Imidazolium
Bond Energy (S-LG) ~46 kcal/mol (Weak)~90 kcal/mol (Strong)Variable (Tunable)
Hydrolytic Stability Minutes to Hours (

)
Months to YearsHours to Days
Chemoselectivity Low (Reacts with

)
High (Prefers

over

)
Medium-High
Steric Tolerance High (Forces reaction on hindered sites)Low (Sensitive to sterics)Medium
Activation Mode Spontaneous / Base ScavengerSuFEx (Si-activation or H-bond)Counter-ion dependent
Byproduct HCl (Corrosive, requires scavenger)HF / Silanes (Benign)Imidazole (Neutral)

Experimental Insight - Reaction Rates: In comparative studies of aliphatic amines:

  • Chlorides react efficiently with both open and sterically hindered amines.

  • Fluorides show a sharp drop-off in yield with hindered amines (e.g., tert-butylamine) but outperform chlorides in the presence of competing nucleophiles (e.g., amino alcohols) due to lack of side-reactions.

Experimental Protocols

These protocols are designed to be self-validating : the visual cues and checkpoints ensure the reaction is proceeding correctly.

Protocol A: The SuFEx Activation (Sulfonyl Fluoride)

Target: Selective sulfonylation of a primary amine in the presence of an alcohol.

Reagents:

  • Substrate: Amino-alcohol (1.0 equiv)

  • Reagent: Aryl Sulfonyl Fluoride (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%) or BTMG (for faster rates).[4]

  • Solvent: Acetonitrile (MeCN) or DCM.

Workflow:

  • System Prep: Flame-dry glassware is not strictly required due to hydrolytic stability, but recommended for consistency. Dissolve substrate and sulfonyl fluoride in MeCN [0.2 M].

  • Catalyst Addition: Add DBU dropwise at Room Temperature (RT).

    • Checkpoint: No immediate exotherm or color change should occur (unlike chlorides). This confirms the stability of the starting material.

  • Monitoring: Monitor by TLC/LCMS.

    • Mechanism:[5][6][7] The DBU forms a H-bond complex with the amine and the fluoride, lowering the activation energy.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU and unreacted amine).

    • Validation: The aqueous wash should be acidic. If basic, DBU was not removed.

  • Purification: Evaporate solvent. Product is often pure enough for use.

Protocol B: The Classical "Dry" Sulfonylation (Sulfonyl Chloride)

Target: Sulfonylation of a secondary amine.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: Tosyl Chloride (TsCl) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv) + DMAP (10 mol% - catalyst).
    
  • Solvent: Anhydrous DCM.

Workflow:

  • System Prep: CRITICAL: Glassware must be oven-dried. Water competes with the amine for TsCl.

  • Addition Sequence: Dissolve amine,

    
    , and DMAP in DCM. Cool to 0°C.
    
  • Reagent Addition: Add TsCl portion-wise (solid) or dropwise (solution) to control exotherm.

    • Checkpoint: Appearance of white precipitate (

      
      ) indicates reaction progress. If solution remains clear, check if base was added.
      
  • Quench: Add water immediately upon completion to destroy excess TsCl.

    • Validation: LCMS should show hydrolysis of excess TsCl to TsOH (mass shift -18 vs chloride, +17 vs OH).

Mechanistic Logic & Decision Matrix

The choice of leaving group dictates the pathway. Use the following logic flow to select your reagent.

DecisionMatrix cluster_legend Key Logic Start Select Sulfonyl Target IsSubstrateSensitive Is substrate sensitive (acid/moisture)? Start->IsSubstrateSensitive IsSteric Is the amine sterically hindered? IsSubstrateSensitive->IsSteric No UseF Use Sulfonyl Fluoride (SuFEx Protocol) IsSubstrateSensitive->UseF Yes (Avoid HCl) IsLateStage Is this Late-Stage Functionalization? IsSteric->IsLateStage No UseCl Use Sulfonyl Chloride (Standard Protocol) IsSteric->UseCl Yes (High Reactivity needed) IsLateStage->UseF Yes (High Selectivity) UseIm Use Sulfonyl Imidazolium (Nucleoside Protocol) IsLateStage->UseIm No (Specific Applications) UseCl->UseF Trade-off: Reactivity vs Stability

Figure 2: Decision Matrix for Sulfonyl Reagent Selection.

References
  • Sharpless, K. B., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Link

  • Bull, J. A., et al. (2024).[9] Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. Link

  • Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Taylor, S. D., et al. (2011). Sulfonyl Imidazolium Salts as Reagents for the Rapid and Efficient Synthesis of Nucleoside Polyphosphates. Organic Letters. Link

Sources

Orthogonal Analytical Strategies for Biotherapeutic Characterization: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In the development of biologics (monoclonal antibodies, ADCs, bispecifics), relying on a single analytical technique is a critical failure point. Regulatory bodies (FDA, EMA) and guidelines such as ICH Q2(R2) and ICH Q6B explicitly demand "orthogonal methods"—techniques based on differing physicochemical principles—to validate Critical Quality Attributes (CQAs).

This guide focuses on two high-risk areas of biotherapeutic characterization: Aggregation (Higher-Order Structure) and Binding Kinetics (Potency) . It provides a technical roadmap for cross-validating results between industry-standard high-throughput methods and their lower-throughput, higher-fidelity counterparts.

Module A: Aggregation & Higher-Order Structure (HOS)

The Challenge: Aggregates can be immunogenic. Size Exclusion Chromatography (SEC) is the workhorse, but it alters the sample matrix (dilution, shear stress, stationary phase interaction), potentially disrupting reversible aggregates or filtering out large particles.

The Solution: Cross-validation with Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC), a first-principles method that analyzes the sample in a matrix-free environment.

Technical Comparison: SEC-MALS vs. SV-AUC[1][2]
FeatureSEC-MALS (Chromatography + Light Scattering)SV-AUC (Hydrodynamic Separation)
Physical Principle Hydrodynamic radius (

) via porous stationary phase.
Sedimentation coefficient (

) via centrifugal force.
Matrix Interaction High: Potential adsorption to column; shear stress.[1]None: Separation occurs in the formulation buffer.
Dynamic Range ~10 nm to 100 nm (Upper limit defined by column void).1 nm to >1 µm (Soluble to sub-visible particles).
Sample Dilution Unavoidable: Occurs on-column (typically 5-10x).None: Analyzed at formulation concentration.
Throughput High (15–30 mins/sample).Low (3–12 hours/run).
Primary Artifact Filtering of large aggregates by frits.Convection currents if temp/alignment is poor.
Experimental Protocol: Cross-Validation Workflow

Objective: Confirm that the "monomer %" and "aggregate %" reported by SEC are not artifacts of the column.

Step 1: SEC-MALS Optimization

  • Column Conditioning: Pass 10 column volumes (CV) of mobile phase containing 200 mM arginine or varying salt (150-500 mM NaCl) to minimize secondary interactions.

  • Sample Injection: Inject 10-50 µg of mAb. Ensure the mobile phase matches the formulation buffer if possible, or validate that the buffer change does not induce aggregation.

  • Mass Recovery Check: Calculate mass recovery by integrating the refractive index (RI) signal against a direct concentration measurement (A280). Recovery < 95% indicates loss of aggregates to the column.

Step 2: SV-AUC Setup (The Orthogonal Check)

  • Cell Assembly: Use double-sector charcoal-filled Epon centerpieces. Load 400 µL of sample (0.5 - 1.0 mg/mL) and 410 µL of reference buffer.

  • Equilibration: Allow the rotor to equilibrate at 20°C in the vacuum chamber for at least 1 hour.

  • Velocity Run: Spin at 40,000–50,000 rpm. Monitor absorbance at 280 nm (or 230 nm for lower concentrations) and interference optics.

  • Analysis: Fit data using the continuous distribution

    
     model (e.g., SEDFIT).
    

Step 3: Data Correlation

  • Convert SEC retention time to sedimentation coefficient (

    
    ) theoretically, or simply compare the % High Molecular Weight (HMW)  species.
    
  • Discrepancy Flag: If SV-AUC shows 5% aggregate and SEC shows 1%, the SEC column is filtering aggregates. If SEC shows 5% and SV-AUC shows 1%, the SEC mobile phase or shear stress is inducing aggregation.

Visualization: Aggregation Validation Logic

AggregationValidation Start Sample: mAb Formulation SEC Run SEC-MALS (High Throughput) Start->SEC CheckRecovery Check Mass Recovery (RI Signal) SEC->CheckRecovery AUC Trigger SV-AUC (Orthogonal/Matrix-Free) CheckRecovery->AUC Recovery < 95% or Tailing ResultValid Method Validated (Proceed with SEC) CheckRecovery->ResultValid Recovery > 95% & No Tailing CheckProfile Compare Profiles CheckProfile->ResultValid AUC %HMW ≈ SEC %HMW ResultInvalid Method Invalid (SEC Artifact Identified) CheckProfile->ResultInvalid Significant Discrepancy AUC->CheckProfile

Caption: Decision tree for triggering orthogonal SV-AUC analysis based on SEC-MALS performance indicators.

Module B: Binding Kinetics & Potency

The Challenge: Label-free binding assays are prone to "mass transport limitations" (MTL) and immobilization artifacts. The Comparison: Surface Plasmon Resonance (SPR - Biacore) vs. Bio-Layer Interferometry (BLI - Octet) .

Technical Comparison: SPR vs. BLI
FeatureSPR (Biacore)BLI (Octet)
Fluidics Microfluidic Flow: Continuous flow over surface.Dip-and-Read: Sensor moves to sample well.
Mass Transport Controlled by flow rate (high flow minimizes MTL).Controlled by orbital shaking speed (often insufficient for fast kinetics).
Sensitivity High (can detect small molecules/fragments).Moderate (best for mAbs/proteins > 10 kDa).
Throughput Moderate (Serial injections).High (Parallel processing of 8/16/96 sensors).
Dissociation True running buffer wash.Passive diffusion into buffer well (rebinding possible).
Experimental Protocol: Kinetic Cross-Validation

Objective: Ensure the


 (affinity constant) is intrinsic to the molecule and not an artifact of the instrument setup.

Step 1: BLI Screening (The "Rough" Pass)

  • Sensor Selection: Use Anti-Human IgG Fc Capture (AHC) sensors for mAbs.

  • Loading: Load mAb (Ligand) to ~1.0 nm shift. Critical: Do not overload, or steric hindrance will alter kinetics.

  • Association/Dissociation: Dip into Antigen (Analyte) dilution series. Shake at 1000 rpm.

  • Result: If

    
    , BLI may underestimate the rate due to diffusion limits.
    

Step 2: SPR Validation (The "Fine" Pass)

  • Chip Preparation: Use a CM5 chip with amine coupling. Target a low ligand density (

    
     RU) to eliminate mass transport effects and crowding.
    
  • Multi-Cycle Kinetics: Inject Antigen at 5 concentrations (0.1x to 10x expected

    
    ).
    
  • Flow Rate: Run at high flow (50–100 µL/min) to ensure the reaction is reaction-limited, not transport-limited.

  • Double Referencing: Subtract both the reference channel (no ligand) and a buffer blank injection to remove drift and bulk refractive index changes.

Visualization: Kinetic Interaction Map

KineticsComparison Sample Candidate mAb BLI BLI (Octet) Screening Sample->BLI High Throughput FastOn Fast On-Rate (>1E6) BLI->FastOn Check Limits SlowOff Slow Off-Rate (<1E-4) BLI->SlowOff Check Limits Result Reported KD, kon, koff BLI->Result If Kinetics Moderate SPR SPR (Biacore) Validation SPR->Result Gold Standard Data FastOn->SPR Requires Microfluidics (MTL Risk) SlowOff->SPR Requires Stability (Drift Risk)

Caption: Workflow for selecting the appropriate kinetic platform based on binding rate limits.

Statistical Framework: The Bland-Altman Analysis

Do not rely on correlation coefficients (


) to compare methods.[2][3] Two methods can be perfectly correlated (

) but have a massive systematic bias (e.g., Method A always reads 2x higher than Method B).

The Correct Approach: Bland-Altman Plot

  • X-Axis: Mean of the two methods

    
    .
    
  • Y-Axis: Difference between the methods

    
    .
    
  • Limits of Agreement (LoA): Calculate Mean Difference

    
    .
    

Interpretation:

  • If the points are scattered randomly around 0, the methods are interchangeable.

  • If the points trend up/down, there is a proportional bias (e.g., SEC underestimates aggregation as the aggregate load increases).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • U.S. Food and Drug Administration. (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6][7] FDA.[4][5][6][8] [Link]

  • Giaver, I., & Keese, C. R. (1993). A morphological biosensor for mammalian cells. Nature. [Link] (Foundational concept for label-free sensing).

  • Bland, J. M., & Altman, D. G. (1986).[9] Statistical methods for assessing agreement between two methods of clinical measurement.[2][9] The Lancet.[10] [Link]

  • Gabrielson, J. P., et al. (2007). Common inconsistencies in the analysis of protein aggregates by SEC and AUC. Journal of Pharmaceutical Sciences. [Link]

Sources

Safety Operating Guide

4-acetyl-N-methoxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-acetyl-N-methoxybenzenesulfonamide

As drug development accelerates, the synthesis and utilization of highly specific sulfonamide derivatives like 4-acetyl-N-methoxybenzenesulfonamide have become increasingly common. For researchers and environmental health and safety (EHS) professionals, managing the lifecycle of these compounds—from benchtop application to final destruction—requires more than basic compliance. It demands a mechanistic understanding of the chemical’s behavior to ensure operational safety and environmental stewardship.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and EPA-compliant disposal of 4-acetyl-N-methoxybenzenesulfonamide, engineered to integrate seamlessly into your laboratory's Standard Operating Procedures (SOPs).

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. 4-acetyl-N-methoxybenzenesulfonamide features a sulfonamide core linked to an electron-withdrawing acetyl group and a reactive N-methoxy substitution. This specific structural triad dictates its environmental persistence and dictates why standard drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[1].

Table 1: Physicochemical Properties & Logistical Implications

PropertyValue (Predicted/Extrapolated)Operational & Disposal Implication
Molecular Weight 229.25 g/mol Fine crystalline solid; poses a severe aerosolization and inhalation hazard during transfer.
Solubility High in DMSO/EtOH; Low in H₂OAqueous drain disposal is ineffective and illegal; requires organic solvent segregation.
Chemical Stability Stable under standard conditionsEnvironmental persistence; requires high-temperature thermal destruction.
Hazard Classification Irritant, Environmental HazardMandates RCRA Subtitle C compliant hazardous waste management protocols[2].

Mechanistic Rationale for Disposal Methods

Why High-Temperature Incineration? The disposal of 4-acetyl-N-methoxybenzenesulfonamide cannot rely on landfilling or chemical neutralization. The N-O bond and the sulfonamide linkage are highly robust. If introduced into the water table, sulfonamides act as persistent environmental pollutants that contribute to aquatic toxicity and antimicrobial resistance. High-temperature incineration (>1000°C) at an EPA-permitted facility is the only method that guarantees complete thermal oxidation[2]. This process cleaves the S-N and N-O bonds, converting the molecule into SO₂, NOₓ, and CO₂, which are subsequently captured by the facility's industrial scrubbers.

Why Alkaline Decontamination? For surface decontamination, water is insufficient due to the compound's low aqueous solubility. We mandate the use of an alkaline detergent. The slightly acidic nature of the sulfonamide proton (or the general electrophilicity induced by the acetyl group) makes the compound highly susceptible to base-catalyzed solubilization. This ensures the Active Pharmaceutical Ingredient (API) is lifted into micelles rather than merely smeared across the benchtop.

Operational Workflow: Safe Handling & Spill Response

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and cross-contamination. This protocol aligns with OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[3].

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Immediately halt work. If the spill exceeds 50g or occurs outside a primary containment device (e.g., fume hood), evacuate non-essential personnel.

  • Don Appropriate PPE: Upgrade personal protective equipment to include double nitrile gloves (latex offers insufficient chemical resistance), a fitted N95 or P100 particulate respirator, and chemical splash goggles[4].

  • Dry Containment: Do not sweep. Use a HEPA-filtered vacuum dedicated to hazardous drugs, or gently cover the powder with damp absorbent pads to prevent aerosolization.

  • Chemical Decontamination: Apply a high-pH (alkaline) laboratory detergent to the spill zone. Work from the perimeter inward to prevent spreading.

  • Waste Transfer: Place all contaminated wipes, PPE, and debris into a rigid, puncture-resistant RCRA hazardous waste container.

SpillResponse Start Spill Detected: 4-acetyl-N-methoxybenzenesulfonamide Assess Assess Spill Size & Evacuate if >50g Start->Assess PPE Don HAZMAT PPE (Nitrile, N95/P100) Assess->PPE Contain Contain Spill (HEPA Vac/Damp Wipes) PPE->Contain Decon Chemical Decon (Alkaline Detergent) Contain->Decon Dispose Transfer to RCRA Hazardous Waste Bin Decon->Dispose

Workflow for 4-acetyl-N-methoxybenzenesulfonamide spill containment.

Standard Operating Procedure (SOP): Proper Disposal & Waste Segregation

Improper segregation of pharmaceutical waste is a primary driver of regulatory fines and environmental contamination. Follow this strict segregation logic to ensure compliance with ASHP and EPA guidelines[4],[1].

Step-by-Step Disposal Methodology:

  • Categorize the Waste: Separate waste streams into solid (powders, contaminated PPE, empty vials) and liquid (solvent mixtures, HPLC effluent).

  • Solid Waste Packaging: Place all solid waste inside a transparent, heavy-duty polyethylene bag. Seal the bag, then place it inside a secondary, rigid RCRA-compliant container labeled "HAZARDOUS DRUG WASTE ONLY"[5]. Double-bagging prevents the escape of micro-particulates during transit.

  • Liquid Waste Segregation: Transfer liquid solutions into compatible, high-density polyethylene (HDPE) carboys. Crucial: Never mix organic sulfonamide waste with aqueous acid waste, as this can trigger exothermic precipitation.

  • Manifesting: Log the exact mass and solvent composition on the hazardous waste manifest. Use the exact chemical name; abbreviations invalidate EPA transport manifests.

WasteLogic Waste Generate Waste: 4-acetyl-N-methoxybenzenesulfonamide Type Determine Waste State Waste->Type Solid Solid Waste (Powder, PPE) Type->Solid Liquid Liquid Waste (Solvent Solutions) Type->Liquid SolidBin Double-bagged in Rigid RCRA Bin Solid->SolidBin LiquidBin Compatible Solvent Jug (No Aqueous) Liquid->LiquidBin Incinerate EPA-Permitted High-Temp Incineration SolidBin->Incinerate LiquidBin->Incinerate

Decision matrix for the segregation and EPA-compliant incineration of waste.

Self-Validating Quality Control in Disposal

A safety protocol is only as strong as its verification mechanisms. To ensure your disposal and handling procedures are actively protecting your personnel and the environment, implement these two self-validating checks:

  • Mass Balance Auditing: Monthly, reconcile the total mass of 4-acetyl-N-methoxybenzenesulfonamide purchased against the mass consumed in reactions and the mass logged on hazardous waste manifests. A discrepancy >5% indicates potential unrecorded spills, improper drain disposal, or evaporation loss.

  • Routine Wipe Sampling: Bi-annually, conduct surface wipe sampling of the primary engineering controls (fume hoods, balances) and analyze via LC-MS/MS. A non-detect result validates that your alkaline decontamination methodology is successfully removing the API, closing the loop on your safety system.

References

  • ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL:[Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Regulatory and Guidance Information by Topic: Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 4-acetyl-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Unknown Intermediate" Protocol

As scientists, we often encounter the "grey zone" of safety data—compounds like 4-acetyl-N-methoxybenzenesulfonamide (an N-alkoxy sulfonamide derivative) which lack extensive historical toxicological data (LD50, specific mutagenicity profiles).

In drug discovery, this specific structural motif combines a sulfonamide core (a known sensitizer) with an N-methoxy substitution . From a Structure-Activity Relationship (SAR) perspective, the N-methoxy group alters lipophilicity and metabolic stability compared to a primary sulfonamide. Therefore, we cannot treat this merely as "dust"; we must treat it as a potential hapten —a molecule capable of inducing immune sensitization (anaphylaxis or contact dermatitis) upon repeated exposure.

This guide provides a containment-first PPE strategy designed not just to prevent acute injury, but to eliminate the risk of developing a career-ending "sulfa" allergy.

Hazard Identification & Risk Assessment (SAR-Based)

Since specific GHS classification data may be sparse for this specific intermediate, we apply the Precautionary Principle based on its functional groups.

Hazard ClassInferred RiskMechanism / Justification
Skin Sensitization High Sulfonamide moiety (

) is a documented sensitizer.[1] The acetyl group at the para position does not mitigate this risk.
Eye Irritation Category 2A Sulfonamides are generally irritating to mucous membranes.
Systemic Toxicity Unknown/Moderate The N-methoxy group (

) may facilitate skin absorption or metabolic release of methoxyamine derivatives.
Physical State Solid/Powder Likely a crystalline solid.[2] Electrostatic charging during weighing is a primary dispersion vector.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (e.g., static potential during weighing vs. splash risk during extraction).

Task-Based PPE Requirements
Body AreaTask A: Weighing / Solid Handling (High Dust Risk)Task B: Synthesis / Liquid Handling (High Permeation Risk)Task C: Spill Cleanup (High Exposure Risk)
Respiratory Fume Hood (Sash < 18") If hood unavailable: P100 Respirator (Full Face preferred). N95 is insufficient for sensitizers.Fume Hood Mandatory Scrubbers recommended if heating >50°C.PAPR (Powered Air Purifying Respirator) or Full Face P100.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Change immediately upon contamination.Laminate Film (Silver Shield) under Nitrile if using penetrating solvents (DCM, DMF).Otherwise: Double Nitrile.Double Nitrile (Long cuff) or Butyl Rubber (if solvent carrier is unknown).
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Safety glasses allow dust entry from the side.Face Shield + Goggles Required if reaction is under pressure or reflux.Full Face Respirator (Integrates eye protection).
Body Lab Coat (Buttoned) Cotton/Poly blend.[3] Tyvek sleeves recommended.Chemical Resistant Apron Over lab coat.Tyvek Coverall Disposable suit to prevent clothing contamination.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the solvent system and physical state.

PPE_Decision_Tree Start Start: Handling 4-acetyl-N-methoxybenzenesulfonamide State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction State_Check->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Hood_Check Is Fume Hood Available? Weighing->Hood_Check Standard_PPE Standard Protocol: - Fume Hood (Sash Low) - Double Nitrile Gloves - Splash Goggles Hood_Check->Standard_PPE Yes Resp_PPE Respiratory Protocol: - Full Face P100 Respirator - Tyvek Sleeves - Goggles Hood_Check->Resp_PPE No Solvent_Check Solvent Type? Liquid->Solvent_Check Penetrating High Permeation (DCM, DMF, DMSO) Solvent_Check->Penetrating Standard_Solv Standard Solvent (EtOAc, Water, Alcohol) Solvent_Check->Standard_Solv Shield_Glove REQUIRED: Silver Shield/Laminate Gloves (Under Nitrile) Penetrating->Shield_Glove Double_Nitrile Double Nitrile Gloves (Change every 30 mins) Standard_Solv->Double_Nitrile

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the specific requirement for laminate gloves when handling solutions in penetrating solvents.

Operational Protocol: Safe Handling Procedures

Phase 1: Weighing & Transfer (The Critical Zone)

Why: Sulfonamide powders are often electrostatic. The "puff" of dust during transfer is the #1 cause of sensitization.

  • Static Control: Use an ionizing gun (antistatic gun) on the spatula and weighing boat before touching the powder.

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Decontamination: Immediately wipe the balance area with a 10% surfactant solution (e.g., dilute detergent) followed by water. Do not use isopropanol initially, as it may spread the hydrophobic powder rather than solubilizing it.

Phase 2: Synthesis & Reaction Monitoring

Why: The N-methoxy bond can be thermally labile.

  • Closed Systems: Run all reactions in septa-sealed glassware.

  • Cannula Transfer: Transfer liquids via cannula or syringe rather than pouring.

  • Glove Discipline: If you touch the reaction flask, assume your outer gloves are contaminated. Strip the outer pair and replace immediately.

Phase 3: Waste Disposal & Decontamination

Why: Preventing downstream exposure to janitorial or disposal staff.

  • Segregation: Do not mix sulfonamide waste with oxidizers (e.g., Nitric acid), as this can generate toxic NOx gases or nitrosamines.

  • Labeling: Explicitly label waste containers: "Contains Sulfonamide Derivative – Potential Sensitizer."

Waste_Disposal Waste_Gen Waste Generation Segregate Segregate Stream Waste_Gen->Segregate Solid_Waste Solid Waste (Gloves, Paper, Powder) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor) Segregate->Liquid_Waste Bagging Double Bag (Clear Poly) Solid_Waste->Bagging Container HDPE Carboy (Vented Cap) Liquid_Waste->Container Label Label: 'Sensitizer - Sulfonamide' Bagging->Label Container->Label Incineration High Temp Incineration Label->Incineration

Figure 2: Waste disposal workflow emphasizing segregation and specific labeling to prevent downstream exposure.

Emergency Response

  • Skin Contact:

    • Drench: Wash immediately with soap and water for 15 minutes. Avoid organic solvents (alcohol/acetone) which may drive the chemical deeper into the dermis.

    • Report: Document the exposure. Monitor for "delayed hypersensitivity" (redness/itching) that may appear 24-48 hours later.

  • Inhalation:

    • Move to fresh air immediately.[4][5][6]

    • If wheezing occurs, seek medical attention. Alert medical staff to "Sulfonamide Sensitivity" possibility.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Skin Sensitization. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.